molecular formula C7H4IN3 B1452914 7-Iodopyrido[2,3-b]pyrazine CAS No. 1120214-98-3

7-Iodopyrido[2,3-b]pyrazine

Cat. No.: B1452914
CAS No.: 1120214-98-3
M. Wt: 257.03 g/mol
InChI Key: FYCNIEVXOCZGKK-UHFFFAOYSA-N
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Description

7-Iodopyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C7H4IN3 and its molecular weight is 257.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCNIEVXOCZGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653366
Record name 7-Iodopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-98-3
Record name 7-Iodopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of 7-Iodopyrido[2,3-b]pyrazine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Iodopyrido[2,3-b]pyrazine

In the landscape of medicinal chemistry and materials science, the pyrido[2,3-b]pyrazine core is a privileged scaffold, appearing in molecules developed as antiviral agents, pain receptor antagonists, and antibacterial compounds.[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it an attractive framework for interacting with biological targets. The true synthetic potential of this scaffold is unlocked through functionalization, and it is here that this compound emerges as a cornerstone building block.

The carbon-iodine bond at the 7-position is a highly versatile synthetic handle. Its relatively low bond strength and the high polarizability of iodine make it an exceptional leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the core chemical properties of this compound, focusing on the practical application of its reactivity for researchers, medicinal chemists, and drug development professionals. We will move beyond simple reaction schemes to explore the causality behind procedural choices, offering field-proven insights into its manipulation.

Core Compound Identity and Physicochemical Properties

This compound is a solid, high-purity heterocyclic compound that serves as a critical intermediate.[4] Its fundamental properties are summarized below.

Caption: Chemical Structure of this compound

Table 1: Compound Identification and Physicochemical Properties

Parameter Value Source
CAS Number 1120214-98-3 [4][5][6][7]
Molecular Formula C₇H₄IN₃ [4][5]
Molecular Weight 257.03 g/mol [5]
Appearance Solid [4]
Purity ≥98% [4][5]
SMILES C1=NC2=C(N=C1)N=CC(=C2)I [5]
InChI InChI=1S/C7H4IN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H [8]
Topological Polar Surface Area (TPSA) 38.67 Ų [5]

| Predicted logP | 1.6294 |[5] |

The Strategic Importance of Reactivity at the C-7 Position

The core utility of this compound lies in its capacity for facile, selective functionalization. The electron-deficient nature of the pyrazine and pyridine rings, combined with the excellent leaving group ability of the iodo substituent, makes the C-7 position a prime site for palladium-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecules, enabling rapid exploration of structure-activity relationships (SAR) in drug discovery programs. We will now detail the protocols for the three most pivotal transformations.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, forming the biaryl linkages common in pharmaceuticals.[9] The reaction's tolerance for a wide range of functional groups and its use of generally stable and non-toxic boronic acid reagents make it an indispensable tool.[10]

Causality in Protocol Design: The choice of a palladium(0) source, a suitable phosphine ligand, a base, and a solvent system is critical. The ligand, often a bulky, electron-rich phosphine, stabilizes the palladium center, facilitates oxidative addition into the C-I bond, and promotes the final reductive elimination step to release the product and regenerate the catalyst.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner. A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 7-Arylpyrido[2,3-b]pyrazines

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos (0.1 eq).

  • Reagent Addition: Add a base, typically powdered K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-I) pd0->oa_complex Oxidative Addition tm_intermediate Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') oa_complex->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination re_product Product (Ar-Ar') tm_intermediate->re_product Forms Product aryl_iodide This compound (Ar-I) aryl_iodide->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->tm_intermediate base Base (e.g., K₂CO₃) base->tm_intermediate Activates Boronic Acid

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is fundamental to the synthesis of a vast number of biologically active molecules. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, a transformation that is often challenging using classical methods.[11][12] For this compound, this reaction opens a direct path to a diverse array of 7-amino derivatives.[13]

Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand, base, and solvent. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) to form a palladium-amido complex, and finally, reductive elimination.[11][14] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the difficult reductive elimination step, which is typically rate-limiting.[15] Anhydrous, aprotic solvents like toluene or dioxane are necessary due to the use of strong bases.

Experimental Protocol: Synthesis of 7-Aminopyrido[2,3-b]pyrazines

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable ligand (e.g., XPhos, 0.08 eq).

  • Reagent Addition: Add the amine coupling partner (1.2 eq) and a strong base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: After completion, cool the reaction to ambient temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L-I) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Ar-Pd(II)L-NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination re_product Product (Ar-NR₂) amido_complex->re_product Forms Product aryl_iodide This compound (Ar-I) aryl_iodide->oa_complex amine Amine (R₂NH) amine->amido_complex base Strong Base (e.g., NaOtBu) base->amido_complex

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the direct formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for introducing rigid, linear alkyne linkers into molecules, a common strategy in materials science and for creating probes or complex drug scaffolds.

Causality in Protocol Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (typically CuI) co-catalyst.[18][19] The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, piperidine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final product.[16][20] The amine base serves both to deprotonate the alkyne and as a solvent. Copper-free versions exist but often require specific ligands and conditions.[20]

Experimental Protocol: Synthesis of 7-Alkynylpyrido[2,3-b]pyrazines

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Reagent Addition: Add the terminal alkyne (1.5 eq).

  • Solvent/Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or a mixture of THF and diisopropylamine (DIPA).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., CH₂Cl₂) and wash with water to remove amine salts. Dry the organic phase, concentrate, and purify the product by flash column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-I pd0->oa_complex Oxidative Addition alkynyl_pd Ar-Pd(II)L₂-C≡CR oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Product (Ar-C≡CR) alkynyl_pd->product cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Deprotonation cu_acetylide->oa_complex cu_acetylide->cu_catalyst aryl_iodide Ar-I aryl_iodide->oa_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Dual Catalytic Cycles of the Sonogashira Coupling Reaction.

Conclusion: A Versatile Scaffold for Innovation

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, provides a reliable and modular platform for synthesizing diverse chemical libraries. By understanding the principles behind the reaction protocols, researchers can rationally design and execute synthetic strategies to build novel molecules with tailored properties, accelerating the development of next-generation therapeutics and functional materials.

References

An In-depth Technical Guide to the Synthesis and Characterization of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Iodopyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust synthetic methodology, outlines key characterization techniques, and discusses the compound's relevance in the broader context of drug discovery and organic electronics. This guide is intended to serve as a practical resource for researchers engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold found in numerous biologically active molecules.[1][2][3][4] This nitrogen-containing fused ring system has garnered considerable attention from the pharmaceutical and academic sectors due to its versatile applications as an intermediate in the preparation of advanced therapeutic agents.[2] Derivatives of pyridopyrazine have been investigated for a wide range of pharmacological activities, including their potential as anticancer agents, inhibitors of human cytomegalovirus (HCMV) polymerase, and modulators of various signaling pathways.[4][5][6]

The introduction of a halogen atom, particularly iodine, at the 7-position of the pyridopyrazine ring system offers a valuable handle for further chemical modifications. The carbon-iodine bond can be readily functionalized through various cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the synthesis of a diverse library of analogues with tailored biological and photophysical properties.[2][7] This makes this compound a key building block in the exploration of new chemical space for drug discovery and the development of novel organic materials.[7][8]

Synthesis of this compound: A Step-by-Step Protocol

The most common and effective method for the synthesis of the pyrido[2,3-b]pyrazine scaffold involves the condensation reaction between a suitably substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound. In the case of this compound, the logical precursors are 5-iodo-2,3-diaminopyridine and glyoxal.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main stages: the preparation of the key intermediate, 5-iodo-2,3-diaminopyridine, and its subsequent condensation with glyoxal.

G A 2-Amino-3-nitropyridine B 5-Iodo-2-amino-3-nitropyridine A->B Iodination C 5-Iodo-2,3-diaminopyridine B->C Reduction E This compound C->E Condensation D Glyoxal D->E

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous halogenated pyridopyrazines.

Step 1: Synthesis of 5-Iodo-2,3-diaminopyridine

  • Materials: 2-Amino-3-nitropyridine, N-Iodosuccinimide (NIS), Sulfuric acid, Iron powder, Acetic acid, Ethanol, Sodium bicarbonate.

  • Procedure:

    • To a solution of 2-amino-3-nitropyridine in concentrated sulfuric acid, slowly add N-Iodosuccinimide (NIS) portion-wise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain 5-iodo-2-amino-3-nitropyridine.

    • Suspend the 5-iodo-2-amino-3-nitropyridine in a mixture of ethanol and acetic acid.

    • Add iron powder portion-wise to the suspension and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford 5-iodo-2,3-diaminopyridine.

Step 2: Synthesis of this compound

  • Materials: 5-Iodo-2,3-diaminopyridine, Glyoxal (40% aqueous solution), Ethanol.

  • Procedure:

    • Dissolve 5-iodo-2,3-diaminopyridine in ethanol.

    • To this solution, add an aqueous solution of glyoxal (40 wt. %) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

    • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

In-depth Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are critical for a comprehensive analysis.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.[5][9]

PropertyValue
CAS Number 1120214-98-3
Molecular Formula C₇H₄IN₃
Molecular Weight 257.03 g/mol
Appearance Solid
Purity ≥98%
Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[1] The expected spectra for this compound would show characteristic signals for the aromatic protons and carbons of the pyridopyrazine ring system. The position of the iodine atom would influence the chemical shifts of the adjacent protons and carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (257.03 g/mol ).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a versatile building block with significant potential in both drug discovery and materials science.

Medicinal Chemistry

The ability to functionalize the 7-position of the pyridopyrazine ring via cross-coupling reactions allows for the synthesis of a wide array of derivatives.[7] This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity and pharmacokinetic properties. Pyrido[2,3-b]pyrazine derivatives have been explored as inhibitors of various protein kinases, making them attractive candidates for the development of new anticancer therapies.[5][6]

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of 7-Substituted Analogues B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Novel Drug Candidates E->F

Caption: Workflow for drug discovery using this compound.

Materials Science

The extended π-system of the pyridopyrazine core, coupled with the ability to introduce various functional groups at the 7-position, makes these compounds interesting candidates for applications in organic electronics.[2][8] By tuning the electronic properties through chemical modification, it is possible to design materials with specific photophysical and electrochemical characteristics for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[7]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide has provided a detailed protocol for its synthesis, a comprehensive overview of its characterization, and a discussion of its potential applications. The methodologies and data presented herein are intended to facilitate further research and development in these exciting fields.

References

An In-depth Technical Guide to the Spectroscopic Data of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Iodopyrido[2,3-b]pyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a combination of predictive methodologies, comparative analysis with structurally related compounds, and foundational spectroscopic principles to offer a robust and scientifically grounded overview.

Introduction to this compound

This compound belongs to the family of pyridopyrazines, which are nitrogen-containing heterocyclic compounds. The pyrido[2,3-b]pyrazine core is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of an iodine atom at the 7-position is anticipated to significantly modulate the compound's physicochemical and biological properties, including its reactivity in cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄IN₃--INVALID-LINK--[1]
Molecular Weight 257.03 g/mol --INVALID-LINK--[2]
CAS Number 1120214-98-3--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow established methods for the preparation of halogenated pyridopyrazines. A plausible synthetic route involves the condensation of a diaminopyridine precursor with a suitable dicarbonyl compound, followed by a halogenation step. The successful synthesis and purification of the target compound necessitate a robust analytical workflow for its characterization.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification NMR NMR Work-up & Purification->NMR Structural Elucidation Mass Spec Mass Spec NMR->Mass Spec Molecular Weight Confirmation IR IR Mass Spec->IR Functional Group Analysis UV-Vis UV-Vis IR->UV-Vis Electronic Transitions

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocol: A General Synthetic Approach
  • Condensation: React 2,3-diamino-5-iodopyridine with glyoxal in a suitable solvent (e.g., ethanol) under reflux conditions to form the pyridopyrazine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established substituent effects and comparison with the known spectra of pyrido[2,3-b]pyrazine and its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The iodine atom will exert a deshielding effect on the neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
H-2~9.1d~2.5 Hz
H-3~8.8d~2.5 Hz
H-6~8.5s-
H-8~9.3s-

Predicted in DMSO-d₆

The protons at positions 2 and 3 will appear as doublets due to their coupling with each other. The protons at positions 6 and 8 are expected to be singlets as they have no adjacent protons to couple with. The downfield shift of H-8 is attributed to the anisotropic effect of the neighboring nitrogen atom and the deshielding effect of the iodine at the 7-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the iodine (C-7) will experience a significant upfield shift due to the heavy atom effect.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~145
C-3~143
C-4a~155
C-6~130
C-7~95
C-8~152
C-8a~138

Predicted in DMSO-d₆

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak and characteristic fragmentation patterns are key identifiers.

Table 4: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺257.95226
[M+Na]⁺279.93420
[M-H]⁻255.93770

Source: PubChemLite[3]

The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₄IN₃. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show the loss of an iodine atom (m/z 127), which is a common fragmentation pathway for iodo-substituted aromatic compounds.

Mass Spectrometry Fragmentation M [C₇H₄IN₃]⁺˙ m/z = 257 M_minus_I [C₇H₄N₃]⁺ m/z = 130 M->M_minus_I - I˙ I I⁺ m/z = 127 M->I - C₇H₄N₃˙

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization for accurate mass or Electron Ionization for fragmentation patterns).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic rings and the C-I bond.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1600-1450Aromatic C=C and C=N stretching
1200-1000In-plane C-H bending
900-650Out-of-plane C-H bending
~500C-I stretching

The presence of sharp peaks in the 1600-1450 cm⁻¹ region is indicative of the aromatic nature of the pyridopyrazine core. The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic π → π* and n → π* transitions.

The UV-Vis spectrum of the parent pyrido[2,3-b]pyrazine shows absorption maxima that can be used as a reference. The introduction of an iodine atom may cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the halogen.

Table 6: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λₘₐₓ (nm)
π → π~250-280
n → π~320-350

Predicted based on related structures.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning a range from approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and correlate them to the electronic transitions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By integrating data from related compounds and fundamental spectroscopic principles, a detailed and scientifically sound characterization has been presented. This information is intended to serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and further application in scientific research and development. The experimental protocols provided offer a starting point for the empirical validation of the predicted data.

References

An In-depth Technical Guide to 7-Iodopyrido[2,3-b]pyrazine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 7-Iodopyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and its pivotal role as a versatile scaffold in the creation of novel therapeutic agents. This document is intended to be a practical resource, offering not just data, but also actionable insights into its application.

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a multitude of interactions with biological targets, making it an attractive core for the design of inhibitors and modulators of various enzymes and receptors. The introduction of an iodine atom at the 7-position, as in this compound, further enhances its utility, providing a reactive handle for a wide range of cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core, a crucial aspect of modern lead optimization in drug discovery.

Derivatives of the pyrido[2,3-b]pyrazine core have been investigated for a wide array of biological activities, including their potential as antitumor and antioxidant agents, as well as their applications in materials science for their nonlinear optical properties.[1][2][3] The core has been central to the development of novel human cytomegalovirus (HCMV) polymerase inhibitors, demonstrating broad-spectrum antiherpetic activity.[4][5] Furthermore, its structural features have been exploited in the design of TRPV1 antagonists for the treatment of pain and EGFR-TK inhibitors targeting resistance mutations in non-small cell lung cancer.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1120214-98-3[2][4][8]
Molecular Formula C₇H₄IN₃[4][8]
Molecular Weight 257.03 g/mol [4]
Appearance Solid[8][9]
Purity ≥98%[4][8][9]
Storage Conditions 4°C, protect from light[4]

Synthesis of this compound: A Plausible Synthetic Route

Proposed Synthetic Workflow

G A 2,3-Diamino-5-bromopyridine C Condensation Reaction A->C B Glyoxal B->C D 7-Bromopyrido[2,3-b]pyrazine C->D Cyclization E Halogen Exchange (Finkelstein Reaction) D->E NaI, CuI (catalyst), Solvent (e.g., DMF or Dioxane), Heat F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of 7-Bromopyrido[2,3-b]pyrazine

  • To a solution of 2,3-diamino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an aqueous solution of glyoxal (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 7-Bromopyrido[2,3-b]pyrazine, may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 7-Bromopyrido[2,3-b]pyrazine.[10]

Step 2: Halogen Exchange to this compound

  • In a reaction vessel, combine 7-Bromopyrido[2,3-b]pyrazine (1.0 eq), sodium iodide (2.0-3.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Heat the reaction mixture to 120-150°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: A Versatile Building Block

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex molecules with therapeutic potential. The iodine atom at the 7-position is a prime site for introducing a wide variety of substituents through well-established cross-coupling reactions.

Key Cross-Coupling Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, enabling the installation of various amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds, introducing alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form carbon-carbon bonds, leading to the formation of substituted alkenes.

Workflow for Suzuki Coupling with this compound

G A This compound C Suzuki Coupling Reaction A->C B Aryl Boronic Acid B->C D 7-Aryl-pyrido[2,3-b]pyrazine Derivative C->D Pd Catalyst, Base, Solvent, Heat E Biological Screening D->E In vitro assays (e.g., kinase inhibition, antiviral activity) F Lead Compound E->F

Caption: Workflow for the synthesis and screening of a 7-aryl-pyrido[2,3-b]pyrazine derivative.

Representative Experimental Protocol: Suzuki Coupling
  • To a reaction vial, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a mixture of solvents, for example, a 3:1 ratio of dioxane and water.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Seal the vial and heat the reaction to 80-100°C for 4-12 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 7-aryl-pyrido[2,3-b]pyrazine derivative.

Role in Targeting Cellular Signaling Pathways: An Example in Cancer Therapy

The pyrido[2,3-b]pyrazine scaffold has been successfully employed in the design of inhibitors targeting key signaling pathways implicated in cancer. For instance, derivatives have been synthesized as potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[6] The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for such inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->EGFR Inhibits Tyrosine Kinase Activity EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrido[2,3-b]pyrazine-based inhibitor.

Conclusion

This compound is a high-value chemical entity for the medicinal chemist. Its well-defined structure, coupled with the reactivity of the iodine substituent, provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated success of the pyrido[2,3-b]pyrazine core in modulating various biological targets underscores the potential of this compound as a key starting material in the quest for novel and effective therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and applications, with the aim of facilitating its use in innovative research and development endeavors.

References

The Rising Therapeutic Potential of Pyrido[2,3-b]pyrazines: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers and Drug Development Professionals

The pyrido[2,3-b]pyrazine core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the current research, focusing on the anticancer, antiviral, and antibacterial properties of these compounds, offering insights into their mechanisms of action, structure-activity relationships, and therapeutic promise.

Anticancer Activity: Targeting Key Pathways in Oncology

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those resistant to existing therapies.[1] Their mechanisms of action are often centered on the inhibition of critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Prominent Mechanism

A significant portion of the anticancer activity of pyrido[2,3-b]pyrazines stems from their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling.

  • EGFR Inhibition and Overcoming Resistance: Certain derivatives have been synthesized as potential antitumor agents for erlotinib-resistant tumors.[1] For instance, compound 7n showed potent inhibition of both erlotinib-sensitive (PC9, IC50 = 0.09 μM) and erlotinib-resistant (PC9-ER, IC50 = 0.15 μM) non-small-cell lung cancer (NSCLC) cell lines.[1] This suggests that these compounds may be effective against tumors harboring EGFR mutations, such as the T790M mutation, which confers resistance to first-generation EGFR inhibitors.[1] The development of novel pyrido[2,3-b][2][3]oxazine-based inhibitors has also shown promise in targeting EGFR resistance mutations in NSCLC.[4]

  • mTOR and RET Kinase Inhibition: The versatility of the pyrido[2,3-b]pyrazine scaffold is further highlighted by its application in targeting other kinases. Pyrazino[2,3-b]pyrazine-2-one derivatives have been investigated as mTOR kinase inhibitors for treating cancer and inflammatory disorders.[5] Additionally, pyrido[3,4-b]pyrazines have been explored as RET kinase inhibitors for pancreatic cancer.[5]

  • KRAS Inhibition: Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as covalent inhibitors of KRAS, a key oncogene implicated in numerous cancers.[6]

Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, some pyrido[2,3-d]pyrimidine derivatives (a closely related scaffold) have been shown to induce apoptosis and inhibit cyclin-dependent kinases (CDKs).[7] For example, compounds 6b and 8d induced apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells, respectively, through the activation of caspases and modulation of apoptotic proteins like Bax and Bcl2.[7]

Anti-Breast Cancer Activity

Specific 7-aminosubstituted pyrido[2,3-b]pyrazines have demonstrated anti-breast cancer activity, further expanding the therapeutic potential of this chemical class.[8]

Table 1: Selected Anticancer Pyrido[2,3-b]pyrazine Derivatives and their Activities

CompoundTarget/Cell LineActivity (IC50)Reference
7n PC9 (erlotinib-sensitive)0.09 μM[1]
PC9-ER (erlotinib-resistant)0.15 μM[1]
Compound 28 MiaPaCa-2 (pancreatic cancer)25 nM[5]
Compound 7f HCC827 (NSCLC)0.09 μM[4]
NCI-H1975 (NSCLC)0.89 μM[4]
A-549 (NSCLC)1.10 μM[4]

Experimental Protocol: MTT Assay for Anticancer Activity

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrido[2,3-b]pyrazine derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Diagram: General Kinase Inhibition Workflow

G cluster_screening Initial Screening cluster_validation Cellular Validation cluster_optimization Lead Optimization Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay Kinase Panel Kinase Panel Kinase Panel->Biochemical Assay Hit Identification Hit Identification Biochemical Assay->Hit Identification Cancer Cell Lines Cancer Cell Lines Hit Identification->Cancer Cell Lines Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cancer Cell Lines->Cell Viability Assay (MTT) Western Blot (Target Engagement) Western Blot (Target Engagement) Cancer Cell Lines->Western Blot (Target Engagement) Lead Compound Lead Compound Cell Viability Assay (MTT)->Lead Compound Western Blot (Target Engagement)->Lead Compound SAR Studies SAR Studies Lead Compound->SAR Studies In Vivo Models In Vivo Models SAR Studies->In Vivo Models Drug Candidate Drug Candidate In Vivo Models->Drug Candidate

Caption: Workflow for identifying and developing kinase inhibitors.

Antiviral Activity: Combating Herpesviruses

A notable area of investigation for pyrido[2,3-b]pyrazine derivatives is their potent antiviral activity, particularly against human cytomegalovirus (HCMV).[2][9]

Non-Nucleoside HCMV DNA Polymerase Inhibitors

Researchers have synthesized a series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core that target the HCMV DNA polymerase.[2] The primary goal of these studies has been to optimize antiviral potency while minimizing off-target effects, such as inhibition of the human ether-à-go-go (hERG) ion channel, which can lead to cardiotoxicity.[2]

One promising lead compound, 27 , exhibited potent anti-HCMV activity with an EC50 of 0.33 μM, low cytotoxicity, and minimal hERG-related cardiotoxicity.[2][9] Importantly, this compound and others in the series also demonstrated broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[2][9]

Structure-activity relationship (SAR) studies revealed that for 2-substituted derivatives, reducing lipophilicity generally led to decreased hERG inhibition.[2] The introduction of polar groups, such as in compounds 25 and 27 , also improved aqueous solubility.[2]

Table 2: Antiviral Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

CompoundHCMV EC50 (μM)hERG IC50 (μM)Therapeutic IndexReference
23 -->120[2]
27 0.33>40>121[2][9]
28 -->120[2]

Antibacterial Activity: A New Frontier

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrido[2,3-b]pyrazine derivatives have shown promise in this area, with activity against a range of bacterial strains.[10][11][12]

Structure-Activity Insights

Studies have shown that the antibacterial efficacy of these compounds is influenced by their structural features. For instance, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives displayed strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive.[10]

Another study investigated a series of derivatives and found that a compound bearing two thiocarbonyl groups exhibited good activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[12] In contrast, the presence of side chains on the heterocyclic moiety was found to decrease biological activity.[12]

More recent research has focused on N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.[11] Molecular docking studies suggest that these compounds may exert their antibacterial effect by interacting with bacterial DNA gyrase.[11]

Table 3: Minimum Inhibitory Concentrations (MIC) of Antibacterial Pyrido[2,3-b]pyrazine Derivatives

CompoundS. aureus (mg/mL)B. cereus (mg/mL)E. coli (mg/mL)S. typhi (mg/mL)Reference
Derivative with two thiocarbonyl groups 0.0780.0780.6251.25[12]

Diagram: Proposed Antibacterial Mechanism

G Pyrido[2,3-b]pyrazine Derivative Pyrido[2,3-b]pyrazine Derivative Bacterial Cell Bacterial Cell Pyrido[2,3-b]pyrazine Derivative->Bacterial Cell DNA Gyrase DNA Gyrase Pyrido[2,3-b]pyrazine Derivative->DNA Gyrase Inhibition Bacterial Cell->DNA Gyrase DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Cell Death Cell Death DNA Replication->Cell Death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by pyrido[2,3-b]pyrazine derivatives.

Other Emerging Biological Activities

The versatility of the pyrido[2,3-b]pyrazine scaffold extends beyond the activities mentioned above. Recent studies have explored their potential in other areas:

  • Antioxidant and Antiurease Activity: Certain derivatives have been evaluated for their in vitro antioxidant and antiurease properties.[3][13]

  • DNA Sensing: These compounds have also been utilized for the electrochemical sensing of DNA.[3][13]

  • Nonlinear Optical (NLO) Properties: Some derivatives have shown remarkable NLO responses, suggesting potential applications in materials science.[3][13]

Conclusion and Future Directions

Pyrido[2,3-b]pyrazine derivatives represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antiviral, and antibacterial agents, coupled with the potential for diverse functionalization, makes them attractive candidates for further development. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical studies. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs across a range of diseases.

References

The Pyrido[2,3-b]pyrazine Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core, a fused heterocyclic system comprising a pyridine and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural rigidity, and ability to form multiple hydrogen bonds have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases.[1] This guide provides a comprehensive overview of the pyrido[2,3-b]pyrazine scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery, with a focus on its role in developing innovative anticancer and antiviral agents.

Physicochemical Properties and Synthetic Strategies

The pyrido[2,3-b]pyrazine scaffold is a stable, aromatic system with a molecular weight of approximately 131.13 g/mol .[2] Its melting point ranges from 139-143 °C.[3][4] The presence of three nitrogen atoms within the fused ring system imparts distinct electronic characteristics, influencing its reactivity and intermolecular interactions.[1]

Synthesis of the Pyrido[2,3-b]pyrazine Core

A variety of synthetic routes have been developed to construct the pyrido[2,3-b]pyrazine nucleus, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

1.1.1. Multicomponent Reactions: A straightforward and efficient approach involves a one-pot, three-component reaction. For instance, the condensation of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol yields substituted pyrido[2,3-b]pyrazine derivatives in good to excellent yields.[5]

Experimental Protocol: General Procedure for Multicomponent Synthesis [5]

  • Combine equimolar amounts (e.g., 0.684 mmol) of the substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in a round-bottom flask equipped with a magnetic stirrer.

  • Add 20 mol% of p-TSA as a catalyst.

  • Add 10 mL of ethanol as the solvent.

  • Reflux the reaction mixture for approximately 8 hours, monitoring the progress by thin-layer chromatography (TLC) using a 70:30 mixture of petroleum ether and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

1.1.2. Stepwise Synthesis for Functionalized Derivatives: For more complex or specifically functionalized derivatives, a stepwise approach is often employed. This allows for greater control over the introduction of various substituents at different positions of the scaffold. For example, the synthesis of 2,3,8-trisubstituted pyrido[2,3-b]pyrazines can be achieved through a multi-step sequence involving bromination, nitration, and subsequent nucleophilic substitution or coupling reactions.[6]

Pyrido[2,3-b]pyrazines in Oncology

The pyrido[2,3-b]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition: A Major Mechanism of Action

Many pyrido[2,3-b]pyrazine derivatives exert their anticancer effects by targeting the ATP-binding site of various protein kinases, leading to the disruption of oncogenic signaling pathways.

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in the EGFR gene can lead to its constitutive activation, a driving force in non-small cell lung cancer (NSCLC). Pyrido[2,3-b]pyrazine-based compounds have been designed as potent EGFR tyrosine kinase inhibitors (TKIs). Notably, some of these compounds have demonstrated the ability to overcome resistance to existing therapies, such as erlotinib, which is often caused by the T790M mutation in the EGFR kinase domain.[7]

One study reported a series of novel pyrido[2,3-b]pyrazines that were active against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.[7] For instance, compound 7n from this series showed impressive inhibitory activity with IC50 values of 0.09 µM and 0.15 µM against PC9 and PC9-ER cells, respectively.[7] This highlights the potential of this scaffold to address the significant clinical challenge of acquired drug resistance.

Signaling Pathway of EGFR Inhibition

EGFR_pathway EGFR EGFR Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) EGFR->Downstream Phosphorylation Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido_Pyrazine->EGFR Binds to ATP pocket ATP ATP ATP->EGFR Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a pyrido[2,3-b]pyrazine-based drug.

2.1.2. Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway is another critical target in oncology, with its dysregulation implicated in various cancers. Pyrido[2,3-b]pyrazine derivatives have been optimized as potent small-molecule inhibitors of FGFRs 1, 2, 3, and 4, with some compounds showing potential for clinical development.[8]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the pyrido[2,3-b]pyrazine core have provided valuable insights into the structural requirements for potent and selective anticancer activity.

PositionSubstituentEffect on Anticancer ActivityReference
2 UnsubstitutedOften important for activity against erlotinib-resistant cell lines.[7]
7 Heteroaromatic moietyThe position of substituents on this moiety significantly impacts inhibitory potency.[7]

Antiviral Applications of the Pyrido[2,3-b]pyrazine Scaffold

Beyond oncology, the pyrido[2,3-b]pyrazine scaffold has demonstrated significant promise in the development of antiviral agents, particularly against herpesviruses.

Human Cytomegalovirus (HCMV) Polymerase Inhibitors

HCMV is a major cause of morbidity and mortality in immunocompromised individuals. A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core has been developed.[9] These compounds have shown potent antiviral activity against HCMV with favorable cytotoxicity profiles.[9]

A key challenge in the development of antiviral drugs is off-target effects, such as the inhibition of the human ether-à-go-go (hERG) ion channel, which can lead to cardiotoxicity. Research has shown that modifications at the 2-position of the pyrido[2,3-b]pyrazine ring can significantly reduce hERG inhibition while maintaining or even improving antiviral potency.[10] For example, compound 27 in one study, featuring a substituted 2-imidazolinone ring, exhibited a potent EC50 of 0.33 µM against HCMV and an improved aqueous solubility, making it a promising lead for further development.[9][10]

Experimental Workflow for Antiviral Activity Assessment

antiviral_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Pyrido[2,3-b]pyrazine Derivatives HCMV_Assay HCMV Antiviral Assay (e.g., PRA, CPE, GFP) Synthesis->HCMV_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity hERG_Assay hERG Inhibition Assay Synthesis->hERG_Assay EC50 Determine EC50 (Antiviral Potency) HCMV_Assay->EC50 CC50 Determine CC50 (Cytotoxicity) Cytotoxicity->CC50 TI Calculate Therapeutic Index (CC50 / EC50) EC50->TI CC50->TI

Caption: A typical workflow for evaluating the antiviral activity of novel compounds.

Broad-Spectrum Antiherpetic Activity

Interestingly, some of the most potent pyrido[2,3-b]pyrazine-based HCMV inhibitors have also demonstrated activity against other members of the Herpesviridae family, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and Epstein-Barr virus (EBV).[9] This suggests the potential for developing broad-spectrum antiherpetic agents based on this versatile scaffold.

Clinical Perspectives

While many pyrido[2,3-b]pyrazine derivatives are still in the preclinical stages of development, the extensive research and promising results in various therapeutic areas suggest a strong potential for clinical translation. For instance, a pyrazine-based kinase inhibitor, radotinib, which shares structural similarities, is currently in Phase III clinical trials for chronic myeloid leukemia.[11] The continued exploration and optimization of the pyrido[2,3-b]pyrazine scaffold are likely to yield novel drug candidates that will enter clinical evaluation in the coming years.

Conclusion

The pyrido[2,3-b]pyrazine scaffold has firmly established itself as a valuable and versatile core in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent physicochemical properties make it an ideal starting point for the design of potent and selective inhibitors of various biological targets. The significant progress made in developing pyrido[2,3-b]pyrazine-based compounds as anticancer and antiviral agents underscores the immense therapeutic potential of this remarkable heterocyclic system. Future research in this area will undoubtedly lead to the discovery of new and improved medicines to address unmet medical needs.

References

The Strategic Application of 7-Iodopyrido[2,3-b]pyrazine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrido[2,3-b]pyrazine Core and the Strategic Importance of the 7-Iodo Substituent

The pyrido[2,3-b]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a privileged core structure in the development of advanced functional materials. Its inherent electron-deficient nature, arising from the presence of three nitrogen atoms within the fused ring system, makes it an excellent electron acceptor. This property is fundamental to its application in organic electronics, where the precise control of electronic characteristics is paramount. Materials incorporating this core have demonstrated significant potential in a range of applications, including organic light-emitting diodes (OLEDs), nonlinear optical (NLO) devices, and as versatile ligands in coordination chemistry.[1][2][3]

The true potential of the pyrido[2,3-b]pyrazine core in materials science is unlocked through strategic functionalization. In this context, the 7-iodo derivative, 7-Iodopyrido[2,3-b]pyrazine, represents a cornerstone synthetic intermediate. The iodine atom at the 7-position serves as a highly effective leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This reactivity provides a robust and versatile handle to introduce a wide array of functional moieties, including aryl, heteroaryl, amino, and alkynyl groups. This capability for molecular engineering allows for the fine-tuning of the electronic and photophysical properties of the final materials, enabling the rational design of compounds tailored for specific high-performance applications. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound as a pivotal building block in modern materials science.

Core Synthesis: Accessing the this compound Building Block

While a direct, high-yield synthesis specifically for this compound is not extensively documented in publicly accessible literature, its synthesis can be inferred from established methodologies for related halogenated pyridopyrazines. A common route involves the condensation of a halogenated 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For instance, the synthesis of the analogous 7-bromopyrido[2,3-b]pyrazine is well-established.[4][5] A plausible and scientifically sound approach to this compound would involve starting with 5-iodo-2,3-diaminopyridine and condensing it with glyoxal.

Hypothetical Synthesis Protocol for this compound

This protocol is a scientifically informed projection based on standard organic synthesis techniques for analogous compounds.

Objective: To synthesize this compound from 5-iodo-2,3-diaminopyridine.

Materials:

  • 5-Iodo-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Sodium bisulfite

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-iodo-2,3-diaminopyridine (1.0 eq) in ethanol.

  • Add an aqueous solution of glyoxal (1.1 eq). A small amount of sodium bisulfite may be added to trap excess glyoxal.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthetic Diversification via Cross-Coupling Reactions

The iodine substituent on the this compound core is the key to its utility. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the construction of a diverse library of derivatives with tailored properties. The general workflow involves coupling the 7-iodo core with a suitable partner, such as a boronic acid (Suzuki), an amine (Buchwald-Hartwig), or a terminal alkyne (Sonogashira).

Caption: Synthetic pathways from this compound.

Application I: Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrido[2,3-b]pyrazine core makes it an ideal building block for emissive and charge-transport materials in OLEDs. By coupling the 7-iodo core with various electron-donating aryl groups (via Suzuki coupling) or amino groups (via Buchwald-Hartwig amination), it is possible to create molecules with a pronounced donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) character. This architecture facilitates intramolecular charge transfer (ICT), which is crucial for tuning the emission color and enhancing device efficiency.

Derivatives of pyrido[2,3-b]pyrazine have been successfully employed to create a full spectrum of emitters, from blue to red.[2] By carefully selecting the donor moieties, it is possible to achieve high photoluminescence quantum yields (PLQY) and develop materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.

Key Performance Data for Pyrido[2,3-b]pyrazine-based OLEDs

Emitter TypeDonor MoietyEmission ColorMax. External Quantum Efficiency (EQE)Reference
TADFPhenylacridineYellow20.0%[2]
TADFPhenylacridineOrange15.4%[2]
FluorescencePhenanthreneBlueNot Reported (Luminance Eff: 1.35 cd/A)[6]
FluorescencePyreneBlue-GreenNot Reported (Luminance Eff: 5.15 cd/A)[6]
Experimental Protocol: Buchwald-Hartwig Amination for D-A-D Emitters

The following is a representative protocol for the synthesis of D-A-D type molecules based on a 7-halo-pyrido[2,3-b]pyrazine core, adapted from the literature for a bromo-derivative, which is directly applicable to the more reactive iodo-derivative.[3][7]

Objective: To synthesize a 7-amino-substituted pyrido[2,3-b]pyrazine derivative.

Materials:

  • This compound (or its 2,3-diaryl-7-bromo- derivative as in the reference) (1.0 eq)

  • Secondary amine (e.g., diphenylamine, carbazole) (2.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Xantphos (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the secondary amine, and NaOtBu.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • In a separate flask, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and Xantphos in anhydrous toluene.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-substituted derivative.

Caption: A typical multilayer OLED device structure.

Application II: Nonlinear Optical (NLO) Materials

Nonlinear optical materials are essential for a range of photonic technologies, including optical switching, frequency conversion, and optical limiting. The key to a molecule's NLO response is a large change in dipole moment upon excitation, a characteristic often found in D-A systems. The pyrido[2,3-b]pyrazine core, being strongly electron-accepting, can be coupled with potent electron-donating groups at the 7-position to generate molecules with significant second-order (β) and third-order (γ) hyperpolarizabilities.

Recent studies on indenopyrazine derivatives, which share a similar structural motif, have demonstrated that strategic substitution can lead to remarkable NLO properties.[1][8] By attaching different aryl groups via a multicomponent reaction, researchers were able to modulate the energy gap and enhance the NLO response.[1][8] The this compound scaffold is an ideal platform for systematically exploring these structure-property relationships using Suzuki coupling to introduce a variety of electron-rich aryl groups.

Key NLO Properties of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives

Compound (Substituent)Band Gap (Egap, eV)First Hyperpolarizability (βtot, esu)Second Hyperpolarizability (⟨γ⟩, esu)Reference
4 (Phenyl)3.7911.95 x 10-302.50 x 10-35[1][8]
5 (4-Bromophenyl)3.7380.44 x 10-302.72 x 10-35[1][8]
6 (4-Nitrophenyl)3.52210.9 x 10-304.39 x 10-35[1][8]
7 (4-Methoxyphenyl)3.44415.6 x 10-306.63 x 10-35[1][8]
Experimental Protocol: Suzuki Coupling for NLO Materials

The following is a general protocol for the Suzuki coupling of a 7-halo-pyridopyrazine derivative with an arylboronic acid. This reaction is fundamental for creating the D-A structures necessary for NLO applications.[9]

Objective: To synthesize a 7-aryl-substituted pyrido[2,3-b]pyrazine.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 3:1:1)

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and K₂CO₃.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and stir under an argon atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via recrystallization or silica gel chromatography to yield the 7-aryl-substituted product.

Future Outlook and Emerging Applications

The versatility of this compound as a synthetic platform continues to open new avenues in materials science. While its application in OLEDs and NLO materials is becoming increasingly established, other areas hold significant promise:

  • Organic Photovoltaics (OPVs): The strong electron-accepting nature of the core makes it a candidate for n-type materials in bulk heterojunction solar cells.

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridopyrazine ring can act as coordination sites for metal ions, enabling the construction of novel coordination polymers with interesting electronic or catalytic properties.

  • Sensors: Functionalization with specific recognition moieties could lead to the development of chemosensors where binding events modulate the photophysical properties of the core.

The continued exploration of cross-coupling methodologies with this compound will undoubtedly lead to a new generation of high-performance organic materials.

References

The Emergence of Pyrido[2,3-b]pyrazines in Electrochemical Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide explores the burgeoning field of electrochemical sensing applications leveraging the unique properties of pyrido[2,3-b]pyrazine derivatives. Moving beyond a mere recitation of protocols, this document delves into the fundamental principles, practical methodologies, and future potential of this versatile heterocyclic scaffold in the development of next-generation sensors. We will dissect the causality behind experimental designs, ensuring a deep, actionable understanding for researchers and drug development professionals alike.

Introduction: The Pyrido[2,3-b]pyrazine Core - A Privileged Scaffold for Electroanalysis

The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] However, its inherent electronic properties and tunable structure also make it a compelling candidate for applications in materials science, particularly in the realm of electrochemistry.[3][4] The electron-deficient nature of the pyrazine ring, coupled with the potential for extensive π-conjugation, provides a unique electronic landscape for designing sensitive and selective electrochemical sensors.

The true power of the pyrido[2,3-b]pyrazine scaffold lies in its synthetic accessibility and the ease with which its physicochemical properties can be modulated. Through multicomponent synthesis reactions, a diverse library of derivatives can be generated, allowing for the fine-tuning of electronic, optical, and recognition properties.[1][5] This guide will focus on how these tunable properties are being harnessed to create novel electrochemical sensing platforms.

Fundamental Electrochemical Behavior and Theoretical Insights

A deep understanding of the electrochemical behavior of pyrido[2,3-b]pyrazines is paramount to designing effective sensors. Cyclic voltammetry (CV) is a cornerstone technique for characterizing the redox properties of these molecules. The voltammograms of pyrido[2,3-b]pyrazine derivatives typically reveal quasi-reversible to irreversible redox processes, with the peak potentials and currents being highly dependent on the nature and position of substituents on the heterocyclic core.

Density Functional Theory (DFT) calculations have proven to be an invaluable tool for corroborating experimental findings and predicting the electrochemical behavior of novel derivatives.[3][6] By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap (Egap), and global reactivity parameters, we can gain insights into the electronic properties and reactivity of these compounds.[3][6] For instance, a smaller HOMO-LUMO gap generally correlates with greater ease of electron transfer, a desirable characteristic for an electrochemical probe.

Core Application: Electrochemical DNA Sensing

To date, the most well-documented electrochemical sensing application of pyrido[2,3-b]pyrazines is in the detection of DNA.[1][3][6] This has significant implications for diagnostics, drug discovery, and environmental monitoring. The underlying principle of these sensors is the interaction between the pyrido[2,3-b]pyrazine derivative and DNA, which can be monitored electrochemically.

Mechanism of DNA Sensing

The interaction between pyrido[2,3-b]pyrazine derivatives and DNA can occur through various modes, including electrostatic interactions, intercalation, and groove binding. These interactions lead to a change in the electrochemical signal of a redox probe, such as potassium ferricyanide (K₃[Fe(CN)₆]), or of the pyrido[2,3-b]pyrazine derivative itself when it is electroactive.[1]

The general workflow for a label-free electrochemical DNA biosensor using a pyrido[2,3-b]pyrazine derivative is as follows:

DNA_Sensing_Workflow cluster_prep Electrode Preparation cluster_sensing Sensing Protocol cluster_analysis Data Analysis Bare_GCE Bare Glassy Carbon Electrode (GCE) Clean_GCE Cleaned GCE Bare_GCE->Clean_GCE Polishing & Cleaning DNA_Modified_GCE ss-DNA Modified GCE Clean_GCE->DNA_Modified_GCE Immobilization of single-stranded DNA (ss-DNA) Incubation Incubation with Pyrido[2,3-b]pyrazine Derivative DNA_Modified_GCE->Incubation Electrochemical_Measurement Electrochemical Measurement (e.g., Cyclic Voltammetry) Incubation->Electrochemical_Measurement Interaction Analysis Signal_Change Change in Redox Signal Electrochemical_Measurement->Signal_Change Concentration_Correlation Correlation with Analyte Concentration Signal_Change->Concentration_Correlation Calibration

Caption: Workflow for a label-free electrochemical DNA sensor.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives for DNA Sensing

A versatile and efficient method for synthesizing a library of pyrido[2,3-b]pyrazine derivatives is through a multicomponent reaction.[1] A typical synthesis involves the reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) in ethanol.[1]

Synthesis_Workflow Reactants Indane-1,3-dione + Substituted Aldehyde + 2-Aminopyrazine Reaction_Vessel Ethanol p-TSA (catalyst) Reactants->Reaction_Vessel Mixing Reaction_Conditions Reflux (e.g., 9 hours) Reaction_Vessel->Reaction_Conditions Heating Product Pyrido[2,3-b]pyrazine Derivative Reaction_Conditions->Product Formation

Caption: Multicomponent synthesis of pyrido[2,3-b]pyrazines.

Experimental Protocol: Electrochemical Detection of DNA

The following is a detailed, step-by-step methodology for the electrochemical detection of DNA using a pyrido[2,3-b]pyrazine-modified electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Pyrido[2,3-b]pyrazine derivative

  • Single-stranded salmon sperm DNA (ss-DNA)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Phosphate buffer saline (PBS)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing cloth.

    • Sonciate the electrode in ethanol and then deionized water to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • ss-DNA Immobilization:

    • Immerse the cleaned GCE in a solution of ss-DNA in PBS for a predetermined time (e.g., 12 hours) to allow for physical adsorption of the DNA onto the electrode surface.

    • Gently rinse the electrode with PBS to remove any loosely bound DNA.

  • Electrochemical Measurement:

    • Place the ss-DNA modified GCE into an electrochemical cell containing a PBS solution with K₃[Fe(CN)₆] as a redox probe.

    • Record the cyclic voltammogram in a specific potential window.

    • Introduce the pyrido[2,3-b]pyrazine derivative into the electrochemical cell at a desired concentration.

    • Allow for an incubation period to ensure interaction between the derivative and the immobilized ss-DNA.

    • Record the cyclic voltammogram again under the same conditions.

  • Data Analysis:

    • Measure the change in the peak current and/or peak potential of the redox probe before and after the addition of the pyrido[2,3-b]pyrazine derivative.

    • A significant change in the electrochemical signal indicates an interaction between the derivative and the DNA.

Quantitative Data Summary

The efficacy of different pyrido[2,3-b]pyrazine derivatives for DNA sensing can be compared by examining their electrochemical response. The following table summarizes hypothetical data for a series of derivatives.

Compound IDSubstituent on AldehydeChange in Peak Current (ΔIp)Limit of Detection (LOD)
1 4-Methoxy25% decrease10 nM
2 4-Nitro15% decrease25 nM
3 4-Chloro20% decrease18 nM
4 Unsubstituted10% decrease30 nM

Future Outlook and Emerging Applications

While DNA sensing is a significant application, the versatile chemistry of pyrido[2,3-b]pyrazines opens the door to a wide range of other electrochemical sensing applications.

Sensing of Other Biomolecules

The ability to tailor the structure of pyrido[2,3-b]pyrazines suggests their potential for creating sensors for other biologically relevant molecules, such as:

  • Neurotransmitters: The development of sensors for neurotransmitters like dopamine and serotonin is crucial for understanding neurological disorders.[7] Pyrido[2,3-b]pyrazine derivatives could be functionalized with recognition elements that specifically bind to these neurotransmitters, leading to a detectable electrochemical response.

  • Glucose: Non-enzymatic glucose sensors are a major area of research for diabetes management. The electrocatalytic properties of pyrido[2,3-b]pyrazines or their composites could be exploited for the direct oxidation of glucose.

Environmental Monitoring

The potential for pyrido[2,3-b]pyrazines to be used in monitoring environmental pollutants is an exciting prospect.

  • Heavy Metal Ions: The nitrogen atoms in the pyrido[2,3-b]pyrazine core can act as chelating agents for heavy metal ions. This property could be leveraged to develop sensitive and selective electrochemical sensors for the detection of toxic metals like lead, mercury, and cadmium in water sources.

Pharmaceutical Analysis

In the realm of drug development, pyrido[2,3-b]pyrazine-based sensors could be employed for:

  • Quality Control: Developing electrochemical methods for the quantification of active pharmaceutical ingredients (APIs) containing the pyrido[2,3-b]pyrazine scaffold.

  • Drug-Receptor Interaction Studies: Immobilizing drug targets on an electrode surface and using electroactive pyrido[2,3-b]pyrazine derivatives to study binding events.

Conclusion

Pyrido[2,3-b]pyrazines represent a highly promising class of compounds for the development of advanced electrochemical sensors. Their tunable electronic properties, synthetic accessibility, and demonstrated success in DNA sensing provide a solid foundation for future research. As our ability to rationally design and synthesize novel derivatives with tailored functionalities improves, we can expect to see the emergence of pyrido[2,3-b]pyrazine-based sensors for a diverse array of analytes, with significant impacts in healthcare, environmental monitoring, and the pharmaceutical industry.

References

The Emergence of Pyrido[2,3-b]pyrazines: A New Frontier in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel therapeutic agents. Within the vast landscape of heterocyclic chemistry, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent antiviral drugs. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel pyrido[2,3-b]pyrazine-based antivirals, with a particular focus on their activity against human cytomegalovirus (HCMV) and other herpesviruses. As a senior application scientist, this document is designed to not only present established protocols but also to illuminate the scientific rationale behind the experimental designs, fostering a deeper understanding of this promising class of compounds.

The Rationale for Pyrido[2,3-b]pyrazines as an Antiviral Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1] The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, offers a unique three-dimensional structure with a rich potential for diverse functionalization. This scaffold has garnered attention for its ability to engage in various biological interactions, leading to a broad spectrum of activities.

The impetus for exploring this particular scaffold in antiviral research stemmed from the urgent need for novel, non-nucleoside inhibitors. A significant breakthrough in this area has been the identification of pyrido[2,3-b]pyrazine derivatives as potent inhibitors of viral DNA polymerases, a key enzyme in the replication of many DNA viruses.[2][3][4] Notably, these compounds have shown remarkable efficacy against human cytomegalovirus (HCMV), a member of the Herpesviridae family that can cause severe disease in immunocompromised individuals.[2][3][4]

A critical aspect of modern drug design is the early consideration of off-target effects. A significant hurdle in the development of many small molecule inhibitors is the unintended inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. The pyrido[2,3-b]pyrazine scaffold has proven to be a versatile platform for medicinal chemists to modulate this activity, allowing for the optimization of antiviral potency while minimizing cardiotoxic potential.[2][3]

Synthesis of the Pyrido[2,3-b]pyrazine Core and Key Derivatives

The synthesis of the pyrido[2,3-b]pyrazine scaffold can be achieved through several routes, often involving the condensation of a diaminopyridine with a 1,2-dicarbonyl compound.[5][6] A common and effective strategy for generating a library of derivatives involves a late-stage diversification approach, allowing for the introduction of various substituents at key positions.

General Synthesis of 2-Substituted Pyrido[2,3-b]pyrazine Derivatives

A robust synthetic strategy for 2-substituted pyrido[2,3-b]pyrazines is outlined below. This multi-step process allows for the generation of a key intermediate that can be readily diversified.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Intermediate Generation cluster_2 Diversification A 2,3-Diaminopyridine C Pyrido[2,3-b]pyrazine Core A->C Condensation B Dicarbonyl Compound B->C D Pyrido[2,3-b]pyrazine Core E Halogenation F 2-Halo-pyrido[2,3-b]pyrazine E->F G 2-Halo-pyrido[2,3-b]pyrazine H Coupling Reaction (e.g., Buchwald-Hartwig) G->H J 2-Substituted Derivatives H->J I Amine/Other Nucleophile I->H

Caption: General workflow for the synthesis of 2-substituted pyrido[2,3-b]pyrazines.

Detailed Protocol: Synthesis of a Lead Compound (Analogue of Compound 27)

This protocol describes the synthesis of a key intermediate and its subsequent conversion to a potent antiviral agent, analogous to the highly active compound 27 identified in recent studies.[2][3][4]

Step 1: Synthesis of the Pyrido[2,3-b]pyrazine Core

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add a 1,2-dicarbonyl compound (e.g., glyoxal, 1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pyrido[2,3-b]pyrazine core.

Step 2: Halogenation of the Pyrido[2,3-b]pyrazine Core

  • Dissolve the pyrido[2,3-b]pyrazine core (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-halo-pyrido[2,3-b]pyrazine intermediate.

Step 3: Synthesis of 2-(Imidazolin-2-yl)amino-pyrido[2,3-b]pyrazine (Analogue of Compound 27)

  • To a solution of the 2-halo-pyrido[2,3-b]pyrazine intermediate (1.0 eq) and 2-aminoimidazoline hydrobromide (1.2 eq) in a suitable solvent like 1,4-dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq).

  • Add a base such as cesium carbonate (2.5 eq).

  • Degas the reaction mixture with argon and heat to 100-110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound.

Mechanism of Action: Targeting Viral DNA Polymerase

The primary antiviral mechanism of the most potent pyrido[2,3-b]pyrazine derivatives is the inhibition of viral DNA polymerase.[2][3][4] This enzyme is crucial for the replication of the viral genome, and its inhibition effectively halts the production of new virus particles. These compounds act as non-nucleoside inhibitors, meaning they do not mimic the natural building blocks of DNA. Instead, they are believed to bind to an allosteric site on the polymerase, inducing a conformational change that renders the enzyme inactive.

Mechanism_of_Action cluster_0 Viral Replication Cycle cluster_1 Inhibition by Pyrido[2,3-b]pyrazine A Viral Entry B Uncoating A->B C Viral DNA Replication (in nucleus) B->C D Transcription & Translation C->D E Assembly D->E F Egress E->F G Pyrido[2,3-b]pyrazine Derivative I Allosteric Binding G->I H Viral DNA Polymerase H->I J Conformational Change I->J K Inhibition of DNA Synthesis J->K K->C Blocks

Caption: Inhibition of viral DNA replication by pyrido[2,3-b]pyrazine derivatives.

This targeted approach offers a significant advantage over nucleoside analogues, which can sometimes be incorporated into host cell DNA, leading to toxicity. The specificity for the viral polymerase also contributes to a favorable safety profile.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyrido[2,3-b]pyrazine scaffold has revealed key structural features that govern its antiviral activity and safety profile.

Key SAR Insights:

  • Substitution at the 2-position: This position is critical for antiviral potency. The introduction of a substituted 2-imidazolinone ring has been shown to significantly enhance activity against HCMV.[2][3]

  • Lipophilicity and hERG Inhibition: A general trend has been observed where reducing the lipophilicity of 2-substituted derivatives leads to decreased hERG inhibition.[2][3] This is a crucial consideration for developing compounds with a better cardiovascular safety profile. The introduction of polar groups can also improve aqueous solubility.[2]

  • Core Modifications: Replacing a carbon atom in a related naphthyridinone ring system with a nitrogen to form the pyrido[2,3-b]pyrazine core was a key strategy to reduce lipophilicity and, consequently, hERG activity.[2]

Table 1: Antiviral Activity and Cytotoxicity of Representative Pyrido[2,3-b]pyrazine Derivatives

CompoundR-Group at 2-positionHCMV EC50 (µM)Cytotoxicity (CC50, µM)hERG Inhibition (IC50, µM)
5 -H>10>100>30
23 Substituted 2-imidazolinone0.45>10015
27 Substituted 2-imidazolinone0.33>100>30
28 Substituted 2-imidazolinone0.352318

Data is illustrative and based on findings from cited literature.[2][3]

Experimental Protocols for Antiviral Evaluation

A tiered approach is essential for the comprehensive evaluation of novel antiviral candidates. This typically begins with in vitro assays to determine potency and cytotoxicity, followed by more complex cell-based and in vivo models.

In Vitro Assays

Protocol 1: HCMV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the target enzyme.

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant HCMV DNA polymerase, a DNA template (e.g., activated calf thymus DNA), and dNTPs, one of which is radiolabeled (e.g., [³H]dTTP).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction by adding a solution of EDTA. Precipitate the newly synthesized DNA onto a filter membrane.

  • Quantification: Wash the filters to remove unincorporated nucleotides and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the compound that inhibits polymerase activity by 50% (IC50).

Protocol 2: Cytotoxicity Assay (CCK-8 or MTT)

This assay determines the concentration of the compound that is toxic to host cells.

  • Cell Seeding: Seed a suitable human cell line (e.g., human foreskin fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a period that mirrors the antiviral assay (e.g., 72 hours).

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the cytotoxic concentration 50 (CC50), which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Evaluation

Due to the strict species specificity of HCMV, standard animal models are not suitable. Humanized mouse models, in which immunodeficient mice are engrafted with human hematopoietic stem cells, have become the gold standard for in vivo evaluation of anti-HCMV therapies.

Humanized Mouse Model for HCMV Infection:

  • Model Generation: Engraft immunodeficient mice (e.g., NSG mice) with human CD34+ hematopoietic stem cells. Allow several weeks for the development of a human immune system.

  • Infection: Infect the humanized mice with a clinical isolate of HCMV.

  • Compound Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Monitor the mice for signs of disease and measure the viral load in various tissues (e.g., blood, spleen, liver) at different time points using quantitative PCR (qPCR).

  • Efficacy Determination: Compare the viral load in treated mice to that in a vehicle-treated control group to determine the in vivo efficacy of the compound.

Broadening the Spectrum: Activity Against Other Viruses

While the most extensive research on pyrido[2,3-b]pyrazines has focused on their anti-herpesvirus activity, there is emerging evidence that this scaffold and related structures may have a broader antiviral potential. For instance, related pyrrolo[2,3-b]pyrazine compounds have been investigated as inhibitors of hepatitis B virus (HBV) cccDNA.[7] Additionally, various pyridine-fused heterocyclic systems have been explored as inhibitors of HIV and influenza virus.[8][9][10][11][12][13][14] Further investigation is warranted to explore the full antiviral spectrum of the pyrido[2,3-b]pyrazine scaffold.

Future Directions and Conclusion

The discovery of pyrido[2,3-b]pyrazine-based antivirals represents a significant advancement in the search for novel therapies against challenging viral pathogens like HCMV. The lead compounds identified to date exhibit potent and selective inhibition of the viral DNA polymerase with a reduced risk of cardiotoxicity. The synthetic accessibility of this scaffold allows for extensive medicinal chemistry efforts to further optimize its pharmacological properties.

Future research should focus on:

  • Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are crucial for their advancement into clinical development.

  • Resistance Studies: Investigating the potential for viral resistance to these compounds and identifying the genetic basis of any resistance that emerges.

  • Broad-Spectrum Activity: A systematic evaluation of optimized pyrido[2,3-b]pyrazine derivatives against a wider range of viruses to uncover their full therapeutic potential.

References

The Strategic Application of 7-Iodopyrido[2,3-b]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a key derivative, 7-iodopyrido[2,3-b]pyrazine, as a strategic starting point for the discovery of novel therapeutics. Its unique structural and electronic properties, combined with its amenability to a wide range of chemical modifications, make it an invaluable tool for generating diverse compound libraries targeting a spectrum of diseases, from cancer to viral infections.

This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of the this compound core. We will delve into the rationale behind its use, provide detailed experimental protocols for key chemical transformations, and explore its role in the development of potent kinase inhibitors and antiviral agents.

The Pyrido[2,3-b]pyrazine Core: A Foundation for Therapeutic Innovation

The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine and pyrazine rings, is a nitrogen-rich heterocycle that has garnered significant attention in drug discovery.[1] Its planar structure and the presence of multiple hydrogen bond acceptors and donors facilitate interactions with a variety of biological targets.[2] Derivatives of this scaffold have demonstrated a broad range of pharmacological activities, including antibacterial, anticancer, and antiviral effects.[3][4]

The introduction of a halogen atom, particularly iodine, at the 7-position of the pyrido[2,3-b]pyrazine core dramatically enhances its utility as a building block in medicinal chemistry. The carbon-iodine bond serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: 7-Halogenated Pyrido[2,3-b]pyrazines

While this compound is the primary focus, its synthesis often proceeds through the more readily accessible 7-bromo analogue. 7-Bromopyrido[2,3-b]pyrazine is commercially available, providing a convenient starting point for many research endeavors.[5] For the purpose of providing a comprehensive guide, a representative synthesis of the 7-bromo derivative is outlined below.

Synthesis of 7-Bromopyrido[2,3-b]pyrazine

A common route to 7-halopyrido[2,3-b]pyrazines involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound, followed by halogenation.

Experimental Protocol: Synthesis of 7-Bromopyrido[2,3-b]pyrazine

  • Step 1: Synthesis of Pyrido[2,3-b]pyrazin-7(8H)-one. 2,3-Diamino-5-bromopyridine is reacted with glyoxal in a suitable solvent such as ethanol. The reaction mixture is heated to reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration.

  • Step 2: Bromination of Pyrido[2,3-b]pyrazin-7(8H)-one. The pyrido[2,3-b]pyrazin-7(8H)-one is then treated with a brominating agent such as phosphorus oxybromide (POBr₃) to introduce the bromine at the 7-position. The reaction is typically carried out at elevated temperatures. After completion, the reaction mixture is carefully quenched with ice water, and the crude product is extracted with an organic solvent. Purification by column chromatography yields 7-bromopyrido[2,3-b]pyrazine.

Diversification of the Core: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as a starting point lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient introduction of a wide range of chemical moieties at the 7-position, enabling the generation of large and diverse compound libraries for biological screening. The slightly more reactive C-I bond compared to a C-Br bond often allows for milder reaction conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] This reaction is particularly valuable for introducing aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), Triphenylphosphine (PPh₃, 0.1 eq), and Potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Procedure:

    • To a reaction vessel, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7-phenylpyrido[2,3-b]pyrazine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted heterocycles.[7][8]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reagents: this compound (1.0 eq), Phenylacetylene (1.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), Copper(I) iodide (CuI, 0.06 eq), and Triethylamine (Et₃N, 2.5 eq).

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous solvent, followed by triethylamine and phenylacetylene.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography to afford 7-(phenylethynyl)pyrido[2,3-b]pyrazine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 7-position.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reagents: this compound (1.0 eq), Aniline (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Add the anhydrous solvent, followed by aniline.

    • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography to yield N-phenylpyrido[2,3-b]pyrazin-7-amine.

Diversification Workflow

G A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D E 7-Aryl/Heteroaryl Derivatives B->E F 7-Alkynyl Derivatives C->F G 7-Amino Derivatives D->G

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold has led to its successful application in several drug discovery programs.

Kinase Inhibitors for Oncology

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-b]pyrazine core has proven to be an effective scaffold for the design of potent kinase inhibitors.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Several studies have reported the development of pyrido[2,3-b]pyrazine derivatives as potent inhibitors of both wild-type and mutant forms of EGFR.[11][12] For instance, derivatives with specific substitutions at the 7-position have shown significant activity against erlotinib-resistant NSCLC cell lines, which often harbor the T790M mutation.[11]

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrido[2,3-b]pyrazine-based inhibitors.

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is linked to various cancers. Certain benzo[e]pyridoindole derivatives, which share structural similarities with the pyrido[2,3-b]pyrazine core, have been identified as potent inhibitors of Aurora kinases.[13] This suggests that the 7-substituted pyrido[2,3-b]pyrazine scaffold could be a promising starting point for the development of novel Aurora kinase inhibitors.

  • VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Pyrido[3,2-d]-1,2,3-triazine derivatives have been shown to inhibit VEGFR-2 kinase activity, highlighting the potential of related pyridopyrazine scaffolds in the development of anti-angiogenic agents.[14]

Table 1: Inhibitory Activity of Exemplary Pyrido[2,3-b]pyrazine Derivatives against Cancer-Related Kinases

Compound ID7-SubstituentTarget KinaseIC₅₀ (nM)Cell LineReference
1 4-AnilinoEGFR (L858R/T790M)150PC9-ER[11]
2 3-EthynylanilineAurora A61-[13]
3 4-(3-Trifluoromethylanilino)VEGFR-2<1000MVECs[14]
Antiviral Agents

The pyrido[2,3-b]pyrazine scaffold has also shown promise in the development of antiviral therapeutics.

  • Human Cytomegalovirus (HCMV) Polymerase Inhibitors: HCMV is a common virus that can cause serious illness in immunocompromised individuals. A series of novel pyrido[2,3-b]pyrazine derivatives have been synthesized and identified as potent inhibitors of HCMV DNA polymerase.[8] These compounds exhibit strong antiviral activity against HCMV with low cytotoxicity, making them promising leads for further development.

Table 2: Anti-HCMV Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound ID2-SubstituentEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)Reference
4 Imidazolinone0.33>40>121[8]
5 Substituted Amine0.45>50>111[8]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting point for drug discovery. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The demonstrated success of this scaffold in developing potent inhibitors of various kinases and viral enzymes underscores its significance in modern medicinal chemistry.

Future research in this area will likely focus on:

  • Expansion of Chemical Space: Exploring novel and diverse substituents at the 7-position to identify new biological targets and improve the potency and selectivity of existing lead compounds.

  • Multi-Targeted Drug Design: Leveraging the promiscuous nature of the pyrido[2,3-b]pyrazine scaffold to design inhibitors that can modulate multiple targets within a disease-relevant pathway.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to the development of safe and effective drugs.

The strategic use of this compound will undoubtedly continue to fuel the discovery of innovative therapeutics for a wide range of human diseases.

References

Methodological & Application

Synthesis of 7-Iodopyrido[2,3-b]pyrazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a cornerstone for the development of novel therapeutic agents, particularly in oncology and virology. Derivatives of this scaffold have shown potent activity as kinase inhibitors and antagonists for various receptors. The introduction of a halogen, specifically iodine, at the 7-position provides a crucial handle for further synthetic diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the multi-step synthesis of 7-Iodopyrido[2,3-b]pyrazine, commencing from the readily available starting material, 2,3-diaminopyridine.

Strategic Overview: A Multi-Step Approach to Regioselective Iodination

Direct iodination of the parent pyrido[2,3-b]pyrazine ring system presents significant challenges in terms of both reactivity and regioselectivity. The electron-deficient nature of the pyrazine and pyridine rings deactivates them towards classical electrophilic aromatic substitution. To overcome this, a robust and controllable multi-step strategy is employed, starting with the synthesis of a pre-functionalized pyridine precursor. This ensures the precise placement of the iodine atom at the desired position.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Overall Synthetic Strategy cluster_0 Step 1: Iodination cluster_1 Step 2: Condensation cluster_2 Step 3: Directed Iodination cluster_3 Proposed Practical Route A 2,3-Diaminopyridine B Pyrido[2,3-b]pyrazine A->B Glyoxal (aq.) Ethanol, Reflux C This compound B->C NIS, TFA (Hypothetical Direct Route) D 2-Aminopyridine E 2-Amino-5-iodopyridine D->E I₂, H₂O₂ F 2-Amino-3-nitro-5-iodopyridine E->F HNO₃, H₂SO₄ G 2,3-Diamino-5-iodopyridine F->G SnCl₂·2H₂O, HCl H This compound G->H Glyoxal (aq.) Ethanol, Reflux

Caption: A schematic overview of the synthetic strategies for this compound.

Part 1: Synthesis of the Pyrido[2,3-b]pyrazine Core

The foundational step involves the construction of the heterocyclic core through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This reaction is a classic and efficient method for forming pyrazine rings.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine from 2,3-Diaminopyridine

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2,3-Diaminopyridine109.135.00 g45.81.0
Glyoxal (40% aq. solution)58.047.3 mL50.41.1
Ethanol (95%)-100 mL--
Activated Carbon-~0.5 g--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminopyridine (5.00 g, 45.8 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the 2,3-diaminopyridine is fully dissolved.

  • To the resulting solution, add a 40% aqueous solution of glyoxal (7.3 mL, 50.4 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, allow the mixture to cool to room temperature. The solution will likely be dark in color.

  • Add activated carbon (~0.5 g) and gently heat the mixture for 15 minutes with stirring.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pyrido[2,3-b]pyrazine as a crystalline solid.

  • Dry the product under vacuum. Expected yield: 75-85%.

Mechanistic Insight: The Condensation Reaction

The formation of the pyrazine ring proceeds through a two-step condensation mechanism.[1][2]

Condensation_Mechanism Mechanism of Pyrazine Formation start 2,3-Diaminopyridine + Glyoxal step1 Nucleophilic attack of one amino group on a carbonyl Formation of a hemiaminal intermediate start->step1:f0 step2 Dehydration to form an imine Intermediate A step1:f1->step2:f0 step3 Intramolecular nucleophilic attack of the second amino group Formation of a cyclic hemiaminal step2:f1->step3:f0 step4 Dehydration to form dihydropyrido[2,3-b]pyrazine Intermediate B step3:f1->step4:f0 step5 Aromatization (Oxidation) Loss of 2[H] step4:f1->step5:f0 product Pyrido[2,3-b]pyrazine step5:f1->product

Caption: The mechanism of pyrazine ring formation from a diamine and a dicarbonyl.

Part 2: Synthesis of this compound via a Pre-functionalized Intermediate

As direct iodination is challenging, the recommended route involves the synthesis of 5-iodo-2,3-diaminopyridine, which upon condensation with glyoxal, yields the target molecule with the iodine atom unambiguously at the 7-position.

Protocol 2.1: Synthesis of 2-Amino-5-iodopyridine

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Aminopyridine94.1110.0 g106.31.0
Iodine (I₂)253.8127.0 g106.41.0
Hydrogen Peroxide (30% aq.)34.01~12 mL~1171.1
Deionized Water-300 mL--

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-aminopyridine (10.0 g, 106.3 mmol) in deionized water (300 mL).[3]

  • Heat the mixture to 70 °C with stirring.

  • Add iodine (27.0 g, 106.4 mmol) portion-wise over 30 minutes, maintaining the temperature at 80-90 °C.

  • After the addition is complete, stir the mixture at 85 °C for 2 hours.

  • Cool the reaction to 70 °C and add 30% hydrogen peroxide (~12 mL) dropwise via the addition funnel over 30 minutes, ensuring the temperature does not exceed 80 °C.

  • After the addition, continue stirring at 75 °C for an additional 2 hours.

  • Heat the mixture to a brief reflux, then cool to room temperature and subsequently in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-iodopyridine. Expected yield: 80-85%.

Protocol 2.2: Synthesis of 2-Amino-3-nitro-5-iodopyridine

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-5-iodopyridine220.0210.0 g45.51.0
Sulfuric Acid (conc.)98.0850 mL--
Nitric Acid (fuming, 90%)63.013.5 mL~78~1.7

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly add 2-amino-5-iodopyridine (10.0 g, 45.5 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Once the addition is complete, add fuming nitric acid (3.5 mL) dropwise, maintaining the temperature at 0-5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully pour the reaction mixture onto crushed ice (~300 g) with stirring.

  • Neutralize the resulting solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to give 2-amino-3-nitro-5-iodopyridine. Expected yield: 70-80%.

Protocol 2.3: Synthesis of 2,3-Diamino-5-iodopyridine

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-3-nitro-5-iodopyridine265.0110.0 g37.71.0
Tin(II) Chloride Dihydrate225.6334.0 g150.74.0
Hydrochloric Acid (conc.)36.4650 mL--
Ethanol (95%)-100 mL--

Procedure:

  • In a 500 mL round-bottom flask, suspend 2-amino-3-nitro-5-iodopyridine (10.0 g, 37.7 mmol) in ethanol (100 mL).

  • Add concentrated hydrochloric acid (50 mL) and Tin(II) chloride dihydrate (34.0 g, 150.7 mmol).[4][5]

  • Heat the mixture to reflux for 3 hours. The reaction mixture should become a clear solution.

  • Cool the reaction to room temperature and carefully pour it onto ice.

  • Basify the solution to pH > 10 with a concentrated aqueous solution of sodium hydroxide. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-diamino-5-iodopyridine as a solid. This product can be used in the next step without further purification. Expected yield: 85-95%.

Protocol 2.4: Synthesis of this compound

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity (from previous step)Moles (mmol)Equivalents
2,3-Diamino-5-iodopyridine235.02~7.5 g (crude)~31.91.0
Glyoxal (40% aq. solution)58.045.1 mL35.11.1
Ethanol (95%)-100 mL--

Procedure:

  • Follow the procedure outlined in Protocol 1 , using the crude 2,3-diamino-5-iodopyridine from the previous step.

  • After recrystallization from ethanol, this compound is obtained as a crystalline solid.

  • Dry the final product under vacuum. Expected overall yield from 2-amino-3-nitro-5-iodopyridine: 60-70%.

Safety and Handling

  • Iodine: Corrosive and harmful if inhaled or ingested. Handle in a well-ventilated area.

  • Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care, using appropriate gloves, lab coat, and eye protection. Always add acid to water, never the other way around.

  • Tin(II) Chloride: Irritant. Avoid contact with skin and eyes.

  • Glyoxal: Toxic and an irritant. Handle in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core and its C-C Bond Functionalization

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have led to its incorporation into a wide array of biologically active compounds, including kinase inhibitors and novel therapeutic agents. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Among the myriad of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1][2][3] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[4][5][6] For the 7-iodopyrido[2,3-b]pyrazine system, the Suzuki coupling offers a powerful and reliable method for introducing a diverse range of aryl, heteroaryl, and alkyl substituents at the 7-position, thereby enabling the systematic modulation of the molecule's physicochemical and pharmacological properties.

This document serves as a comprehensive guide for researchers, providing a detailed exploration of the reaction mechanism, optimized protocols, and troubleshooting strategies for the successful Suzuki coupling of this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5][7] The three key steps are oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)2 + Base) PdII->Transmetalation PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Product 7-Substituted Pyrido[2,3-b]pyrazine (R-R') RedElim->Product RX This compound (R-X) RX->OxAdd Boronic Organoboron Reagent (R'-B(OR)2) Boronic->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[5][7] The electron-deficient nature of the pyridopyrazine ring system can facilitate this step.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R') to the palladium center, displacing the halide.[5][8] The base is crucial for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5]

Key Reaction Parameters for the Suzuki Coupling of this compound

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a heteroaromatic substrate like this compound, these choices are critical to achieving high yields and minimizing side reactions.

Palladium Catalyst and Ligands

The choice of the palladium source and its coordinating ligand is arguably the most critical factor. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.

  • Palladium(0) Sources:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst, particularly for aryl iodides.[9][10] It is often effective but can be sensitive to air and heat.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable source of Pd(0) that requires the addition of a supporting ligand.[1]

  • Palladium(II) Pre-catalysts:

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): An air-stable pre-catalyst that is reduced in situ to the active Pd(0) species.

    • Pd(OAc)₂ (Palladium(II) acetate): Another common pre-catalyst that requires a ligand and an in-situ reduction step.

  • Ligands: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.[9][11]

    • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for challenging couplings, including those involving heteroaryl chlorides and bromides, and can be beneficial for iodides as well.[9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium, leading to high catalyst turnover numbers and efficiency, especially with sterically hindered or electron-deficient substrates.[9][11][12]

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • K₂CO₃ (Potassium carbonate): A widely used, mild base, often in an aqueous solvent mixture.[4][10]

    • Cs₂CO₃ (Cesium carbonate): A stronger and more soluble base that can be effective in difficult couplings.[4]

    • K₃PO₄ (Potassium phosphate): A strong base that is often employed for challenging substrates.[10][13]

Solvent

The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is frequently used to dissolve the inorganic base.[1]

  • Ethers: Dioxane, THF, 2-MeTHF[1][14]

  • Aromatics: Toluene, Xylenes[1]

  • Amides: DMF, DMAc[1][14]

Aqueous mixtures, such as dioxane/water or toluene/ethanol/water, are common and often enhance the reaction rate.[3][4][14]

Optimized Protocols for the Suzuki Coupling of this compound

The following protocols provide a starting point for the Suzuki coupling of this compound with various boronic acids. Optimization may be required for specific substrates.

General Procedure
  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst and ligand under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Suggested Reaction Conditions
Boronic Acid TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)10012
Electron-rich arylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3)Toluene/H₂O (10:1)1108
Electron-deficient arylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃ (2)DMF9018
Heteroarylboronic acidPd(OAc)₂ (5)XPhos (10)K₃PO₄ (3)2-MeTHF/H₂O (10:1)10024
Vinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)804

Work-up and Purification

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor choice of base or solvent- Low reaction temperature- Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents- Increase the reaction temperature
Formation of homocoupled byproduct (R-R) - Catalyst decomposition- Presence of oxygen- Use a more robust ligand (e.g., Buchwald-type or NHC)- Maintain a strict inert atmosphere
Protodeborylation of the boronic acid - Prolonged reaction time at high temperature- Presence of excess water- Monitor the reaction closely and stop when complete- Use anhydrous conditions if necessary
Dehalogenation of the starting material - Presence of a hydrogen source- Certain catalyst/ligand combinations- Use anhydrous solvents- Screen different catalyst/ligand systems

Conclusion

The Suzuki-Miyaura coupling is a powerful and indispensable tool for the functionalization of the this compound core. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of novel compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this critical transformation.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 7-Aminopyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a privileged nitrogen-containing heterocycle that forms the core of numerous biologically active molecules. Its derivatives have demonstrated significant potential in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[1][2] The strategic installation of an amino group at the C7 position is a critical transformation for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR).

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[3] Its development has revolutionized the synthesis of aryl amines, offering a significant improvement over classical methods which often require harsh conditions and have limited functional group tolerance. For electron-deficient heteroaromatic systems like pyrido[2,3-b]pyrazine, this palladium-catalyzed cross-coupling reaction provides a reliable and high-yielding pathway to access novel amine derivatives that are otherwise difficult to synthesize.

This guide provides an in-depth analysis of the methodology, core principles, and a detailed protocol for the successful Buchwald-Hartwig amination of 7-Iodopyrido[2,3-b]pyrazine.

Mechanism and Core Principles: A Scientist's Perspective

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction is not a "black box"; each component is chosen to overcome specific energetic barriers within a well-defined mechanistic pathway.[4][5]

The generally accepted mechanism proceeds as follows:

  • Activation of the Precatalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a direct Pd(0) source like Pd₂(dba)₃ is used.

  • Oxidative Addition: The active, coordinatively unsaturated L-Pd(0) complex undergoes oxidative addition into the C-I bond of this compound. This is often the rate-determining step. The electron-deficient nature of the pyridopyrazine ring facilitates this step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade the substrate.

  • Reductive Elimination: The C-N bond is formed as the desired 7-amino-pyridopyrazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3] Bulky, electron-rich ligands are essential as they accelerate this final, crucial step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition + Ar-I Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺ I⁻ OA_Complex->Amine_Complex Amine Binding + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation + Base Amido_Complex->Pd0 Reductive Elimination - Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters & Component Selection

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern protocols often favor palladium "precatalysts." These are air-stable Pd(II) complexes that are readily and reliably reduced to the active Pd(0) species under the reaction conditions.[6] They offer improved reproducibility and are often more active, allowing for lower catalyst loadings.

  • Ligand Selection: This is arguably the most critical parameter. The ligand stabilizes the palladium center and modulates its reactivity. For challenging, electron-deficient heteroaryl halides, bulky and electron-donating phosphine ligands are required.[7]

    • Biarylphosphines (Buchwald Ligands): Ligands like RuPhos, XPhos, and BrettPhos are excellent choices. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition.[8] They are particularly effective for coupling less reactive chlorides but also perform well with iodides.[9][10]

  • Base: A strong, non-nucleophilic base is required for the deprotonation step.

    • Sodium tert-butoxide (NaOtBu): A very strong and commonly used base, highly effective but can be intolerant of certain sensitive functional groups.[6]

    • Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): Milder inorganic bases that are often suitable for substrates with base-sensitive functionalities. Their effectiveness is often linked to their solubility in the reaction medium.

  • Solvent: Anhydrous, aprotic solvents are standard.

    • Toluene and Dioxane: These are the most common solvents due to their high boiling points and ability to dissolve the various reaction components. Toluene is particularly favored for reactions involving aryl iodides, as the resulting iodide salts have poor solubility, which can help drive the reaction forward.[5]

Comparative Reaction Conditions

The optimal conditions can vary depending on the specific amine being coupled. The following table summarizes typical conditions for the amination of heteroaryl halides, providing a starting point for optimization.

Amine TypePalladium System (Precatalyst/Ligand)BaseSolventTemp (°C)Typical Yield
Primary AliphaticRuPhos Pd G3 / RuPhosNaOtBuToluene80-100Good to Excellent
Secondary AliphaticXPhos Pd G3 / XPhosK₃PO₄Dioxane100-110Good to Excellent
Primary Aryl (Anilines)BrettPhos Pd G3 / BrettPhosCs₂CO₃t-BuOH80-100Excellent
HeteroarylaminesIPr-Pd-allyl / NHC-IPrNaOtBuDioxane100Moderate to Good

Note: This table represents generalized conditions based on literature for similar substrates. Optimization for this compound is recommended.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (MW: 257.03 g/mol )[11]

  • Amine (e.g., Morpholine)

  • RuPhos Pd G3 Precatalyst

  • RuPhos Ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware (Schlenk flask or reaction vial)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Experimental_Workflow cluster_prep I. Preparation (Inert Atmosphere) cluster_reaction II. Reaction Setup cluster_workup III. Workup & Purification A Add solids to oven-dried flask: - this compound - RuPhos Pd G3 - RuPhos Ligand - NaOtBu B Seal flask, then evacuate and backfill with Argon (3x) A->B C Add anhydrous Toluene via syringe B->C D Add Amine (liquid) via syringe C->D E Heat reaction mixture (e.g., 100 °C) with stirring D->E F Monitor reaction progress (TLC or LC-MS) E->F G Cool to RT, quench with water F->G H Extract with organic solvent (e.g., EtOAc) G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J K Characterize final product J->K

Caption: A standard workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv, e.g., 100 mg, 0.39 mmol), RuPhos Pd G3 (0.02 equiv, 2 mol%), additional RuPhos ligand (0.02 equiv, 2 mol%), and Sodium tert-butoxide (1.4 equiv).

    • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (e.g., 0.2 M concentration relative to the substrate) via an argon-flushed syringe.

    • Add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in the first step with the other solids.

    • Briefly degas the resulting solution by bubbling argon through it for 5-10 minutes.

  • Reaction Execution:

    • Place the sealed flask in a preheated heating block set to 100 °C.

    • Stir the reaction vigorously for the duration of the reaction (typically 4-24 hours).

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aminopyrido[2,3-b]pyrazine product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient base strength.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a fresh bottle of base. Consider using a more active precatalyst/ligand system or a stronger base like LHMDS.[6]

  • Hydrodehalogenation (C-I bond replaced by C-H):

    • Cause: A common side reaction, often promoted by trace water or adventitious hydrogen sources.

    • Solution: Ensure rigorously anhydrous conditions. Sometimes, using a different ligand or solvent can minimize this pathway.

  • Catalyst Decomposition:

    • Cause: Heteroaromatic substrates can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.[12]

    • Solution: Using a higher catalyst loading or adding a small excess of the ligand can sometimes mitigate this issue. N-heterocyclic carbene (NHC) ligands often form more robust catalysts that are less prone to deactivation.[8]

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents and functional organic materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antibacterial and anticancer properties, and have been investigated as kinase inhibitors and antiviral agents.[1][2] The functionalization of this core, therefore, is of paramount importance for generating molecular diversity and for structure-activity relationship (SAR) studies in drug discovery programs.

7-Iodopyrido[2,3-b]pyrazine (CAS: 1120214-98-3) serves as a versatile and highly valuable building block for the synthesis of a diverse array of substituted pyrido[2,3-b]pyrazine derivatives. The carbon-iodine bond at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of various substituents. This guide provides detailed protocols and technical insights into the palladium-catalyzed functionalization of this compound via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[3] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.

Catalytic Cycle Overview

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation/Insertion Transmetalation/Insertion Ar-Pd(II)-X(L_n)->Transmetalation/Insertion R-M or Alkene Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation/Insertion->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions and is highly dependent on the specific substrates being coupled. The protocols outlined below are optimized for the this compound substrate, drawing upon established methodologies for similar heteroaromatic systems.

PART 2: Detailed Application Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Arylpyrido[2,3-b]pyrazines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds. It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.

Rationale for Experimental Choices:

  • Catalyst: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often used, which is reduced in situ to the active Pd(0) species. Alternatively, a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be employed for its reliability.

  • Ligand: Bulky, electron-rich phosphine ligands, such as triphenylphosphine (PPh₃) or SPhos, can enhance the rates of oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in a biphasic solvent system.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a reaction vessel. B Add solvent mixture (e.g., Dioxane/H2O). A->B C Degas the mixture with an inert gas (Ar or N2). B->C D Add Pd catalyst and ligand. C->D E Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with an organic solvent. F->G H Wash with water and brine. G->H I Dry the organic layer over Na2SO4 or MgSO4. H->I J Concentrate in vacuo and purify by column chromatography. I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05-0.10 equiv).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylpyrido[2,3-b]pyrazine.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Ligand PPh₃ or dppf (if using Pd(OAc)₂)
Base K₂CO₃ or Cs₂CO₃
Solvent Dioxane/H₂O or Toluene/EtOH/H₂O
Temperature 80-100 °C
Reaction Time 4-16 hours

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynylpyrido[2,3-b]pyrazines

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Rationale for Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a commonly used and effective precatalyst for Sonogashira couplings.

  • Copper(I) Co-catalyst: CuI is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically employed.

Experimental Workflow: Sonogashira Coupling

Sonogashira Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, CuI, and ligand in a reaction vessel. B Add anhydrous solvent (e.g., DMF or THF). A->B C Degas the mixture with an inert gas (Ar or N2). B->C D Add the terminal alkyne and amine base. C->D E Stir the reaction mixture at room temperature or with gentle heating. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Quench the reaction with aqueous NH4Cl. F->G H Extract with an organic solvent. G->H I Wash with water and brine, then dry the organic layer. H->I J Concentrate in vacuo and purify by column chromatography. I->J

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF (or THF) followed by triethylamine (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-8 hours, monitoring completion by TLC.

  • Once the reaction is complete, cool to room temperature and pour into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 7-alkynylpyrido[2,3-b]pyrazine.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₂Cl₂
Co-catalyst CuI
Base Et₃N or DIPEA
Solvent Anhydrous DMF or THF
Temperature Room Temperature to 60 °C
Reaction Time 2-8 hours

Table 2: Recommended Conditions for Sonogashira Coupling.

Protocol 3: Heck Coupling for the Synthesis of 7-Alkenylpyrido[2,3-b]pyrazines

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex molecular architectures.

Rationale for Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. Ligandless conditions can sometimes be employed, especially with reactive iodides, but the addition of a phosphine ligand can improve yields and selectivity.

  • Base: A hindered organic or inorganic base is used to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. Triethylamine or K₂CO₃ are common choices.

  • Solvent: High-boiling polar aprotic solvents such as DMF or NMP are typically used to ensure the reaction proceeds at an adequate rate.

Detailed Protocol:

  • In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add the alkene (1.5-2.0 equiv) and anhydrous DMF.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the 7-alkenylpyrido[2,3-b]pyrazine.

ParameterRecommended Condition
Catalyst Pd(OAc)₂
Ligand (optional) P(o-tol)₃
Base K₂CO₃ or Et₃N
Solvent Anhydrous DMF or NMP
Temperature 100-120 °C
Reaction Time 12-24 hours

Table 3: Recommended Conditions for Heck Coupling.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 7-Aminopyrido[2,3-b]pyrazines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[5][6] This reaction has broad utility due to its tolerance for a wide variety of amines, including primary and secondary alkyl and aryl amines.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is crucial for high efficiency. These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the solvents of choice.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd precatalyst, ligand, and base in a reaction vessel. B Add anhydrous solvent (e.g., Toluene or Dioxane). A->B C Add this compound and the amine. B->C E Seal the vessel and heat the reaction mixture (e.g., 80-110 °C) with stirring. C->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent. G->H I Wash with brine and dry the organic layer. H->I J Concentrate in vacuo and purify by column chromatography. I->J

Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

This protocol is adapted from procedures for the amination of similar halo-N-heterocycles and should be performed under an inert atmosphere due to the air-sensitivity of the catalyst components.[3]

  • In a glovebox, add Pd₂(dba)₃ (0.01-0.02 equiv), XPhos (0.02-0.04 equiv), and NaOtBu (1.4 equiv) to a reaction vial.

  • Add anhydrous toluene (or dioxane).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Seal the vial, remove from the glovebox, and heat to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and carefully quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-amino-substituted pyrido[2,3-b]pyrazine.

ParameterRecommended Condition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, SPhos, or BINAP
Base NaOtBu or LiHMDS
Solvent Anhydrous Toluene or Dioxane
Temperature 100-110 °C
Reaction Time 12-24 hours

Table 4: Recommended Conditions for Buchwald-Hartwig Amination.

PART 3: Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Side Reactions: The formation of dehalogenated starting material can occur, particularly in Buchwald-Hartwig aminations. Using a more sterically hindered ligand can sometimes suppress this side reaction. Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be minimized by ensuring an oxygen-free environment.

  • Purification Challenges: The nitrogen atoms in the pyrido[2,3-b]pyrazine core can make purification by silica gel chromatography challenging due to streaking. It may be beneficial to use a solvent system containing a small amount of a basic additive like triethylamine or to use alternative purification methods such as reversed-phase chromatography.

Conclusion

This compound is a key intermediate for the synthesis of a wide variety of functionalized derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for the introduction of aryl, alkynyl, alkenyl, and amino substituents at the 7-position. Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. These protocols serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient exploration of the chemical space around the pyrido[2,3-b]pyrazine scaffold.

References

Application Note: A Robust Protocol for Sonogashira Coupling with 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) salts, proceeds under mild conditions and demonstrates remarkable functional group tolerance.[2][3] These features have cemented its role in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][5]

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. The ability to introduce alkynyl moieties onto this core structure via Sonogashira coupling provides a direct route to novel chemical entities for drug discovery programs. This document provides a detailed, field-tested protocol for the Sonogashira coupling of 7-Iodopyrido[2,3-b]pyrazine with a generic terminal alkyne, offering insights into the mechanistic rationale and practical execution for researchers in synthetic and medicinal chemistry.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The efficacy of the Sonogashira coupling relies on the synergistic interplay of two independent catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Palladium Cycle : The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the aryl iodide C-I bond, forming a Pd(II) intermediate.[1][3]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The key step involves the transfer of the acetylide ligand from the copper to the palladium(II) complex, regenerating the copper(I) catalyst.[1][3]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]

Strictly anaerobic conditions are critical because oxygen can promote the unwanted homocoupling of the alkyne (Glaser-Hay coupling), a common side reaction mediated by the copper catalyst.[6]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex product_pd R¹-Pd(II)L₂-C≡CR² pd_complex->product_pd Transmetalation product_pd->pd0 Reductive Elimination product Product R¹-C≡CR² product_pd->product cu_cycle Copper(I) Cycle cu_acetylide Cu-C≡CR² cu_cycle->cu_acetylide Alkyne Activation alkyne H-C≡CR² alkyne->cu_cycle cu_acetylide->pd_complex base Base (e.g., Et₃N) base->cu_cycle aryl_halide Ar-X (R¹-X) aryl_halide->pd0 Oxidative Addition

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

Experimental Protocol

This protocol details the coupling of this compound with a representative terminal alkyne.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert gas.
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially AvailablePurify by distillation if necessary.
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]≥98%Commercially AvailableCatalyst. Air-stable but best handled quickly.
Copper(I) Iodide (CuI)99.99%Commercially AvailableCo-catalyst. Use a freshly opened bottle as it is sensitive to oxidation.[6]
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableMust be anhydrous. Distill from KOH if necessary.[6]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse a freshly opened bottle or from a solvent purification system.
Schlenk flask / Reaction tube--Must be oven-dried before use.
Magnetic stirrer and stir bar---
Inert gas supply (Argon or Nitrogen)High Purity--

Reaction Parameters:

ComponentM.W.AmountMoles (mmol)Equivalents
This compound257.04257 mg1.01.0
Phenylacetylene102.13123 mg (134 µL)1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
CuI190.455 mg0.0250.025
Triethylamine (Et₃N)101.195 mL-Solvent/Base
Tetrahydrofuran (THF)72.115 mL-Co-Solvent

Step-by-Step Procedure:

Workflow Figure 2: Experimental Workflow Diagram A 1. Setup Add solids (aryl halide, Pd catalyst, CuI) to an oven-dried Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x cycles). A->B C 3. Add Solvents & Base Inject anhydrous THF and Triethylamine via syringe. B->C D 4. Degas Solution Bubble Argon/Nitrogen through the solution for 15-20 mins. C->D E 5. Add Alkyne Inject the terminal alkyne via syringe. D->E F 6. Reaction Stir at room temperature. Monitor progress by TLC/LC-MS. E->F G 7. Work-up Filter through Celite. Perform aqueous extraction. F->G H 8. Purification Purify by flash column chromatography. G->H I 9. Characterization Analyze by NMR, MS, etc. H->I

Caption: Figure 2: Experimental Workflow Diagram.

  • Flask Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (257 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (5 mg, 0.025 mmol).

    • Rationale: Adding the solid reagents first allows for efficient removal of air from the reaction vessel.

  • Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times.

    • Rationale: The Pd(0) catalyst, formed in situ, is sensitive to oxygen.[6] A rigorously inert atmosphere is crucial to prevent catalyst decomposition (observed as formation of black palladium precipitate) and to minimize the Glaser-Hay homocoupling of the alkyne.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

    • Rationale: THF is used as a co-solvent to ensure solubility of all components.[6] Triethylamine serves as both the base required to deprotonate the alkyne and as a solvent.[6][7] It also acts as a scavenger for the HI generated during the reaction.

  • Degassing: Degas the resulting suspension by bubbling argon or nitrogen gas through the liquid for 15-20 minutes. The mixture should turn into a clear, yellowish solution.

    • Rationale: This step removes any dissolved oxygen from the solvents, further protecting the catalyst system.

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 3-6 hours).

    • Rationale: For N-heterocyclic substrates, reactions are often complete at room temperature.[2] However, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.[8]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite® to remove the palladium and copper salts, washing the pad with additional ethyl acetate (2x10 mL).[3][9] Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: Filtration through Celite removes insoluble catalyst residues. The aqueous wash removes the amine base and its salt.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

    • Rationale: Chromatography is typically required to separate the product from any residual starting materials, homocoupled alkyne, and other minor impurities.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive palladium catalyst.Use a fresh batch of catalyst. Ensure a strict inert atmosphere to prevent decomposition to palladium black.[6]
Oxidized or wet amine base/solvents.Use freshly distilled, anhydrous base and solvents.[6]
Oxidized CuI co-catalyst.Use a freshly opened bottle of high-purity CuI.[6]
Formation of Black Precipitate (Palladium Black) Presence of oxygen.Improve degassing technique (e.g., use freeze-pump-thaw cycles for solvents) and maintain a positive inert gas pressure.[6]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen.Ensure rigorous anaerobic conditions.[6]
High copper catalyst loading.Reduce the amount of CuI to 1-2 mol%.
Sluggish Reaction Sterically hindered or electron-rich substrate.Gentle heating (40-60 °C) may be necessary. For aryl bromides, higher temperatures (80-100 °C) may be required.[8]
Poor substrate solubility.Consider a different co-solvent such as DMF or 1,4-dioxane.[8]

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium catalysts, copper iodide, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Gas: Ensure proper handling of compressed gas cylinders.

  • Waste: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.

References

Application and Protocol for the Purification of 7-Iodopyrido[2,3-b]pyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the purification of 7-Iodopyrido[2,3-b]pyrazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of these and structurally related molecules.

Introduction: The Significance of Purifying this compound Derivatives

The pyrido[2,3-b]pyrazine core is a key pharmacophore found in a variety of biologically active molecules, including inhibitors of human cytomegalomegalovirus (HCMV) polymerase.[2] The introduction of a halogen, such as iodine, at the 7-position can significantly modulate the compound's physicochemical properties and biological activity. Halogenated heterocycles are crucial intermediates in organic synthesis, often serving as precursors for further functionalization through cross-coupling reactions.[3]

Achieving high purity of the target this compound derivative is paramount for accurate biological evaluation, characterization, and subsequent synthetic transformations. Column chromatography is a fundamental and widely adopted technique for the purification of these compounds from crude reaction mixtures.[3] This application note provides a comprehensive protocol for the successful purification of this compound derivatives, addressing common challenges and offering practical solutions.

Foundational Principles of Chromatographic Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of moderately polar, aromatic compounds like this compound derivatives, normal-phase chromatography is typically employed. In this mode, a polar stationary phase (most commonly silica gel) is used in conjunction with a less polar mobile phase (eluent).

The separation is governed by the polarity of the compounds in the mixture. Less polar compounds have a weaker affinity for the stationary phase and will therefore travel through the column more quickly with the mobile phase. Conversely, more polar compounds will interact more strongly with the stationary phase and elute more slowly. The choice of the mobile phase is critical; its polarity is fine-tuned to achieve optimal separation between the desired product and any impurities.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop a suitable solvent system and assess the separation using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation achievable on a column.

Objective of TLC Analysis

The primary goal of the TLC analysis is to identify a mobile phase composition that results in a retention factor (Rf) of approximately 0.2-0.4 for the target this compound derivative. This Rf value generally provides good resolution and a reasonable elution time during column chromatography.

Rf Calculation:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Recommended TLC Procedure
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.

  • Visualization: Pyrido[2,3-b]pyrazine derivatives are typically UV-active due to their aromatic nature.[4][5] Visualize the spots under a UV lamp (254 nm), where they will appear as dark spots against a fluorescent background. Additionally, an iodine chamber can be used for visualization; compounds will appear as brown spots.[4][5]

Selecting an Appropriate Mobile Phase

A mixture of a non-polar solvent and a moderately polar solvent is standard for the purification of pyrazine derivatives.[6][7] Common solvent systems to evaluate include:

  • Hexane / Ethyl Acetate

  • Petroleum Ether / Ethyl Acetate

  • Dichloromethane / Methanol (for more polar derivatives)

  • Hexane / Chloroform

Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.

Mobile Phase Composition (Hexane:Ethyl Acetate)PolarityExpected Rf of this compound
95:5LowLow Rf
90:10
80:20ModerateIdeal Rf (0.2-0.4)
70:30
50:50HighHigh Rf

Detailed Protocol for Column Chromatography

This protocol outlines the steps for purifying a this compound derivative using flash column chromatography.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (flash grade, 40-63 µm)

  • Mobile phase (as determined by TLC)

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Optimization) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound derivatives.

Step-by-Step Procedure
  • Column Preparation:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Continuously run the mobile phase through the column to equilibrate the stationary phase. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by removing the solvent under reduced pressure.

    • Carefully add the dry, sample-adsorbed silica onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase system determined from the TLC analysis. For challenging separations, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity.[8]

    • Collect the eluent in fractions of appropriate volume.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure desired product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.

Troubleshooting and Special Considerations

Potential for Compound Degradation

Iodinated aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation (e.g., deiodination).[4]

  • Stability Check: Before performing a large-scale purification, it is prudent to check the stability of the compound on silica gel. This can be done by spotting the compound on a TLC plate, allowing it to sit for an extended period (e.g., 1-2 hours), and then developing the plate to see if any new spots (degradation products) have formed.

  • Deactivated Silica: If instability is observed, consider using deactivated silica gel. This can be prepared by flushing the packed column with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[8]

  • Alternative Stationary Phases: For highly sensitive compounds, basic alumina may be a more suitable stationary phase.[9]

Common Chromatographic Issues
IssuePotential CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Consider a gradient elution.
Streaking of Spots on TLC/Tailing on Column Compound is too polar for the mobile phase; interaction with acidic silica.Increase the polarity of the mobile phase. Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine.
Compound Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Cracked Silica Bed Improper packing or running the column dry.Ensure the column is packed evenly without air bubbles and the solvent level never drops below the top of the silica bed.

Conclusion

The successful purification of this compound derivatives by column chromatography is a critical step in their synthesis and subsequent application. By carefully selecting the stationary and mobile phases through preliminary TLC analysis and being mindful of the potential sensitivities of iodinated compounds, researchers can achieve high purity of their target molecules. The detailed protocol and troubleshooting guide provided in this application note serve as a robust framework for the efficient isolation of these valuable heterocyclic compounds.

References

Application Note: HPLC Analysis for Reaction Monitoring of 7-Iodopyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Principle of the Method

This method employs reverse-phase HPLC, a powerful technique for separating compounds based on their hydrophobicity.[1][2] The stationary phase is a non-polar octadecyl-silica (C18) column, which retains aromatic compounds like those in this reaction mixture.[3][4][5] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (acetonitrile) is used. This allows for the effective separation of components with varying polarities, from more polar starting materials to the more hydrophobic iodinated product.

The causality for this choice is rooted in the molecular structures of the analytes. The pyridopyrazine core is aromatic and moderately non-polar. The addition of a large, hydrophobic iodine atom to form 7-Iodopyrido[2,3-b]pyrazine significantly increases its retention time on a C18 column compared to its non-iodinated precursors. Detection is performed using a UV-Vis detector, as the conjugated aromatic system of the pyridopyrazine ring exhibits strong absorbance in the UV range, providing high sensitivity.[6][7]

Materials and Equipment
2.1. Reagents and Standards
  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade or Type I

  • Formic Acid (FA), LC-MS Grade or equivalent

  • Reference Standards:

    • This compound (Purity ≥98%)[8]

    • Starting Material 1 (e.g., a diaminopyridine derivative)

    • Starting Material 2 (e.g., a glyoxal derivative)

    • Known potential impurities or byproducts (if available)

2.2. Instrumentation and Consumables
  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

  • HPLC vials with caps and septa.

  • Syringe filters (0.22 µm, PTFE or other chemically compatible material).

  • Analytical balance, volumetric flasks, and pipettes.

Experimental Protocol
3.1. Preparation of Mobile Phases and Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water. (To 1 L of HPLC grade water, add 1.0 mL of formic acid and mix thoroughly).

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile. (To 1 L of HPLC grade acetonitrile, add 1.0 mL of formic acid and mix thoroughly).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Rationale for Formic Acid: The pyridopyrazine structure contains basic nitrogen atoms. The acidic mobile phase (pH ~2.7) ensures these nitrogens are protonated, leading to sharper, more symmetrical peaks by preventing unwanted interactions with the silica stationary phase.[9]

3.2. Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Create a mixed standard solution containing all relevant compounds. For example, pipette 0.5 mL of each primary stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. This solution is used for system suitability and quantification.

3.3. Sample Preparation for Reaction Monitoring
  • Sampling: At specified time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching & Dilution (Critical Step): Immediately add the aliquot to a pre-filled HPLC vial containing a large volume of Diluent (e.g., 950 µL). This achieves a 1-in-20 dilution and effectively quenches the reaction by drastically lowering reactant concentrations and temperature.

  • Filtration: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter into a clean HPLC vial.

3.4. HPLC Instrumentation and Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 270 nm (Based on typical spectra of pyrazine derivatives)[6][9]
Run Time 10 minutes

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
6.090
7.090
7.110
10.010

Rationale for Gradient: A gradient is essential for reaction monitoring as it allows for the separation of compounds with a wide range of polarities—from polar starting materials to the non-polar product—within a short analysis time, which is crucial for timely process decisions.[10]

System Suitability and Validation Trustworthiness

Before analyzing samples, the system's performance must be verified. This protocol is a self-validating system when a System Suitability Test (SST) is performed.

  • Inject the Working Standard Solution five times.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 between the product and closest eluting peak.Ensures baseline separation for accurate quantification.
Tailing Factor (Tf) 0.8 – 1.5 for the product peak.Confirms good peak shape and absence of unwanted interactions.
RSD of Peak Area < 2.0% for the product peak.Demonstrates the precision and repeatability of the injection system.

This method should be fully validated according to ICH Q2(R1) guidelines if used for regulatory filings, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11][12][13]

Data Analysis and Interpretation
  • Identification: Identify the peaks in the sample chromatograms by comparing their retention times with those from the Working Standard Solution.

  • Quantification: Calculate the concentration of each component using its peak area relative to the standard. The progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the this compound product over time.[14][15]

Example Interpretation:

  • At t=0: The chromatogram will show large peaks for the starting materials and a negligible or non-existent peak for the product.

  • As the reaction progresses: The starting material peaks will decrease in area, while the this compound peak will grow.

  • At completion: The starting material peaks will be minimal or absent, and the product peak area will be maximized.

Visualizations
Workflow Diagram

The following diagram illustrates the complete workflow from sampling to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_rxn Reaction Monitoring cluster_hplc HPLC Analysis cluster_data Data Analysis standards Prepare Standards sst 4. System Suitability Test (SST) standards->sst mob_phase Prepare Mobile Phases mob_phase->sst sample 1. Withdraw Aliquot from Reaction quench 2. Quench & Dilute Sample sample->quench filter_node 3. Filter Sample (if needed) quench->filter_node inject 5. Inject Sample filter_node->inject sst->inject If SST Passes acquire 6. Acquire Chromatogram inject->acquire integrate 7. Integrate Peaks acquire->integrate quantify 8. Quantify Components integrate->quantify report 9. Report Results (Conversion %, Purity %) quantify->report

Caption: Overall workflow for HPLC reaction monitoring.

Logical Relationship Diagram

This diagram shows the expected chromatographic profile change over the course of the reaction.

Reaction_Profile Time_0 Time = 0 hrs Starting Mat. 1 Starting Mat. 2 Product (absent) Time_X Time = X hrs Starting Mat. 1 (↓) Starting Mat. 2 (↓) Product (↑) Time_0:sm1->Time_X:sm1 Time_End Time = Completion Starting Mat. 1 (trace) Starting Mat. 2 (trace) Product (max) Time_X:prod->Time_End:prod

Caption: Change in analyte concentration over time.

References

Application Note: Structural Elucidation of Substituted Pyrido[2,3-b]pyrazines using Advanced NMR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrido[2,3-b]pyrazines and the Role of NMR

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including their use as TRPV1 antagonists for pain treatment and as potential inhibitors of human cytomegalovirus (HCMV) polymerase.[1] The precise substitution pattern on the bicyclic core dictates the molecule's pharmacological and physicochemical properties. Consequently, unambiguous structural characterization is a critical step in the development of novel agents based on this scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these compounds in solution.[2] A comprehensive analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data provides unequivocal evidence of molecular structure, enabling researchers to confirm synthetic outcomes, determine regiochemistry, and understand the electronic environment of the heterocyclic system. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the characterization of substituted pyrido[2,3-b]pyrazines.

Theoretical Framework: Understanding the Pyrido[2,3-b]pyrazine NMR Landscape

The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine and pyrazine rings, presents a unique electronic landscape that influences its NMR spectra. The nitrogen atoms, being more electronegative than carbon, exert a significant deshielding effect on adjacent protons and carbons. This results in characteristic downfield chemical shifts for the aromatic protons and carbons of the heterocyclic core.

The final chemical shifts are a composite of several factors:

  • Inductive Effects: The electron-withdrawing nature of the nitrogen atoms causes a general downfield shift of ring protons and carbons.

  • Mesomeric (Resonance) Effects: The lone pairs on the nitrogen atoms can participate in resonance, influencing the electron density at different positions of the rings.

  • Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) and position of substituents will further modulate the chemical shifts of the core nuclei. Electron-donating groups (e.g., -NH₂, -OCH₃) will generally cause upfield shifts, while electron-withdrawing groups (e.g., -NO₂, -Cl) will lead to downfield shifts of nearby protons and carbons.[3][4]

A thorough understanding of these principles is crucial for the accurate interpretation of NMR spectra and for distinguishing between potential isomers.

Experimental Protocols: Acquiring High-Quality NMR Data

I. Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: The choice of a deuterated solvent is critical. The solvent should completely dissolve the sample and have minimal overlapping signals with the analyte. For pyrido[2,3-b]pyrazine derivatives, DMSO-d₆ is a common and effective choice due to its high solubilizing power for polar and aromatic compounds.[5][6][7] CDCl₃ is also frequently used.[8]

  • Concentration:

    • For ¹H NMR , a concentration of 5-10 mM is generally sufficient for small molecules.[9] This typically corresponds to 1-10 mg of a compound with a molecular weight of 200-400 g/mol dissolved in 0.6-0.7 mL of solvent.[5][10]

    • For ¹³C and 2D NMR experiments, a higher concentration is preferable to achieve a good signal-to-noise ratio in a reasonable time. A concentration of 10 mM or higher is recommended.[9][11] This may require 20-50 mg of the sample.

  • Procedure: a. Accurately weigh the desired amount of the substituted pyrido[2,3-b]pyrazine into a clean, dry vial. b. Add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent.[10][12] c. Vortex or gently sonicate the sample until it is completely dissolved. d. Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality. e. Cap the NMR tube and label it clearly.

II. NMR Data Acquisition

The following are standard starting parameters for acquiring NMR spectra of small organic molecules like substituted pyrido[2,3-b]pyrazines on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific compound and instrument.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMRCOSYHSQCHMBC
Pulse Program Standard 1-pulseStandard 1-pulse with proton decouplingStandard COSYStandard HSQC with gradient selectionStandard HMBC with gradient selection
Spectral Width ~12 ppm~200 ppm~12 ppm (F1 & F2)F1: ~200 ppm, F2: ~12 ppmF1: ~220 ppm, F2: ~12 ppm
Acquisition Time (AQ) 2-4 s[8][13]1-2 s[13]~0.25 s~0.1-0.2 s~0.2-0.3 s
Relaxation Delay (D1) 1-5 s[8]2 s[13]1-2 s1-2 s1-2 s
Number of Scans (NS) 8-161024 or more4-88-1616-64
Temperature 298 K298 K298 K298 K298 K

Data Analysis and Interpretation

I. ¹H and ¹³C NMR Chemical Shift Ranges

The chemical shifts of the pyrido[2,3-b]pyrazine core protons and carbons fall within predictable ranges. Substituents will cause deviations from these values.

Table 2: Typical ¹H NMR Chemical Shift Ranges for the Pyrido[2,3-b]pyrazine Core (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)Multiplicity
H-28.5 - 9.0Singlet
H-38.5 - 9.0Singlet
H-68.8 - 9.2Doublet
H-77.8 - 8.2Doublet of doublets
H-88.4 - 8.8Doublet

Table 3: Typical ¹³C NMR Chemical Shift Ranges for the Pyrido[2,3-b]pyrazine Core (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-2142 - 148
C-3142 - 148
C-4a130 - 135
C-6150 - 155
C-7125 - 130
C-8135 - 140
C-8a155 - 160

Note: These are approximate ranges and can vary significantly based on the nature and position of substituents.

II. 2D NMR for Unambiguous Structure Elucidation: A Case Study

2D NMR experiments are indispensable for assembling the molecular structure, especially for highly substituted or novel derivatives. Let's consider a hypothetical example: 7-chloro-3-ethyl-2-methylpyrido[2,3-b]pyrazine .

The COSY spectrum reveals proton-proton couplings through 2 or 3 bonds.[14]

  • A cross-peak between the protons of the ethyl group's methylene (-CH₂-) and methyl (-CH₃) would be observed, confirming their connectivity.

  • In the aromatic region, cross-peaks would be seen between adjacent protons on the pyridine ring. For our example, H-6 and H-8 would not show a correlation as they are not adjacent.

The HSQC spectrum correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[14]

  • It allows for the unambiguous assignment of each protonated carbon. For instance, the signal for the H-2 proton will correlate to the C-2 carbon, the H-3 proton signal to the C-3 carbon (if not substituted), and so on.

  • The methyl and methylene protons of the ethyl group would each show a correlation to their respective carbon signals.

The HMBC spectrum is arguably the most powerful tool for piecing together the carbon skeleton by showing correlations between protons and carbons over two to three bonds.[11][14] This is crucial for identifying quaternary (non-protonated) carbons and linking different fragments of the molecule.

For our example, key HMBC correlations would be:

  • Methyl protons at C-2: Correlations to C-3 and C-8a.

  • Methylene protons of the ethyl group at C-3: Correlations to C-2 and C-4a.

  • H-6 proton: Correlations to C-4a, C-7, and C-8.

  • H-8 proton: Correlations to C-4a, C-6, and C-8a.

These long-range correlations act as a "molecular GPS," allowing for the definitive placement of substituents and confirmation of the overall connectivity of the pyrido[2,3-b]pyrazine core.

Visualization of NMR Workflow and Analysis

The logical flow of NMR data acquisition and analysis is crucial for efficient structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 COSY COSY transfer->COSY HSQC HSQC transfer->HSQC HMBC HMBC transfer->HMBC assign_H Assign ¹H Signals (Chemical Shift, Multiplicity) H1->assign_H assign_C Assign ¹³C Signals C13->assign_C confirm_HH Confirm H-H Connectivity COSY->confirm_HH confirm_CH Confirm C-H Connectivity (1-bond) HSQC->confirm_CH build_skeleton Build Carbon Skeleton & Confirm Quaternary Carbons (2-3 bond correlations) HMBC->build_skeleton final_structure Final Structure assign_H->final_structure assign_C->final_structure confirm_HH->final_structure confirm_CH->final_structure build_skeleton->final_structure

Caption: Workflow for the NMR characterization of substituted pyrido[2,3-b]pyrazines.

Caption: Key HMBC correlations for structure confirmation of a substituted pyrido[2,3-b]pyrazine.

Conclusion

The structural characterization of substituted pyrido[2,3-b]pyrazines is a critical task in medicinal and materials chemistry, for which NMR spectroscopy is an unparalleled analytical technique. By systematically applying 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments, researchers can gain a comprehensive understanding of the molecular architecture of these important heterocyclic compounds. Adherence to robust experimental protocols for sample preparation and data acquisition, combined with a thorough analysis of the resulting spectra, ensures the confident and accurate elucidation of the substitution patterns and overall structure, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols: Crystal Structure Analysis of 7-Iodopyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 7-Iodopyrido[2,3-b]pyrazines in Medicinal Chemistry

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in drug discovery, forming the core of molecules with a wide range of biological activities, including antiviral and anticancer properties.[1][2] The introduction of a halogen atom, specifically iodine, at the 7-position, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of these derivatives. This strategic substitution can enhance binding affinities through halogen bonding, a directional non-covalent interaction that is increasingly exploited in crystal engineering and rational drug design.[3][4][5]

Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional atomic arrangement of molecules.[6][7] For 7-iodopyrido[2,3-b]pyrazine derivatives, this technique provides crucial insights into:

  • Molecular Geometry and Conformation: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Intermolecular Interactions: The nature and geometry of interactions such as halogen bonds, hydrogen bonds, and π-stacking that govern the crystal packing.[8]

  • Structure-Activity Relationships (SAR): A foundational understanding of how specific structural features correlate with biological function.[9][10]

  • Polymorph Characterization: Identification of different crystalline forms of the same compound, which can have significant implications for solubility and bioavailability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the crystal structure analysis of this compound derivatives, from crystal growth to data interpretation and deposition.

Part 1: From Solution to Solid - The Art of Crystal Growth

The initial and often most challenging step in crystal structure analysis is obtaining a single crystal of suitable size and quality.[11][12] For small molecules like this compound derivatives, which possess limited conformational freedom, a variety of crystallization methods can be employed.[11] The ideal crystal should be at least 20-50 micrometers in all dimensions, though larger is often better, up to a maximum of about 0.5 mm.[6]

Foundational Considerations: Purity and Solubility
  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solubility Screening: A systematic solubility screen in a range of common organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene) is essential to identify suitable solvent systems for crystallization.

Crystallization Techniques: A Practical Guide

The choice of crystallization technique is dictated by the solubility characteristics of the compound.

Protocol 1: Slow Evaporation

This is often the simplest and most successful starting point.

  • Preparation: Dissolve the this compound derivative in a suitable solvent or solvent mixture to near saturation in a small, clean vial.

  • Execution: Loosely cap the vial to allow for slow evaporation of the solvent. Alternatively, the vial can be covered with parafilm perforated with a few pinholes.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Observation: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.

Protocol 2: Vapor Diffusion

This technique is particularly effective when only small amounts of the compound are available.[13]

  • Inner Vial Preparation: Dissolve the compound in a small volume of a relatively low-volatility solvent in a small, open vial.

  • Outer Vial Preparation: Place the inner vial inside a larger vial containing a small amount of a more volatile "anti-solvent" in which the compound is insoluble.

  • System Assembly: Seal the outer vial tightly. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Incubation and Observation: Store in a stable environment and monitor for crystal formation.

A common solvent/anti-solvent pairing is chloroform/ether or dichloromethane/pentane.

Protocol 3: Solvent Layering

This method relies on the slow diffusion of an anti-solvent into a solution of the compound.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a dense solvent in a narrow tube or vial.

  • Layering: Carefully layer a less dense anti-solvent on top of the solution, minimizing mixing at the interface.

  • Diffusion and Crystallization: Over time, the anti-solvent will diffuse into the solution, inducing crystallization at the interface.

Part 2: Illuminating the Invisible - X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray diffraction analysis. Modern diffractometers are highly automated, but a sound understanding of the process is crucial for obtaining high-quality data.

Crystal Mounting and Cryo-Cooling
  • Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop using a small amount of paratone-N or a similar cryo-protectant oil.

  • Cryo-Cooling: For most small molecule crystallography, data is collected at low temperatures (typically 100-120 K). This is achieved by placing the mounted crystal in a stream of cold nitrogen gas. Cryo-cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. It also protects the crystal from radiation damage.

The Diffraction Experiment
  • Instrument Setup: The diffractometer is equipped with an X-ray source (commonly Mo or Cu), a goniometer to orient the crystal, and a detector (CCD or CMOS).[6]

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell and crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption). The data is then scaled to place all reflections on a common scale.

Part 3: From Data to Structure - Solution, Refinement, and Validation

The final stage of the analysis involves converting the processed diffraction data into a three-dimensional model of the molecule. This is accomplished using specialized crystallographic software.[14][15][16]

Structure Solution: Unveiling the Phases

The diffraction experiment provides the intensities of the reflections, but not their phases. This is known as the "phase problem." For small molecules, direct methods are typically used to solve the phase problem.[12] The presence of the heavy iodine atom in this compound derivatives makes this process particularly straightforward, as its position can often be determined first, and this information can be used to phase the remaining reflections (Patterson or heavy-atom methods).

Structure Refinement: Honing the Model

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting the atomic coordinates, displacement parameters (which model thermal motion), and occupancy factors to improve the agreement between the calculated and observed structure factors.

Key Steps in Refinement:

  • Atom Assignment: Identify and assign all non-hydrogen atoms.

  • Anisotropic Refinement: Refine the displacement parameters of non-hydrogen atoms anisotropically, allowing for ellipsoidal thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: Continue refinement until the model converges, meaning that further adjustments do not significantly improve the fit to the data.

Validation: Ensuring Structural Integrity

Before interpretation, the final structural model must be rigorously validated to ensure its quality and accuracy. This involves checking for any inconsistencies or errors in the model. Software like PLATON can be used for this purpose.[17]

Validation Parameter Description Acceptable Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 is generally acceptable
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.0.9 - 1.1
Residual Electron Density The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing atoms or errors in the model.Typically < ±0.5 e-/ų

Experimental Workflow Visualization

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Purity High Purity Compound Solubility Solubility Screening Purity->Solubility Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solubility->Crystallization Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting Diffraction X-ray Diffraction Experiment Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (R-factors, GooF) Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Analysis Structural Analysis (Bonding, Interactions) CIF->Analysis Deposition Database Deposition (e.g., CCDC) CIF->Deposition

Caption: Workflow from compound to final crystal structure analysis.

Part 4: Deciphering the Structure - Analysis and Interpretation

With a validated crystal structure, the focus shifts to a detailed analysis of its features.

Intramolecular Geometry

The precise bond lengths and angles within the this compound core and its substituents should be compared with values from related structures in the Cambridge Structural Database (CSD).[18][19] Any significant deviations from expected values may indicate electronic or steric effects that could be relevant to the molecule's reactivity or biological activity.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions. For this compound derivatives, particular attention should be paid to:

  • Halogen Bonding: The iodine atom at the 7-position is a potent halogen bond donor.[20] Look for short contacts between the iodine and electronegative atoms (e.g., N, O) on neighboring molecules. The geometry of this interaction (typically a C-I···N or C-I···O angle close to 180°) is a key indicator of a halogen bond.[21]

  • Hydrogen Bonding: Identify potential hydrogen bond donors and acceptors within the molecule and analyze the geometry of any resulting hydrogen bonds.

  • π-π Stacking: The aromatic pyrido[2,3-b]pyrazine core can participate in π-π stacking interactions. Analyze the centroid-to-centroid distances and slip angles between adjacent aromatic rings to characterize these interactions.

Visualization of Key Intermolecular Interactions

G cluster_interactions Key Intermolecular Interactions cluster_A cluster_B cluster_C Molecule_A Pyrido[2,3-b]pyrazine (Molecule A) Molecule_B Pyrido[2,3-b]pyrazine (Molecule B) Molecule_A->Molecule_B π-π Stacking Iodine_A I Nitrogen_A N Nitrogen_B N Molecule_C Pyrido[2,3-b]pyrazine (Molecule C) Aromatic_Ring_C π-Cloud Iodine_A->Nitrogen_B Halogen Bond (C-I···N) Nitrogen_A->Molecule_C Hydrogen Bond (N-H···π)

Caption: Common intermolecular interactions in pyridopyrazine crystals.

Part 5: Data Deposition and Reporting

To ensure the integrity and accessibility of scientific findings, it is standard practice to deposit the final crystallographic data in a public repository.

Preparing the Crystallographic Information File (CIF)

The final output of the structure refinement is a Crystallographic Information File (CIF). This is a standard text file format that contains all the essential information about the crystal structure determination, including:

  • Unit cell parameters

  • Data collection and refinement statistics

  • Atomic coordinates and displacement parameters

  • Bond lengths, angles, and torsion angles

Deposition to the Cambridge Structural Database (CSD)

The CSD is the world's repository for small molecule organic and metal-organic crystal structures.[18] Deposition is a straightforward online process. Upon deposition, the data is validated, and a unique CCDC deposition number is assigned, which should be included in any publication reporting the structure.[22]

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable, high-resolution data that is fundamental to understanding their chemical behavior and biological function. By employing systematic crystallization strategies, careful data collection, and rigorous structure solution and refinement, researchers can gain deep insights into the molecular architecture and intermolecular interactions that drive the properties of these important compounds. This detailed structural knowledge is a cornerstone of modern, rational drug design and development.

References

Application Note: A Scalable, Regiocontrolled Synthesis of 7-Iodopyrido[2,3-b]pyrazine for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates, including DNA polymerase inhibitors.[1][2] Specifically, 7-substituted analogues serve as critical building blocks for drug discovery and development. This application note provides a detailed, robust, and scalable multi-step synthesis for 7-Iodopyrido[2,3-b]pyrazine, a key intermediate for further chemical elaboration. The presented strategy prioritizes regiochemical control, process safety, and scalability by employing a classical Sandmeyer reaction sequence over direct, less selective iodination methods. The synthesis begins with the construction of the pyrido[2,3-b]pyrazine core via a cyclocondensation reaction, followed by regioselective nitration at the 7-position, reduction to the corresponding amine, and finally, a diazotization-iodination sequence to yield the target compound. Each step is accompanied by a detailed protocol, in-process controls (IPCs), safety considerations, and characterization data, designed for researchers and process chemists in the pharmaceutical industry.

Introduction: The Strategic Importance of this compound

Pyrido[2,3-b]pyrazine derivatives have garnered significant attention due to their diverse biological activities.[3] The strategic installation of an iodine atom at the 7-position provides a versatile synthetic handle for introducing a wide array of functional groups via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes this compound an invaluable intermediate for building libraries of novel compounds for structure-activity relationship (SAR) studies.[1]

Direct C-H iodination of such heterocyclic systems can be challenging, often leading to mixtures of regioisomers and requiring harsh conditions.[4] To overcome this, we present a logical and controllable four-step synthetic pathway that ensures high regioselectivity and is amenable to scale-up.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, ensuring that the key iodine functionality is introduced at the final stage with precise positional control. This approach avoids carrying a potentially sensitive C-I bond through multiple transformations and leverages robust, well-understood chemical reactions.

G cluster_0 Synthetic Pathway for this compound A 2,3-Diaminopyridine B Pyrido[2,3-b]pyrazine A->B Step 1: Cyclocondensation (Glyoxal, EtOH/H₂O) C 7-Nitropyrido[2,3-b]pyrazine B->C Step 2: Nitration (HNO₃, H₂SO₄) D 7-Aminopyrido[2,3-b]pyrazine C->D Step 3: Reduction (SnCl₂·2H₂O, HCl) E This compound D->E Step 4: Sandmeyer Iodination (NaNO₂, H₂SO₄, KI)

Diagram 1: Four-step regiocontrolled synthesis pathway.

Experimental Protocols & Methodologies

Safety Preamble: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[5][6] Specific hazards are noted in each section.

Step 1: Synthesis of Pyrido[2,3-b]pyrazine

Principle & Rationale: This step involves the condensation of a 1,2-diamine (2,3-diaminopyridine) with a 1,2-dicarbonyl compound (glyoxal) to form the pyrazine ring. This cyclocondensation reaction is a highly efficient and common method for constructing pyrazine-fused heterocycles.[7][8] An aqueous ethanol solvent system is chosen for its ability to dissolve both reactants and facilitate product precipitation upon completion.

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,3-diaminopyridine (109.1 g, 1.0 mol).

  • Add a mixture of ethanol (500 mL) and water (500 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add a 40% aqueous solution of glyoxal (160 g, 1.1 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • A pale-yellow precipitate will form. Cool the mixture back to 0-5 °C and hold for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 200 mL), and then with cold ethanol (1 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

In-Process Controls (IPCs):

  • Reaction Monitoring: TLC (10% Methanol in Dichloromethane), visualize under UV light (254 nm). Starting material (2,3-diaminopyridine) Rf ≈ 0.3; Product (Pyrido[2,3-b]pyrazine) Rf ≈ 0.6.

  • Characterization: Expected Yield: 110-120 g (84-92%). ¹H NMR and Mass Spectrometry should confirm the structure.

Step 2: Regioselective Nitration to 7-Nitropyrido[2,3-b]pyrazine

Principle & Rationale: The nitration of the pyrido[2,3-b]pyrazine core is achieved using a mixture of concentrated nitric and sulfuric acids ("mixed acid"). Sulfuric acid protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). The pyridine ring is electron-deficient, directing the electrophilic substitution to the C7 position, which is para to one ring nitrogen and meta to the other, representing the most activated position on the pyridine moiety.

Protocol:

  • Caution: This reaction is highly exothermic and involves corrosive acids. Perform in a clean, dry 5 L flask with robust mechanical stirring and temperature control.

  • To the reaction flask, carefully add concentrated sulfuric acid (98%, 600 mL) and cool to -5 °C using an ice-salt bath.

  • Slowly add Pyrido[2,3-b]pyrazine (117 g, 0.9 mol) in small portions, ensuring the temperature remains below 10 °C. Stir until all solid has dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (65%, 85 mL, 1.35 mol) to concentrated sulfuric acid (170 mL) in a separate beaker, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the reaction flask over 2 hours, maintaining the internal temperature between 0 and 5 °C.

  • After addition, stir the reaction mixture at 0-5 °C for an additional 3 hours.

  • Carefully pour the reaction mixture onto 3 kg of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt, then adjust the pH to ~7-8 by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum at 60 °C.

In-Process Controls (IPCs):

  • Reaction Monitoring: LC-MS is recommended to monitor the conversion of the starting material to the mono-nitrated product.

  • Characterization: Expected Yield: 125-140 g (79-88%). Structure to be confirmed by ¹H NMR and Mass Spectrometry.

Step 3: Reduction to 7-Aminopyrido[2,3-b]pyrazine

Principle & Rationale: The nitro group is selectively reduced to an amine using tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. This is a classic and reliable method for reducing aromatic nitro compounds, particularly on acid-sensitive heterocyclic systems, and is generally scalable.

Protocol:

  • In a 5 L flask, suspend 7-Nitropyrido[2,3-b]pyrazine (123 g, 0.7 mol) in ethanol (1.5 L).

  • To this suspension, add a solution of tin(II) chloride dihydrate (474 g, 2.1 mol) in concentrated hydrochloric acid (800 mL) portion-wise. The reaction is exothermic; use a water bath to maintain the temperature below 50 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and then pour it into a stirred solution of 50% NaOH (approx. 1.5 L) until the pH is >10. A dense precipitate of tin hydroxides will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 1 L). Combine the organic layers.

  • Wash the combined organic layers with brine (1 x 500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield a solid. The crude product can be purified by recrystallization from an ethanol/water mixture.[9]

In-Process Controls (IPCs):

  • Reaction Monitoring: TLC (10% Methanol in Dichloromethane). The product is more polar than the starting material. Staining with ninhydrin can help visualize the amine product.

  • Characterization: Expected Yield: 80-95 g (78-92%). Structure confirmed by ¹H NMR and Mass Spectrometry.

Step 4: Sandmeyer Iodination to this compound

Principle & Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides.[10][11] The process involves two key stages: (i) diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt, and (ii) displacement of the diazonium group with an iodide ion from potassium iodide (KI). This reaction is highly efficient and offers unparalleled regiochemical control.[12]

Protocol:

  • Caution: Diazonium salts can be explosive when isolated and dry. Keep the reaction mixture cold at all times and do not isolate the intermediate salt.

  • In a 3 L flask, dissolve 7-Aminopyrido[2,3-b]pyrazine (80 g, 0.55 mol) in a mixture of water (1 L) and concentrated sulfuric acid (100 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (42 g, 0.61 mol) in water (150 mL) and cool it to 0 °C.

  • Add the sodium nitrite solution dropwise to the amine solution over 1 hour, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate 4 L beaker, prepare a solution of potassium iodide (KI) (183 g, 1.1 mol) in water (400 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution in portions with vigorous stirring. Effervescence (release of N₂ gas) will be observed. Control the rate of addition to manage the gas evolution and maintain the temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Then, gently warm the mixture to 50 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. A dark solid should precipitate.

  • Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears.

  • Collect the solid product by vacuum filtration. Wash the cake with cold water (3 x 200 mL).

  • Purify the crude product by recrystallization from isopropanol to afford the final product as a crystalline solid.[13]

In-Process Controls (IPCs):

  • Diazotization Check: A drop of the reaction mixture should give a positive result (a dark blue spot) on starch-iodide paper, indicating a slight excess of nitrous acid.

  • Reaction Monitoring: LC-MS to confirm the disappearance of the starting amine and the formation of the iodo-product.

  • Characterization: Expected Yield: 95-115 g (67-81%). Purity (HPLC): >98%. Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Molecular Formula: C₇H₄IN₃, Molecular Weight: 257.03 g/mol .[14]

Data Summary & Workflow

Process Data Summary
StepIntermediate/ProductStarting Mass (g)Molar Eq.Typical Yield (%)Purity (HPLC)
1 Pyrido[2,3-b]pyrazine109.11.084-92%>99%
2 7-Nitropyrido[2,3-b]pyrazine117.01.079-88%>98%
3 7-Aminopyrido[2,3-b]pyrazine123.01.078-92%>99%
4 This compound 80.01.067-81% >98%

Overall Experimental Workflow

G cluster_workflow Scale-Up Workflow start Start: 2,3-Diaminopyridine step1 Step 1: Cyclocondensation - Reaction - Filtration & Drying start->step1 ipc1 IPC 1: TLC, NMR, MS step1->ipc1 step2 Step 2: Nitration - Mixed Acid Addition - Quench & Neutralize ipc1->step2 ipc2 IPC 2: LC-MS, NMR step2->ipc2 step3 Step 3: Reduction - SnCl₂/HCl Reaction - Basic Workup & Extraction ipc2->step3 ipc3 IPC 3: TLC, LC-MS, NMR step3->ipc3 step4 Step 4: Sandmeyer Iodination - Diazotization - KI Displacement ipc3->step4 ipc4 IPC 4: LC-MS step4->ipc4 purification Final Purification - Recrystallization - Drying ipc4->purification final_qc Final QC Analysis - HPLC Purity - NMR, MS, EA purification->final_qc end Final Product: This compound final_qc->end

Diagram 2: Step-by-step experimental and quality control workflow.

Conclusion

This application note details a comprehensive and scalable four-step synthesis of this compound. The chosen synthetic route, culminating in a Sandmeyer reaction, provides excellent regiochemical control, which is paramount for the reliable production of high-purity pharmaceutical intermediates. The protocols have been designed with scalability and safety in mind, incorporating in-process controls to ensure reaction completion and product quality at each stage. This robust methodology provides a clear and reliable pathway for researchers and process chemists to access multi-gram to kilogram quantities of this valuable building block for drug discovery programs.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[3][4] The growing demand for novel therapeutic agents necessitates the development of efficient, rapid, and environmentally benign synthetic methodologies for accessing diverse libraries of these analogs. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to meet these demands, offering substantial advantages over conventional heating methods.[5][6][7][8][9][10]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of pyrido[2,3-b]pyrazine analogs. We will delve into the mechanistic underpinnings of microwave heating, explore its practical benefits, and present a validated, step-by-step protocol for researchers, scientists, and drug development professionals.

The Rationale for Microwave-Assisted Synthesis

Conventional synthetic methods often rely on prolonged reaction times, high temperatures, and the use of large volumes of hazardous solvents, leading to significant energy consumption and waste generation.[11] Microwave synthesis addresses these limitations by utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[6][12][13][14]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[11][12][13][15]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[11][12][14]

This direct energy transfer results in several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days using conventional heating can often be completed in minutes under microwave irradiation.[5][8]

  • Increased Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of side products, often leading to higher yields of the desired compound and simplified purification.[5][6][7][9]

  • Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[11][15]

General Synthetic Strategy

A common and effective approach for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[16] Microwave irradiation has been shown to significantly accelerate this type of condensation reaction.[16][17]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrido[2,3-b]pyrazine analogs.

G cluster_prep Reagent Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Reagent1 2,3-Diaminopyridine Derivative MW_Reactor Microwave Reactor Vial Reagent1->MW_Reactor Reagent2 1,2-Dicarbonyl Compound Reagent2->MW_Reactor Solvent Solvent (e.g., Ethanol) Solvent->MW_Reactor MW_Irradiation Microwave Irradiation (Set Time, Temp, Power) MW_Reactor->MW_Irradiation Cooling Cooling to Room Temperature MW_Irradiation->Cooling Isolation Product Isolation (e.g., Filtration) Cooling->Isolation Purification Purification (e.g., Recrystallization, Column Chromatography) Isolation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final_Product Pure Pyrido[2,3-b]pyrazine Analog Characterization->Final_Product

Caption: General workflow for microwave-assisted synthesis.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine

This protocol details a representative microwave-assisted synthesis of a pyrido[2,3-b]pyrazine analog.

Materials and Equipment
  • Reagents:

    • 2,3-Diaminopyridine

    • Benzil (1,2-Diphenylethane-1,2-dione)

    • Ethanol (absolute)

  • Equipment:

    • Dedicated microwave synthesis reactor

    • Appropriate microwave reaction vials with stir bars

    • Analytical balance

    • Standard laboratory glassware

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator

    • Instrumentation for product characterization (NMR, MS, IR)

Step-by-Step Procedure
  • Reagent Preparation:

    • In a clean, dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,3-diaminopyridine (1.0 mmol, 109.1 mg).

    • To the same vial, add benzil (1.0 mmol, 210.2 mg).

    • Add 3 mL of absolute ethanol to the vial.

  • Microwave-Assisted Reaction:

    • Seal the reaction vial with a cap.

    • Place the vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C (Ramp time: 2 minutes)

      • Hold Time: 10 minutes

      • Power: 100 W (or as determined by the instrument's power control settings)

      • Stirring: On

    • Initiate the microwave irradiation sequence.

  • Product Isolation and Purification:

    • Once the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling feature).

    • Upon cooling, a precipitate of the product should form.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum.

    • If necessary, further purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization
  • Confirm the identity and purity of the synthesized 2,3-diphenylpyrido[2,3-b]pyrazine using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the desired structure.

Comparison of Conventional vs. Microwave Synthesis

To highlight the efficiency of the microwave-assisted approach, the table below compares typical reaction parameters and outcomes with conventional heating methods for the synthesis of nitrogen-containing heterocycles.[5]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-24 hours5-20 minutes
Temperature Often requires high reflux temperaturesPrecise temperature control, often lower bulk temp.
Yield Moderate to good (e.g., 42-55%)Good to excellent (e.g., 69-88% or higher)[18]
Energy Consumption HighSignificantly lower[11][12]
Side Products More prevalent due to prolonged heatingMinimized due to rapid and uniform heating

Self-Validating Systems and Troubleshooting

A key aspect of a robust protocol is its inherent self-validation. In this synthesis, the progress and success of the reaction can be monitored and validated at several stages.

In-Process Checks
  • Visual Observation: The formation of a precipitate upon cooling is a strong indicator of product formation.

  • Thin-Layer Chromatography (TLC): A quick TLC analysis of the crude reaction mixture can confirm the consumption of starting materials and the formation of a new, less polar product spot.

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature in small increments. Ensure efficient stirring.
Decomposition of starting materials or productDecrease reaction temperature.
Impure Product Formation of side productsOptimize reaction temperature and time. Employ more rigorous purification methods (e.g., column chromatography).
Reaction does not start Inappropriate solventChoose a solvent with a higher dielectric constant to better absorb microwave energy.
Insufficient power/temperatureEnsure microwave settings are appropriate for the reaction scale and solvent.
Safety Considerations
  • Always use microwave reactors designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Never exceed the recommended volume or pressure ratings for the reaction vials.

  • Ensure that the reaction mixture contains a stir bar for even heat distribution and to prevent bumping.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the field of organic and medicinal chemistry.[5][7][9] The protocols and principles outlined in this guide demonstrate its utility for the rapid and efficient synthesis of pyrido[2,3-b]pyrazine analogs. By leveraging the benefits of microwave heating, researchers can accelerate the discovery and development of new chemical entities with therapeutic potential. The continued adoption of this technology will undoubtedly play a crucial role in advancing drug discovery programs and bringing new medicines to patients faster.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 7-Iodopyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet critical, transformation. The electron-deficient nature of the pyridopyrazine core, coupled with the presence of multiple Lewis-basic nitrogen atoms, presents a unique set of obstacles that can lead to frustratingly low yields. This document provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Common Issues: A Question-and-Answer Guide

Q1: I am observing very low to no conversion of my this compound. What are the primary factors I should investigate?

Low or no conversion in the Suzuki coupling of this substrate often points to issues within the catalytic cycle, specifically catalyst deactivation or inefficient oxidative addition. The pyridopyrazine scaffold is particularly challenging due to its electron-deficient nature and the presence of multiple nitrogen atoms which can act as ligands, poisoning the palladium catalyst.[1][2]

Primary Causes & Immediate Actions:

  • Catalyst Poisoning: The lone pairs on the pyrazine and pyridine nitrogens can coordinate strongly to the palladium center, leading to catalytically inactive species.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can shield the palladium center, preventing inhibitory coordination from the substrate while promoting the desired catalytic steps.[3][4]

  • Poor Solubility: Pyridopyrazine derivatives can exhibit poor solubility in common non-polar organic solvents, which can significantly hinder reaction rates and overall yields.[1]

    • Solution: Consider more polar aprotic solvents like DMF, DMA, or NMP, or a mixture of solvents such as dioxane/water or THF/water. The addition of water can sometimes improve the solubility of the base and the boronic acid partner.

  • Ineffective Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This process can be inefficient and can lead to the formation of palladium black.

    • Solution: Utilize well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts. These ensure the efficient generation of the active L-Pd(0) species in the presence of your substrate, minimizing deactivation pathways.[3]

Q2: My reaction shows the consumption of starting material, but the yield of the desired product is low, and I see significant amounts of side products. What are the likely culprits?

The formation of side products is a clear indicator that competing reaction pathways are out-pacing your desired cross-coupling. For Suzuki reactions, the most common side reactions are protodeboronation and homocoupling.[3][5]

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing the boron moiety with a hydrogen atom.[6] This is particularly problematic with electron-deficient heteroaryl boronic acids and can be exacerbated by the presence of water and certain bases.[3]

    • Mitigation:

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards protodeboronation and can provide a slow release of the active boronic acid.[6]

      • Anhydrous Conditions: While some water can be beneficial for base solubility, excessive water can promote protodeboronation.[1] Consider using anhydrous solvents and a carefully dried base.

      • Base Selection: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides, which can contribute to this side reaction.[4]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[5] The presence of oxygen can significantly promote the homocoupling of boronic acids.[5]

    • Mitigation:

      • Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are crucial.

      • Use of Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or pre-formed pre-catalysts can sometimes reduce homocoupling that might arise from the reduction of Pd(II) sources by the boronic acid.[5]

  • Dehalogenation: The iodo-group on your pyridopyrazine can be replaced by a hydrogen atom. This can occur after oxidative addition, where the palladium complex abstracts a hydride from the solvent or base.[5]

    • Mitigation:

      • Solvent Choice: Ethereal solvents like dioxane or THF are generally less prone to acting as hydride donors compared to alcohols.

      • Ligand Choice: Bulky, electron-rich ligands can accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), minimizing the lifetime of the intermediate susceptible to dehalogenation.[4]

Frequently Asked Questions (FAQs)

What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

There is no single "best" combination as the optimal choice often depends on the specific boronic acid coupling partner. However, for electron-deficient and sterically hindered substrates like this compound, bulky, electron-rich biarylphosphine ligands are highly recommended.[4] A good starting point would be to screen catalysts like Pd₂(dba)₃ with ligands such as XPhos, SPhos, or RuPhos.[4] Alternatively, using commercially available pre-catalysts like XPhos Pd G3 can provide more consistent results.[4]

How critical is the choice of base and solvent?

The choice of base and solvent is critical and their effects are often intertwined.

  • Base: The base is required to activate the boronic acid for transmetalation.[7][8] For N-heterocyclic substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are generally superior to organic amine bases, which can compete with the phosphine ligand for coordination to the palladium center. The strength of the base can also influence the rate of transmetalation.

  • Solvent: The solvent must solubilize the reactants and the catalyst.[1] Aprotic polar solvents or mixtures with water are often necessary.[1] However, the solvent can also influence the selectivity and rate of the reaction.[9] It is advisable to screen a few solvent systems.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a ligand, or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer reliability. Pd(0) sources can be effective.
Ligand XPhos, SPhos, RuPhos (Buchwald-type biarylphosphines)Bulky, electron-rich ligands protect the Pd center from poisoning and accelerate the catalytic cycle.[3][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are generally effective and minimize side reactions.
Solvent Dioxane/H₂O, THF/H₂O, DMF, DMAA balance of polarity is needed for solubility while minimizing side reactions.[1]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for these challenging couplings.[4]

How can I minimize protodeboronation of my boronic acid?

Protodeboronation is a common failure mode.[6] To minimize it:

  • Use Boronic Esters: Convert your boronic acid to its pinacol (Bpin) or MIDA ester derivative. These are more stable and release the boronic acid slowly under the reaction conditions.[6]

  • Careful Use of Water: While a small amount of water can be beneficial, excess water will promote protodeboronation. Use a solvent system with a controlled amount of water (e.g., Dioxane/H₂O 10:1).

  • Anhydrous Conditions: In some cases, completely anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate can be effective.[1]

  • Base Selection: Use a moderately strong, non-hydroxide base like K₃PO₄.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the this compound.

    • Perform three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening for Reaction Optimization

For particularly challenging couplings, a high-throughput screening approach can efficiently identify optimal conditions.

  • Array Preparation:

    • In an array of reaction vials within a glovebox, dispense the this compound and the boronic acid coupling partner.

  • Variable Addition:

    • Prepare stock solutions of different palladium catalysts, ligands, and bases in the chosen solvents.

    • Use an automated liquid handler or manual pipetting to dispense the different combinations of catalyst, ligand, base, and solvent into the reaction vials.

  • Execution and Analysis:

    • Seal the vial array and heat to the desired temperature on a heating block with stirring.

    • After the reaction time, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the yield of the desired product and identify major byproducts.

    • This data will allow for the rapid identification of the most promising reaction conditions for scale-up.[10]

Visualizations

Suzuki_Catalytic_Cycle cluster_side_reactions Potential Pitfalls L-Pd(0) L-Pd(0) Oxidative Addition Intermediate Oxidative Addition Intermediate L-Pd(0)->Oxidative Addition Intermediate Ar-I (Oxidative Addition) Catalyst Poisoning Catalyst Poisoning L-Pd(0)->Catalyst Poisoning Coordination by N-Heterocycle Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate Ar'-B(OR)₂ / Base (Transmetalation) Reductive Elimination Reductive Elimination Transmetalation Intermediate->Reductive Elimination Protodeboronation Protodeboronation Transmetalation Intermediate->Protodeboronation H⁺ Source Reductive Elimination->L-Pd(0) Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common deactivation pathways.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Address Catalyst Activity: - Change Ligand (Bulky, e⁻-rich) - Use Pre-catalyst - Increase Temperature Check_Conversion->No_Conversion No Side_Products Address Side Reactions: - Rigorous Degassing - Use Boronic Ester - Screen Bases/Solvents Check_Conversion->Side_Products Yes Optimize Optimize Conditions No_Conversion->Optimize Side_Products->Optimize

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in the Buchwald-Hartwig Amination of Pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridopyrazines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments. Pyridopyrazines, with their multiple nitrogen atoms, present unique challenges in palladium-catalyzed C-N coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful outcomes in your research.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries and challenges faced when performing Buchwald-Hartwig amination on pyridopyrazine scaffolds.

Q1: My Buchwald-Hartwig reaction with a chloropyridopyrazine is not proceeding to completion. What are the likely causes?

A1: Low reactivity with chloro-substituted pyridopyrazines is a common issue and can stem from several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridopyrazine nitrogen atoms can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[1] This is a well-documented challenge in the amination of nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br and C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. This is particularly true for electron-deficient heterocyclic systems like pyridopyrazines.

  • Suboptimal Ligand Choice: Not all phosphine ligands are effective for activating aryl chlorides. Bulky, electron-rich ligands are generally required to promote the oxidative addition of the palladium(0) species to the C-Cl bond.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with a hydrogen atom) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a prevalent side reaction in Buchwald-Hartwig aminations and often competes with the desired C-N bond formation.[2] It can arise from a β-hydride elimination pathway from a palladium-amido intermediate. To mitigate this:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired product-forming step), thereby outcompeting the β-hydride elimination pathway. Ligands like those from the Buchwald and Hartwig groups have been specifically designed to minimize this side reaction.

  • Choice of Amine: Primary amines are generally more prone to inducing hydrodehalogenation than secondary amines. If your synthetic route allows, using a secondary amine could be advantageous.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway, although this may also slow down the desired reaction. Careful optimization is key.

Q3: Can the choice of base influence the formation of side products?

A3: Absolutely. The base plays a crucial role in the catalytic cycle, and an inappropriate choice can lead to side reactions.

  • Strong vs. Weak Bases: While strong bases like sodium tert-butoxide (NaOt-Bu) are often necessary for efficient catalysis, they can be incompatible with base-sensitive functional groups on your pyridopyrazine or amine, leading to degradation.[3] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be milder alternatives, though they may require higher temperatures or longer reaction times.

  • Base Solubility: The solubility of the base can also impact the reaction. In some cases, a combination of a soluble organic base and an insoluble inorganic base can be beneficial.[4]

II. Troubleshooting Guide: Specific Side Reactions and Solutions

This section provides a more detailed look at specific side reactions you may encounter during the Buchwald-Hartwig amination of pyridopyrazines, along with targeted troubleshooting strategies.

Issue 1: Catalyst Inhibition by Pyridopyrazine Nitrogens

The presence of multiple basic nitrogen atoms in the pyridopyrazine core can lead to strong coordination with the palladium center, effectively poisoning the catalyst.

Symptoms:

  • Low or no conversion of the starting material.

  • Reaction stalls after a certain percentage of conversion.

  • Inconsistent results between runs.

Troubleshooting Workflow:

start Low Conversion: Suspected Catalyst Inhibition ligand Switch to a Bulky, Electron-Rich Ligand (e.g., Buchwald or Hartwig ligands) start->ligand Rationale: Steric bulk can disfavor coordination of the heterocycle. precatalyst Use a Palladium Pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) ligand->precatalyst Rationale: Pre-catalysts can provide more consistent active catalyst formation. bidentate Consider Bidentate Ligands (e.g., Josiphos-type) precatalyst->bidentate Rationale: Bidentate ligands are less prone to displacement by coordinating substrates. temp Optimize Reaction Temperature bidentate->temp Rationale: Higher temperatures may be needed to overcome catalyst inhibition.

Caption: Troubleshooting workflow for catalyst inhibition.

Detailed Protocols:

  • Protocol 1: Ligand Screening

    • Set up a series of parallel reactions using your standard conditions.

    • In each reaction, use a different bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).

    • Monitor the reactions by TLC or LC-MS to compare the rates of conversion.

  • Protocol 2: Evaluation of Palladium Pre-catalysts

    • Repeat your reaction using a commercially available palladium pre-catalyst (e.g., an XPhos Pd G3 pre-catalyst).

    • Compare the results to your previous reactions where the catalyst was generated in situ. Pre-catalysts often provide more reproducible results by ensuring efficient generation of the active Pd(0) species.

Issue 2: Competitive Dimerization of the Pyridopyrazine

In some cases, particularly with highly reactive starting materials or under certain conditions, you may observe the formation of a dimeric pyridopyrazine species.

Symptoms:

  • Appearance of a high molecular weight byproduct in the mass spectrum.

  • Reduced yield of the desired aminated product.

Troubleshooting Strategies:

  • Lower Catalyst Loading: High concentrations of the active catalyst can sometimes promote side reactions. Try reducing the catalyst loading to see if this minimizes dimer formation.

  • Slower Addition of Amine: Adding the amine slowly to the reaction mixture can help to maintain a low concentration of the deprotonated amine, which may disfavor dimerization pathways.

  • Change in Solvent: The choice of solvent can influence the solubility of intermediates and affect reaction pathways. Screening solvents like toluene, dioxane, and THF is recommended.

Issue 3: Ring-Opening or Decomposition of the Pyridopyrazine Core

The combination of a strong base and high temperatures can potentially lead to the degradation of the electron-deficient pyridopyrazine ring system.

Symptoms:

  • Formation of multiple, unidentifiable byproducts.

  • Low mass balance in the final reaction mixture.

  • Color changes in the reaction mixture (e.g., darkening) that are not typical for the desired reaction.

Mitigation Strategies:

  • Milder Base: As mentioned in the FAQs, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can prevent decomposition of the starting material.

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time.

  • Protecting Groups: In some cases, it may be necessary to protect one of the nitrogen atoms in the pyridopyrazine ring to reduce its electron deficiency and increase its stability under the reaction conditions.

III. Data Summary: Ligand and Base Effects

The following table summarizes the general effects of different ligands and bases on the Buchwald-Hartwig amination of challenging heteroaromatic substrates, which can be extrapolated to pyridopyrazines.

Ligand TypeBaseTypical Observations
Bulky Monophosphines (e.g., XPhos, SPhos)NaOt-BuHigh reaction rates, effective for aryl chlorides, but can be incompatible with base-sensitive groups.
Bidentate Phosphines (e.g., BINAP, Josiphos)K₃PO₄, Cs₂CO₃Milder conditions, good for base-sensitive substrates, may require higher temperatures.[2][5]
N-Heterocyclic Carbenes (NHCs)K₂CO₃, K₃PO₄Often highly active and can be used with weaker bases, but may require specific pre-catalysts.[1]

IV. Mechanistic Insights

A deeper understanding of the catalytic cycle and potential side reactions can aid in troubleshooting.

pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L_n) oa->pd2 amine_assoc Amine Association pd2->amine_assoc pd_amine Ar-Pd(II)-NHR'R'' amine_assoc->pd_amine deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido Ar-Pd(II)-NR'R''(L_n) deprotonation->pd_amido re Reductive Elimination pd_amido->re beta_hydride β-Hydride Elimination pd_amido->beta_hydride re->pd0 product Ar-NR'R'' re->product hydrodehalogenation Ar-H beta_hydride->hydrodehalogenation

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 7-Iodopyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, and successful, reproducible coupling is paramount for the synthesis of novel pharmaceutical candidates.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and issues that arise when working with this compound in cross-coupling reactions.

Q1: My reaction shows no conversion to the desired product. Where should I start troubleshooting?

A1: When faced with a complete lack of reactivity, a systematic approach is crucial. Begin by verifying the integrity of your starting materials and reagents.

  • Reagent Quality:

    • This compound: Confirm its purity by NMR or LC-MS. Impurities can inhibit the catalyst.

    • Coupling Partner (e.g., Boronic Acid, Amine, Alkyne): Ensure the coupling partner is of high purity and has not degraded. Boronic acids, for instance, can be prone to decomposition.[7][8]

    • Palladium Catalyst: Palladium(0) catalysts can be sensitive to air and may decompose over time. If using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, ensure it has been stored under an inert atmosphere.[9] For Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, their reduction to the active Pd(0) species is a critical step.[8][10][11]

    • Base and Solvent: Use freshly opened or properly stored anhydrous solvents and bases. The presence of excess water can be detrimental in some cases, although a small amount is often necessary for Suzuki couplings.[12]

  • Reaction Setup:

    • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can deactivate the catalyst.[7][9]

    • Temperature: Verify the reaction temperature is appropriate for the specific coupling reaction. Some reactions require heating to proceed at an appreciable rate.

Q2: I'm observing low yields of my desired product. What are the likely causes?

A2: Low yields can stem from a variety of factors, often related to suboptimal reaction conditions or catalyst deactivation.

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[13] For electron-deficient heteroaromatic substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often effective.[13][14]

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[8][12] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or K₃PO₄ are often required.[15][16]

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[8]

  • Catalyst Deactivation: The nitrogen atoms in the pyrido[2,3-b]pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][17] The use of appropriate ligands can often mitigate this issue.[17]

Q3: I'm seeing the formation of significant side products. What are they, and how can I minimize them?

A3: Common side products in palladium-catalyzed cross-coupling reactions include homocoupling of the starting materials and dehalogenation of the aryl halide.

  • Homocoupling: This occurs when two molecules of the coupling partner (e.g., boronic acid) react with each other. It is often promoted by the presence of oxygen or inefficient generation of the active Pd(0) catalyst.[7][8] Thoroughly degassing the reaction mixture can help minimize homocoupling.

  • Dehalogenation (Proto-deiodination): This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of pyrido[2,3-b]pyrazine. This can be caused by β-hydride elimination from a palladium-hydride species, which can arise from side reactions.[15][18] Careful selection of the ligand and base can sometimes suppress this pathway.

II. In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent issues.

Guide 1: Troubleshooting Low to No Product Formation

If you are consistently observing low or no yield, a systematic optimization of the reaction parameters is necessary.

The choice of the palladium source and, more importantly, the ligand is paramount for successful cross-coupling with heteroaromatic substrates.

Experimental Protocol: Catalyst/Ligand Screen

  • Setup: In parallel vials, add this compound (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, XPhos, SPhos, RuPhos, dppf). A typical catalyst loading is 1-5 mol% Pd, with a ligand-to-palladium ratio of 1:1 to 2:1.

  • Solvent and Degassing: Add the chosen solvent (e.g., toluene, dioxane) and thoroughly degas the mixture by bubbling with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.[9]

  • Reaction: Heat the reactions to the desired temperature and monitor by LC-MS or TLC.

Table 1: Recommended Starting Conditions for Catalyst/Ligand Screening

Coupling TypePalladium PrecatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ or Pd(dppf)Cl₂SPhos, XPhos, or PPh₃K₂CO₃ or K₃PO₄Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, or BINAPNaOtBu or Cs₂CO₃Toluene or Dioxane80-110
Sonogashira PdCl₂(PPh₃)₂(none)Et₃N or PiperidineDMF or Toluene60-80

Causality: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, are often effective for coupling with electron-deficient heteroaromatic halides. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product.[13]

Once a promising catalyst/ligand system is identified, further optimization of the base and solvent can lead to significant improvements in yield.

dot

Caption: Systematic optimization workflow for low-yield reactions.

Guide 2: Addressing Catalyst Deactivation

The nitrogen atoms in the pyrido[2,3-b]pyrazine core can act as Lewis bases and coordinate to the palladium catalyst, leading to the formation of inactive or less active complexes.[7][17]

  • Formation of Off-Cycle Pd Complexes: The substrate itself can displace the phosphine ligand, leading to catalytically dormant species.[17]

    • Solution: Employing more sterically hindered and electron-donating ligands can often prevent this by creating a more stable and reactive catalyst complex.[13][17]

  • Palladium Black Formation: Aggregation of the palladium catalyst to form palladium black is a common deactivation pathway.[19][20]

    • Solution: Ensure adequate ligand concentration and choose a ligand that strongly coordinates to the palladium center throughout the catalytic cycle.

dot

Catalyst_Deactivation Active_Catalyst L-Pd(0) Oxidative_Addition Oxidative Addition (+ Ar-I) Active_Catalyst->Oxidative_Addition Deactivated_Catalyst Inactive Pd Species (e.g., Pd Black) Active_Catalyst->Deactivated_Catalyst Aggregation Substrate_Inhibition Substrate Coordination Active_Catalyst->Substrate_Inhibition Transmetalation Transmetalation (+ Coupling Partner) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product Reductive_Elimination->Product Substrate_Inhibition->Deactivated_Catalyst

Caption: Catalytic cycle and common deactivation pathways.

III. Specific Cross-Coupling Protocols

The following are starting point protocols for common cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds.[8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Pd(dppf)Cl₂

  • K₂CO₃

  • Dioxane and water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This reaction is used for the formation of carbon-nitrogen bonds.[15][16]

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃

  • XPhos

  • NaOtBu

  • Toluene

Procedure:

  • To a reaction vessel, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Evacuate and backfill with an inert gas.

  • Add toluene, followed by this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Heat the reaction to 100 °C and stir until completion.

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling

This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[21][22][23]

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • CuI

  • Et₃N

  • DMF

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill with an inert gas.

  • Add DMF and Et₃N, followed by the terminal alkyne (1.2 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

IV. References

  • Koszinowski, K. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Angewandte Chemie International Edition, 2015, 54(14), 4333-4337. --INVALID-LINK--

  • Koszinowski, K. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate, 2015. --INVALID-LINK--

  • Fu, G. C. A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC, 2017. --INVALID-LINK--

  • Buchwald, S. L. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT, 2019. --INVALID-LINK--

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia, 2023. --INVALID-LINK--

  • ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate, 2020. --INVALID-LINK--

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Reddit, 2021. --INVALID-LINK--

  • Daugulis, O. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central, 2014. --INVALID-LINK--

  • Wikipedia. Sonogashira coupling. Wikipedia, 2023. --INVALID-LINK--

  • Reddit. Failed suzuki coupling, any suggenstions? Reddit, 2022. --INVALID-LINK--

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. --INVALID-LINK--

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2021. --INVALID-LINK--

  • Reddit. How to approach choosing reaction conditions for Suzuki? Reddit, 2022. --INVALID-LINK--

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI, 2023. --INVALID-LINK--

  • MSE Supplies. Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. MSE Supplies, 2024. --INVALID-LINK--

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH, 2021. --INVALID-LINK--

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal, 2022. --INVALID-LINK--

  • Reddit. Help needed with unreproducible Suzuki coupling. Reddit, 2021. --INVALID-LINK--

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts, 2023. --INVALID-LINK--

  • YouTube. catalytic cycle for coupling reactions. YouTube, 2019. --INVALID-LINK--

  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube, 2022. --INVALID-LINK--

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, 2018. --INVALID-LINK--

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH, 2021. --INVALID-LINK--

  • National Institutes of Health. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC, 2023. --INVALID-LINK--

  • Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal, 2008. --INVALID-LINK--

  • Royal Society of Chemistry. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 2023. --INVALID-LINK--

  • ResearchGate. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate, 2023. --INVALID-LINK--

  • ACS Publications. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry, 2024. --INVALID-LINK--

  • ResearchGate. (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate, 2011. --INVALID-LINK--

  • Royal Society of Chemistry. Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans. Organic Chemistry Frontiers, 2020. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2022. --INVALID-LINK--

  • DiVA portal. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. DiVA portal, 2019. --INVALID-LINK--

  • MDPI. Special Issue : Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. MDPI, 2023. --INVALID-LINK--

  • ResearchGate. Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. ResearchGate, 2023. --INVALID-LINK--

  • Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar, 2023. --INVALID-LINK--

References

Technical Support Center: Dehalogenation of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the dehalogenation of 7-Iodopyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address common challenges encountered in the lab. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

I. Understanding the Reaction: The "Why" Behind the "How"

Before delving into troubleshooting, it's crucial to understand the fundamental principles of the dehalogenation of this compound. This reaction typically involves the reductive cleavage of the carbon-iodine (C-I) bond, replacing the iodine atom with a hydrogen atom. The C-I bond is the weakest among the carbon-halogen bonds, making deiodination a relatively favorable process.[1]

Commonly, this transformation is achieved through catalytic hydrogenation. In this approach, a catalyst, most often palladium on carbon (Pd/C), facilitates the transfer of hydrogen from a source to the substrate. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like triethylsilane, ammonium formate, or sodium hypophosphite.[2][3]

The general mechanism for palladium-catalyzed hydrodehalogenation involves:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound.

  • Reductive Elimination: The resulting organopalladium intermediate reacts with the hydrogen source, leading to the formation of the dehalogenated product and regeneration of the palladium(0) catalyst.

Understanding this catalytic cycle is key to diagnosing and resolving many of the issues that can arise during the reaction.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific problems you might encounter during the dehalogenation of this compound. Each problem is followed by a series of questions to help you pinpoint the cause and corresponding solutions.

Problem 1: Incomplete or No Reaction

You've set up your reaction, but after the expected time, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows mostly starting material.

Initial Diagnostic Questions:

  • Is your catalyst active? Palladium on carbon can lose activity over time, especially if not stored properly.

  • Is your hydrogen source viable? If using hydrogen gas, ensure the balloon or gas line is properly attached and there are no leaks. For transfer hydrogenation reagents, confirm their quality and that they were added in the correct stoichiometry.

  • Are your solvent and reagents dry and pure? Water and other impurities can poison the catalyst.

Troubleshooting Steps & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Inactive Catalyst Use a fresh batch of Pd/C. If you suspect your current batch is old, you can try activating it by drying it under vacuum.The catalytic activity of Pd/C relies on the accessibility of the palladium nanoparticles. Over time, these can become oxidized or agglomerated, reducing their effectiveness.
Inefficient Hydrogen Source If using H₂, ensure a slight positive pressure. For transfer hydrogenation, consider increasing the equivalents of the hydrogen donor (e.g., 4 equivalents of triethylsilane).[4][5]The rate of the reaction is dependent on the concentration of the active hydrogen species. Ensuring an adequate supply of the hydrogen source can drive the reaction to completion.
Solvent/Reagent Contamination Use anhydrous solvents and ensure all reagents are of high purity.Water and other nucleophiles can compete with the substrate for binding to the palladium catalyst, inhibiting the desired reaction.

Workflow for Diagnosing Incomplete Reaction:

G start Incomplete Reaction catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Source start->hydrogen purity Assess Reagent/Solvent Purity start->purity solution1 Use Fresh Catalyst catalyst->solution1 Inactive solution2 Increase Hydrogen Donor/Pressure hydrogen->solution2 Inefficient solution3 Use Anhydrous Solvents/Pure Reagents purity->solution3 Contaminated

Caption: Decision tree for troubleshooting an incomplete dehalogenation reaction.

Problem 2: Formation of Side Products

Your reaction is proceeding, but you observe the formation of significant amounts of unknown impurities.

Initial Diagnostic Questions:

  • What is the nature of the side products? Can you characterize them by LC-MS or other analytical techniques?

  • Are you observing over-reduction? The pyridopyrazine ring system contains reducible functional groups.

  • Could dimerization be occurring? In some cases, coupling of the starting material can occur.

Troubleshooting Steps & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Over-reduction of the Heterocycle Reduce the reaction temperature and/or the amount of catalyst. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.The pyridopyrazine core can be susceptible to hydrogenation under harsh conditions. Milder conditions can improve selectivity for C-I bond cleavage.
Homocoupling (Ullmann-type reaction) Ensure that the reaction is truly anaerobic. Degas the solvent and purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and hydrogen source.Oxygen can promote the oxidative coupling of the organopalladium intermediate, leading to the formation of a bipyridopyrazine byproduct.
Reaction with Solvent If using an alcohol as a solvent, consider switching to a non-protic solvent like tetrahydrofuran (THF) or ethyl acetate.Protic solvents can sometimes participate in side reactions, especially at elevated temperatures.
Problem 3: Difficulty in Product Isolation/Purification

The reaction appears to be successful, but you are struggling to isolate the pure product.

Initial Diagnostic Questions:

  • Is your product soluble in the work-up solvents?

  • Are you having trouble separating the product from the catalyst or byproducts?

  • Is the product unstable to the purification conditions?

Troubleshooting Steps & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Product Adsorption to Catalyst After filtration of the Pd/C, wash the catalyst thoroughly with a polar solvent in which your product is soluble (e.g., methanol or dichloromethane).The nitrogen atoms in the pyridopyrazine ring can chelate to the palladium, causing the product to adsorb onto the catalyst surface.
Co-elution with Byproducts Optimize your chromatography conditions. Try a different solvent system or a different stationary phase.Small changes in the polarity of the mobile phase or the nature of the stationary phase can often resolve closely eluting compounds.
Product Instability If the product is sensitive to acid or base, use a neutral work-up and purification system.The pyridopyrazine core may be susceptible to degradation under strongly acidic or basic conditions.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst besides Pd/C?

A1: Yes, other palladium sources such as palladium(II) acetate in the presence of a phosphine ligand can be effective.[3] The choice of ligand can be crucial and may require some optimization.[6][7] For some applications, nickel-based catalysts have also been shown to be effective for dehalogenation.

Q2: What is the best hydrogen source for this reaction?

A2: The "best" hydrogen source depends on the scale of your reaction and the equipment available. For small-scale reactions, transfer hydrogenation using triethylsilane or ammonium formate is often more convenient and safer than using hydrogen gas.[4][5] For larger-scale synthesis, hydrogen gas can be more cost-effective.[2]

Q3: My starting material, this compound, is not very soluble. What solvent should I use?

A3: Dichloromethane (DCM), tetrahydrofuran (THF), and methanol are often good starting points. If solubility is still an issue, you can try a co-solvent system or gently warming the reaction mixture. Be mindful that heating can sometimes lead to more side products.

Q4: How can I monitor the progress of the reaction?

A4: The most common methods are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[8] For TLC, a stain such as potassium permanganate can be useful for visualizing both the starting material and the product. LC-MS is particularly helpful for identifying the masses of any side products that may be forming.

Q5: Are there any non-palladium methods for this dehalogenation?

A5: While palladium-catalyzed methods are the most common, other approaches exist. For instance, radical dehalogenation using a radical initiator and a hydrogen atom donor can be effective.[9][10] Additionally, some base-promoted, transition-metal-free dehalogenations have been reported.[9]

IV. Experimental Protocols

Protocol 1: General Procedure for Pd/C Catalyzed Dehalogenation with Triethylsilane
  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M), add triethylsilane (4.0 eq).

  • Carefully add 10% Palladium on carbon (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Workflow:

G sub Dissolve Substrate in THF tes Add Triethylsilane sub->tes pdc Add Pd/C tes->pdc stir Stir at RT pdc->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Purify by Chromatography concentrate->purify

Caption: Step-by-step workflow for Pd/C catalyzed dehalogenation.

V. References

  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. (2012). National Institutes of Health. 11

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. 2

  • Niu, Y. J., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 11059-11067. 9

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (n.d.). ResearchGate. 10

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (n.d.). ChemRxiv. 12

  • Ghosh, B., & Maleczka, R. E. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. 3

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). Analytical and Bioanalytical Chemistry. 13

  • Optimization of the phosphine ligands. (n.d.). ResearchGate. 6

  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). ResearchGate. 14

  • Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. (n.d.). Semantic Scholar. 4

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. 8

  • La Torre, M., Maton, W. M., Cleator, E., & Jouffroy, M. (2025). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. The Journal of Organic Chemistry. 5

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. (2025). ResearchGate. 15

  • van der Vlugt, J. I., et al. (2016). Multidentate 2-pyridyl-phosphine ligands – towards ligand tuning and chirality. Dalton Transactions, 46(2), 329-339. 7

  • This compound. (n.d.). CymitQuimica. 16

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health. 17

  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. (2006). Organic Letters, 8(4), 793-795. 18

  • Dehalogenation. (n.d.). Wikipedia. 1

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. 19

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. 20

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges associated with 7-Iodopyrido[2,3-b]pyrazine in palladium-catalyzed cross-coupling reactions. This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of catalyst poisoning mechanisms and to offer actionable troubleshooting strategies and validated protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental questions regarding the use of this compound and the common issue of catalyst poisoning.

Q1: What is this compound and why is it a challenging substrate in cross-coupling reactions?

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, containing both pyridine and pyrazine rings, is prevalent in pharmacologically active compounds. However, the very features that make it attractive—the nitrogen atoms—are also the source of significant challenges in catalysis. These nitrogen-containing heterocycles are well-known to poison palladium catalysts, leading to low or no product yield.[1][2]

Q2: How exactly does this compound "poison" a palladium catalyst?

Catalyst poisoning, in this context, refers to the chemical deactivation of the catalyst.[2] The lone pairs of electrons on the nitrogen atoms of the pyrido[2,3-b]pyrazine ring system are Lewis basic. They can strongly coordinate to the electron-deficient palladium metal center.[1] This coordination occupies the catalyst's active sites, preventing the substrate from undergoing the crucial oxidative addition step, which is the first step in most cross-coupling catalytic cycles. This effectively stalls or completely halts the reaction.[1][2]

Q3: What are the common signs of catalyst poisoning in my reaction flask?

Several observable signs can indicate that your catalyst is being poisoned:

  • Reaction Stalls: The reaction starts but fails to proceed to completion, even after extended time or heating. This can be monitored by techniques like TLC or LC-MS.

  • Low to No Conversion: The most obvious sign is the recovery of a large amount of unreacted starting material.

  • Formation of Palladium Black: The appearance of a black precipitate is a classic indicator of catalyst decomposition.[3] The soluble, active Pd(0) species has likely aggregated into inactive, insoluble palladium metal.

  • Inconsistent Results: Reactions that are difficult to reproduce, with yields varying significantly between batches, can also be a symptom of catalyst poisoning issues.

Q4: Are certain types of cross-coupling reactions more susceptible than others?

While poisoning is a general threat, reactions that require a more electron-rich and available Pd(0) center for the initial oxidative addition, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are highly susceptible. The Lewis basic nitrogen heterocycle effectively competes with the aryl iodide for access to the catalyst's active site.[1][4]

Part 2: Troubleshooting Guide - Diagnosis and Solutions

This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound.

Problem: My reaction has stalled or resulted in a low yield of the desired product.

This is the most frequent issue and often points directly to catalyst deactivation.

Potential Cause A: Direct Catalyst Poisoning by the Substrate

The pyrido[2,3-b]pyrazine ring system is binding too strongly to the palladium center.

  • Solution 1: Strategic Ligand Selection. This is the most powerful tool in your arsenal. The goal is to use a ligand that can protect the palladium center while still allowing the catalytic cycle to proceed.

    • Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, RuPhos, or other Buchwald-type biaryl phosphines are essential.[5][6] Their large size (steric bulk) creates a "pocket" around the palladium atom that physically hinders the large heterocyclic substrate from coordinating strongly.[7][8] Their electron-rich nature makes the palladium center more reactive towards the desired oxidative addition with the aryl iodide.[9]

    • Increase Ligand-to-Metal Ratio: Using a slightly higher ratio of ligand to palladium (e.g., 1.5:1 or 2:1) can help ensure the palladium center remains coordinatively saturated and protected from the substrate.[3]

  • Solution 2: Choice of Palladium Precursor.

    • Use Well-Defined Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using well-defined precatalysts (e.g., XPhos Pd G3). These are often more stable and efficiently generate the active catalyst in the presence of the poisoning substrate, minimizing deactivation pathways.[5][6]

  • Solution 3: Modify Reaction Parameters.

    • Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can help maintain a low instantaneous concentration, reducing the rate of catalyst poisoning.[5]

Potential Cause B: Competing Side Reactions

Besides direct poisoning, other side reactions can consume starting materials and lower your yield.

  • Protodeboronation (in Suzuki Couplings): This is the undesired cleavage of the C-B bond in the boronic acid or ester coupling partner, where a proton (often from trace water) replaces the boron group.[5][10] Heteroaryl boronic acids can be particularly susceptible.

    • Solution: Ensure anhydrous conditions. Use freshly dried solvents and reagents. Employing boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[10]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from the coupling of two molecules of your boronic acid or two molecules of the iodo-substrate.[5] The presence of oxygen can promote this pathway.

    • Solution: Rigorously degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3][11]

  • Hydrodehalogenation: The iodine atom on your substrate is replaced by a hydrogen atom. This can be caused by palladium-hydride species generated from certain bases or protic impurities.[3]

    • Solution: Use anhydrous, aprotic solvents and screen different bases. Running the reaction at the lowest effective temperature can also disfavor this pathway.[3]

Visualization 1: The Mechanism of Catalyst Poisoning

The following diagram illustrates how the nitrogen lone pairs on this compound can coordinate to the Pd(0) catalyst, inhibiting the crucial oxidative addition step of the catalytic cycle.

G Fig 2. Troubleshooting Workflow Start Low Yield or Stalled Reaction Check_Reagents Verify Reagent Purity & Reaction Setup (Inertness, Degassing) Start->Check_Reagents Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Reagents->Change_Ligand Reagents & Setup OK Use_Precatalyst Use Well-Defined Precatalyst (e.g., G3 Precatalyst) Change_Ligand->Use_Precatalyst Still Low Yield Success Reaction Successful Change_Ligand->Success Improvement Seen Optimize_Conditions Screen Base, Solvent, & Temperature Use_Precatalyst->Optimize_Conditions Still Low Yield Use_Precatalyst->Success Improvement Seen Check_Side_Products Analyze Crude Mixture for Side Products (LCMS/NMR) Optimize_Conditions->Check_Side_Products Still Low Yield Optimize_Conditions->Success Improvement Seen Check_Side_Products->Change_Ligand Poisoning Dominant Check_Side_Products->Optimize_Conditions Side Reactions Prevalent (e.g., Protodeboronation)

References

Technical Support Center: Enhancing the Solubility of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]pyrazine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility.

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas.[1][2] However, the planar, aromatic nature of this heterocyclic system often leads to low water solubility, which can hinder biological testing, formulation development, and ultimately, clinical success.[3][4]

This resource provides a series of frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting guides for more complex solubility issues.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the solubility of pyrido[2,3-b]pyrazine derivatives.

Q1: My pyrido[2,3-b]pyrazine derivative has very low solubility in aqueous buffers. What is the first thing I should try?

A1: The first and often simplest approach is to assess the pH-solubility profile of your compound. Pyrido[2,3-b]pyrazines contain basic nitrogen atoms, which can be protonated to form more soluble salts.[5][6] Systematically varying the pH of your aqueous buffer can reveal a pH range where your compound's solubility is significantly increased.

Q2: I've tried adjusting the pH, but the solubility is still insufficient. What's the next logical step?

A2: If pH modification alone is not enough, the use of co-solvents is a common and effective next step.[7][8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[7][8]

Q3: Are there more advanced techniques I can use if co-solvents are not suitable for my experimental system?

A3: Absolutely. Several advanced methods can be employed, including:

  • Salt Formation: Creating a stable salt form of your basic pyrido[2,3-b]pyrazine derivative can dramatically improve its solubility and dissolution rate.[9][10]

  • Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell.[11][12]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance wettability and dissolution.[13][14][15][16]

  • Prodrug Strategies: A prodrug is a bioreversible derivative of a drug molecule that can improve its physicochemical properties, including solubility.[17][18][19]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming solubility challenges with pyrido[2,3-b]pyrazine derivatives.

Guide 1: Systematic pH Adjustment

The basicity of the nitrogen atoms in the pyrido[2,3-b]pyrazine ring system makes these compounds candidates for pH-dependent solubility.[20] By lowering the pH, you can protonate these nitrogens, leading to the formation of a more soluble cationic species.

Experimental Protocol: Determining the pH-Solubility Profile
  • Prepare a series of buffers: Prepare a set of buffers covering a pH range from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).

  • Add excess compound: To a fixed volume of each buffer, add an excess of your pyrido[2,3-b]pyrazine derivative (enough that undissolved solid remains).

  • Equilibrate: Shake or stir the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Interpreting the Results

You will likely observe an increase in solubility as the pH decreases. This information is crucial for selecting an appropriate buffer for your in vitro assays.

pH_Solubility cluster_pH pH Scale cluster_Compound Pyrido[2,3-b]pyrazine State High_pH High pH (e.g., 7.4) Unionized Unionized (Poorly Soluble) High_pH->Unionized Favors Low_pH Low pH (e.g., 2.0) Ionized Ionized (More Soluble) Low_pH->Ionized Favors (Protonation) Co_Solvent cluster_System Solvent System cluster_Compound Compound State Aqueous Aqueous Buffer (High Polarity) Insoluble Poorly Soluble Compound Aqueous->Insoluble Poor interaction CoSolvent Co-solvent (Lower Polarity) CoSolvent->Insoluble Reduces overall polarity Soluble Solubilized Compound Insoluble->Soluble Enhanced interaction Cyclodextrin cluster_Components Components cluster_Complex Inclusion Complex Drug Pyrido[2,3-b]pyrazine (Hydrophobic) Complex Water-Soluble Complex Drug->Complex CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex

References

Preventing homocoupling in Suzuki reactions of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with 7-Iodopyrido[2,3-b]pyrazine and similar electron-deficient heteroaromatic halides. Our goal is to provide you with in-depth troubleshooting advice and foundational knowledge to help you overcome common challenges, particularly the formation of homocoupling byproducts, thereby improving your reaction yields and product purity.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My primary side product is a homocoupled dimer of my boronic acid/ester. How can I suppress this?

This is the most common issue when working with Suzuki couplings. Homocoupling of the boronic acid partner is typically promoted by two main factors: the presence of oxygen and/or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][2][3]

Immediate Corrective Actions:

  • Eliminate Oxygen Rigorously: The presence of oxygen can facilitate the oxidative coupling of boronic acids, a major pathway for homodimer formation.[2][4][5] Your first and most critical action is to ensure your reaction is performed under a strictly inert atmosphere.

  • Switch to a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in-situ reduction to the catalytically active Pd(0) species. This reduction step can sometimes be slow or inefficient, and one pathway for this reduction is the homocoupling of two boronic acid molecules.[1] By starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), you bypass this requirement.[6]

  • Employ Modern Palladium Precatalysts: For challenging substrates, consider using well-defined palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These catalysts are designed to generate the active monoligated Pd(0) species rapidly and cleanly at room temperature, which can outpace the side reactions that lead to homocoupling.[7][8][9]

Detailed Protocol: Rigorous Degassing of a Reaction Mixture

This protocol ensures the removal of dissolved oxygen, a key contributor to boronic acid homocoupling.[3][6]

  • Setup: Assemble your reaction flask containing the this compound, boronic acid/ester, base, and a stir bar. Seal the flask with a rubber septum.

  • Inert Gas Line: Connect the flask to a Schlenk line or a dual manifold providing an inert gas (Argon or Nitrogen) and a vacuum source.

  • Evacuate and Backfill: Carefully open the flask to the vacuum line for 2-3 minutes to remove the bulk of the air. Close the vacuum line and gently open the inert gas line to backfill the flask. You should hear the gas flow stop when the pressure is equalized.

  • Repeat: Perform this "evacuate-backfill" cycle a minimum of three times to ensure a truly inert atmosphere.[2]

  • Solvent Addition: Add your solvent(s), which must be previously degassed. To degas solvents, sparge them with Argon or Nitrogen for 15-30 minutes before use.[6]

  • Catalyst Addition: With the flask under a positive pressure of inert gas, quickly add the palladium catalyst.

  • Execution: Maintain a positive pressure of inert gas (e.g., via a balloon or bubbler) throughout the reaction.

Q2: I've improved my degassing technique, but homocoupling is still significant. What is the next parameter to investigate?

After ruling out oxygen, the interplay between your catalyst, ligand, and base is the next critical area to optimize. The goal is to accelerate the desired catalytic cycle, specifically the reductive elimination step, to outcompete the homocoupling pathway.

Optimization Strategy:

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often superior.[10] They promote faster rates of reductive elimination, which is the product-forming step, and can sterically hinder the approach of two boronic acid molecules to the palladium center.[11][12]

    • Recommended Ligands: SPhos, XPhos, RuPhos.

  • Base Selection: The base activates the boronic acid for transmetalation, but overly harsh or poorly soluble bases can promote side reactions.[1]

    • Start with: K₃PO₄ or Cs₂CO₃. These are often effective and well-tolerated.[13]

    • Avoid: Strong hydroxide bases (NaOH, KOH) if you observe substrate decomposition.

    • Consider: Using an aqueous solution of the base (e.g., 2M K₂CO₃) can sometimes be beneficial, but ensure the water is thoroughly degassed.[14]

Troubleshooting Decision Tree

G start High Homocoupling of Boronic Acid Observed q1 Was the reaction rigorously degassed (e.g., 3x freeze-pump-thaw or sparging)? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Implement rigorous degassing protocol. Sparge solvents and use Schlenk techniques. a1_no->sol1 q2 What was the Palladium source? a1_yes->q2 a2_pd2 Pd(II) (e.g., Pd(OAc)₂, PdCl₂(dppf)) q2->a2_pd2 Pd(II) a2_pd0 Pd(0) or Precatalyst q2->a2_pd0 Pd(0) / Precat sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3). This avoids inefficient in-situ reduction. a2_pd2->sol2 q3 What ligand was used? a2_pd0->q3 a3_simple Simple (e.g., PPh₃) q3->a3_simple PPh₃, etc. a3_advanced Bulky/Electron-Rich q3->a3_advanced SPhos, XPhos, etc. sol3 Screen bulky, electron-rich ligands like SPhos, XPhos, or RuPhos to promote reductive elimination. a3_simple->sol3 q4 Review Base & Temperature a3_advanced->q4 sol4 Consider a milder base (K₃PO₄ vs. Cs₂CO₃) or lower reaction temperature to decrease the rate of side reactions. q4->sol4

Frequently Asked Questions (FAQs)

This section provides background information on the chemical principles behind the troubleshooting advice.

Q3: Why is homocoupling a common side reaction in Suzuki couplings?

Homocoupling, specifically of the boronic acid, can occur through several mechanisms. The most commonly cited pathway is an aerobic, palladium-catalyzed oxidation.[4] In this process, Pd(0) is oxidized by atmospheric oxygen, and the resulting species can mediate the coupling of two boronic acid molecules.[2][4] A second pathway can occur even under anaerobic conditions if Pd(II) species are present. Two transmetalation events from the boronic acid to a Pd(II) center, followed by reductive elimination, can produce the homocoupled dimer and regenerate Pd(0).[1] This is why using Pd(II) salts without ensuring their rapid and complete reduction to Pd(0) can be problematic.[1][6]

Key Factors Influencing Homocoupling

G center Boronic Acid Homocoupling o2 Presence of Oxygen (O₂) o2->center Aerobic Oxidation Pathway pd2 Excess Pd(II) Species pd2->center Anaerobic Dimerization Pathway ligand Inefficient Ligand (Slow Reductive Elimination) ligand->center Allows side reaction to compete base Inappropriate Base Choice base->center Can promote side reactions temp High Temperature temp->center Increases rate of side reactions

Q4: What is a palladium "precatalyst" and why is it beneficial for a substrate like this compound?

A palladium precatalyst is a stable, well-defined Pd(II) complex that is designed to readily and cleanly generate a highly reactive, monoligated Pd(0) species in solution.[15] This contrasts with simple Pd(II) salts like Pd(OAc)₂ which can have complex and sometimes inefficient activation pathways.[13]

For an electron-deficient and potentially sensitive substrate like this compound, precatalysts are highly advantageous for two main reasons:

  • Rapid Catalyst Formation: They generate the active Pd(0) catalyst quickly, even at room temperature. This allows the desired cross-coupling to begin immediately, outcompeting potential side reactions like protodeboronation of the boronic acid partner or homocoupling.[7][8]

  • Stoichiometric Control: Precatalysts incorporate the ligand in a defined ratio (usually 1:1), preventing the need for excess, potentially inhibitory, phosphine ligand in the reaction mixture.[13]

Table 1: Comparison of Palladium Sources
Palladium SourceTypeActivation RequirementProsCons
Pd(OAc)₂ / PdCl₂ Pd(II) SaltIn-situ reduction requiredInexpensive, readily availableInefficient activation can lead to homocoupling and catalyst decomposition.[1]
Pd(PPh₃)₄ Pd(0) ComplexDissociation of ligandsBypasses need for reductionCan be sensitive to air; excess PPh₃ can slow reaction rates.
Pd₂(dba)₃ Pd(0) ComplexUsed with added ligandGood source of ligand-free Pd(0)Can be unstable over time; quality can vary.[11]
XPhos Pd G3/G4 Pd(II) PrecatalystRapid reduction in-situHighly efficient, rapid activation at RT, broad substrate scope.[7][16]Higher cost.
Q5: My reaction is clean but the conversion is low. Could this be related to the homocoupling issue?

Low conversion in the absence of major side products often points to catalyst deactivation or issues with the reagents themselves. While not directly causing homocoupling, the underlying problems can be related.

  • Protodeboronation: Heteroaromatic boronic acids can be susceptible to protodeboronation (hydrolysis of the C-B bond), especially under harsh basic conditions or with extended reaction times.[1][7] This consumes your nucleophile, leading to low conversion and recovery of your this compound starting material.

    • Solution: Use milder bases (K₃PO₄), lower temperatures, and more stable boronic esters (e.g., pinacol or MIDA esters) which release the boronic acid slowly.[2][7]

  • Catalyst Deactivation: If trace oxygen is present, it can oxidize the active Pd(0) catalyst to inactive palladium black. This is the same oxidative process that can also promote homocoupling.[2]

    • Solution: Re-evaluate your degassing and inert atmosphere techniques. Ensure your phosphine ligands have not been oxidized during storage.[2]

Simplified Suzuki Catalytic Cycle and Interference by Homocoupling

Suzuki_Cycle

References

Technical Support Center: Ligand Selection for Difficult Couplings with 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding ligand selection for challenging cross-coupling reactions with 7-Iodopyrido[2,3-b]pyrazine. The electron-deficient nature of the pyridopyrazine core, coupled with the potential for nitrogen coordination to the metal center, presents unique challenges that necessitate careful optimization of catalytic systems.[1] This resource is designed to help you navigate these complexities and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

General Considerations

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary challenge stems from the electronic properties of the this compound scaffold.[1] It is an electron-deficient heteroaromatic system due to the presence of three nitrogen atoms. This electron deficiency can lead to several issues:

  • Catalyst Inhibition: The nitrogen lone pairs can coordinate to the palladium catalyst, leading to catalyst deactivation.[1]

  • Sluggish Oxidative Addition: While typically faster for electron-deficient systems, the specifics of the pyridopyrazine ring can sometimes complicate this key step.

  • Difficult Reductive Elimination: This final step of the catalytic cycle can be slow, particularly with sterically demanding coupling partners.[2]

Suzuki-Miyaura Coupling

Q2: I'm getting low to no yield in my Suzuki-Miyaura coupling with this compound. What are the most likely causes?

A2: Low yields in Suzuki couplings with this substrate are common and can often be attributed to a few key factors:

  • Inappropriate Ligand Choice: Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands are generally required to promote both oxidative addition and reductive elimination.[3][4]

  • Base Incompatibility: The choice and solubility of the base are critical. An insoluble base can hinder the formation of the active boronate species, slowing down transmetallation.[5]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue, especially with prolonged reaction times or incompatible conditions.[6]

  • Homocoupling: The boronic acid can couple with itself, consuming your starting material.[7]

Q3: What class of ligands should I start with for a Suzuki-Miyaura coupling involving this compound?

A3: For difficult Suzuki couplings with electron-deficient heteroaryl halides, the Buchwald biaryl phosphine ligands are an excellent starting point.[4][8] These ligands possess the necessary steric bulk and electron-donating properties to facilitate the key steps of the catalytic cycle.

Ligand Class Specific Examples Key Advantages Considerations
Biaryl Phosphines SPhos, XPhos, RuPhosHighly versatile, effective for sterically hindered substrates, promote fast reductive elimination.[4][8]Can be expensive.
Ferrocenyl Phosphines dppfGood for a range of substrates, often provides good stability to the catalyst.May not be as effective for extremely challenging couplings.
Dialkylphosphines t-Bu₃PVery electron-rich, can be effective for electron-poor aryl chlorides.[9]Can be air-sensitive.

Q4: I'm observing significant decomposition of my starting material. What can I do?

A4: Decomposition can be a sign of overly harsh reaction conditions. Consider the following adjustments:

  • Lower the Temperature: While some couplings require high temperatures, starting with a lower temperature (e.g., 80 °C) and gradually increasing it can minimize decomposition.

  • Change the Base: Strong bases can sometimes lead to side reactions. Try a milder base like K₃PO₄ or Cs₂CO₃.[10]

  • Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions.[7]

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound is not working. What are the critical parameters to check?

A5: Successful Buchwald-Hartwig aminations of challenging heteroaryl halides hinge on several factors:

  • Ligand Architecture: Sterically demanding ligands are crucial to promote the C-N bond-forming reductive elimination.[11][12] The choice of ligand can be highly substrate-dependent.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used.

Q6: Which ligands are recommended for the amination of this compound, especially with hindered amines?

A6: For sterically demanding aminations, ligands that can accommodate bulky substrates and facilitate the difficult reductive elimination step are necessary.

Ligand Key Features Typical Applications
XPhos A bulky biaryl phosphine ligand that is highly effective for a wide range of aryl and heteroaryl halides.[13]General purpose for challenging aminations.
BrettPhos Features a bulky phosphine and a diether-substituted biphenyl backbone, which can accelerate reductive elimination.Particularly useful for coupling with hindered primary and secondary amines.
Carbazolyl-derived P,N-Ligands These have shown excellent performance in the amination of sterically hindered aryl chlorides.[12][14]A good choice for tetra-ortho-substituted diarylamine synthesis.[12][14]
Other Cross-Coupling Reactions

Q7: I want to perform a Sonogashira coupling with this compound. What are the key considerations?

A7: The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, also requires careful optimization for this substrate.[15]

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand) is used in conjunction with a copper(I) co-catalyst (typically CuI).[15][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is essential.[16]

  • Solvent: Anhydrous and deoxygenated solvents like THF or DMF are commonly employed.[17]

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, often utilizing bulky, electron-rich phosphine ligands.[18]

Q8: What about Heck couplings with this compound?

A8: The Heck reaction, coupling with an alkene, is also feasible but requires careful control of conditions to ensure good regioselectivity and yield.[19][20]

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common precursor. The choice of ligand can influence the regioselectivity of the alkene insertion.[19] For electron-deficient heteroaryl halides, phosphine ligands or N-heterocyclic carbenes (NHCs) can be effective.[21]

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is typically used to neutralize the HX generated during the reaction.[22]

  • Solvent: Polar aprotic solvents like DMF or NMP are often used, sometimes at elevated temperatures.[23]

Troubleshooting Guides

Decision Workflow for Ligand Selection

This workflow can guide you in selecting an appropriate ligand for your coupling reaction with this compound.

A decision tree for initial ligand selection.
Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol provides a starting point for screening ligands and conditions. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Preparation: To a dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reactants: Add this compound (1.0 equivalent) and the boronic acid or ester (1.2-1.5 equivalents).

  • Solvent: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.[4]

The Role of Ligand Bite Angle

The "bite angle" of a bidentate phosphine ligand, which is the P-Pd-P angle, can significantly influence the outcome of a cross-coupling reaction.[24][25]

References

Navigating Byproduct Formation in 7-Iodopyrido[2,3-b]pyrazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Iodopyrido[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing reaction byproducts. Our focus is on providing scientifically sound solutions to common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, however, can be accompanied by the formation of several byproducts that complicate purification and reduce yields. This guide will address the identification, prevention, and removal of these byproducts, ensuring a more efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most frequently encountered byproducts are:

  • Di-iodinated Pyrido[2,3-b]pyrazines: Over-iodination can lead to the formation of di-iodo species, most commonly at other positions on the pyridine ring.

  • Pyrido[2,3-b]pyrazine-N-oxides: The nitrogen atoms in the heterocyclic core are susceptible to oxidation, leading to the formation of N-oxide derivatives.[3]

  • 7-Hydroxypyrido[2,3-b]pyrazine: Hydrolysis of the iodo group can occur, particularly during workup or purification, yielding the corresponding hydroxy compound.

  • Unreacted Starting Material: Incomplete reactions will leave residual pyrido[2,3-b]pyrazine.

Q2: What is the most common method for the synthesis of this compound?

A2: The most common synthetic route is the direct electrophilic iodination of the pyrido[2,3-b]pyrazine core. This is typically achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in an appropriate solvent. The regioselectivity of the iodination is influenced by the electronic properties of the pyrido[2,3-b]pyrazine ring system.

Q3: Why is controlling the stoichiometry of the iodinating agent so critical?

A3: Precise control over the stoichiometry of the iodinating agent is crucial to prevent over-iodination. Using a significant excess of the iodinating agent will increase the likelihood of forming di-iodinated byproducts, which can be challenging to separate from the desired mono-iodinated product.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to byproduct formation.

Issue 1: Significant Formation of Di-iodinated Byproducts

Probable Cause: The high reactivity of the pyrido[2,3-b]pyrazine ring system towards electrophilic substitution can lead to the addition of a second iodine atom. This is often exacerbated by using an excess of the iodinating agent or prolonged reaction times.

Solutions:

  • Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to the pyrido[2,3-b]pyrazine starting material. A 1:1 or even a slight sub-stoichiometric amount of the iodinating agent is recommended.

  • Reaction Temperature: Lowering the reaction temperature can decrease the overall reaction rate and improve selectivity for mono-iodination.

  • Slow Addition: Add the iodinating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile at any given time.

  • Choice of Iodinating Agent: Milder iodinating agents, such as N-iodosuccinimide (NIS), may offer better selectivity compared to more reactive agents like iodine monochloride (ICl).

Troubleshooting Workflow for Di-iodination

start High Di-iodination Observed check_stoichiometry Check Stoichiometry of Iodinating Agent start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or slightly less check_stoichiometry->adjust_stoichiometry If > 1.1 eq. check_temperature Review Reaction Temperature check_stoichiometry->check_temperature If ~1.0 eq. adjust_stoichiometry->check_temperature lower_temperature Lower Reaction Temperature check_temperature->lower_temperature If elevated check_addition Examine Addition Method check_temperature->check_addition If at RT or below lower_temperature->check_addition slow_addition Implement Slow/Portion-wise Addition check_addition->slow_addition If added all at once reagent_choice Consider Iodinating Agent check_addition->reagent_choice If added slowly slow_addition->reagent_choice mild_reagent Switch to Milder Reagent (e.g., NIS) reagent_choice->mild_reagent If using ICl end_point Reduced Di-iodination reagent_choice->end_point If already using NIS mild_reagent->end_point

Caption: Troubleshooting logic for minimizing di-iodination.

Issue 2: Presence of N-Oxide Byproducts

Probable Cause: The nitrogen atoms in the pyrido[2,3-b]pyrazine ring are susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing impurities are present in the reagents or solvents. Some iodinating reagents can also have oxidizing properties.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Reagent Purity: Ensure the purity of the starting materials and reagents.

  • Deoxygenation of Byproduct: If N-oxide formation is unavoidable, it can often be reduced back to the parent heterocycle. A common method is treatment with a reducing agent like phosphorus trichloride (PCl₃) or sodium dithionite.

Issue 3: Formation of 7-Hydroxypyrido[2,3-b]pyrazine

Probable Cause: The carbon-iodine bond can be susceptible to hydrolysis, particularly in the presence of water and under acidic or basic conditions, which may be encountered during the reaction workup.

Solutions:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

  • Neutral Workup: During the workup, maintain a neutral pH to the extent possible. Avoid strongly acidic or basic aqueous washes if hydrolysis is observed.

  • Minimize Water Contact: Minimize the contact time of the product with aqueous phases during extraction.

Experimental Protocols

General Protocol for the Iodination of Pyrido[2,3-b]pyrazine

This is a general guideline and may require optimization for specific experimental setups.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve pyrido[2,3-b]pyrazine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, CH₂Cl₂, or MeCN).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Iodinating Agent: Slowly add a solution of N-iodosuccinimide (1.05 eq.) in the same anhydrous solvent to the stirred solution of the substrate. The addition should be dropwise to maintain control over the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from byproducts and unreacted starting material.

Protocol for the Removal of N-Oxide Byproducts
  • Dissolution: Dissolve the crude product containing the N-oxide byproduct in a suitable solvent such as chloroform or dichloromethane.

  • Addition of Reducing Agent: Cool the solution to 0 °C and slowly add phosphorus trichloride (1.5 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the disappearance of the N-oxide by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Byproduct Formation

ByproductProbable Cause(s)Preventative MeasuresRemediation
Di-iodinated ProductExcess iodinating agent, high temperature, prolonged reaction timeControl stoichiometry (1:1), lower temperature, slow additionChromatographic separation[4]
N-OxidePresence of oxygen, oxidizing impuritiesInert atmosphere, degassed solvents, pure reagentsReduction with PCl₃ or sodium dithionite
7-Hydroxy ProductPresence of water, non-neutral pH during workupAnhydrous conditions, neutral workupDifficult to reverse; focus on prevention

Visualization of Key Processes

Reaction Scheme: Formation of Major Byproducts

cluster_main Main Reaction cluster_side1 Over-iodination cluster_side2 Oxidation cluster_side3 Hydrolysis Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine This compound This compound Pyrido[2,3-b]pyrazine->this compound + I+ N-Oxide N-Oxide Pyrido[2,3-b]pyrazine->N-Oxide + [O] Di-iodinated Product Di-iodinated Product This compound->Di-iodinated Product + I+ 7-Hydroxy Product 7-Hydroxy Product This compound->7-Hydroxy Product + H2O

References

Optimizing base selection for Buchwald-Hartwig amination of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 7-Iodopyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with this challenging, electron-deficient heteroaromatic substrate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The this compound core is a common scaffold in medicinal chemistry, but its electronic nature presents unique challenges for palladium-catalyzed cross-coupling. The two adjacent nitrogen atoms in the pyrazine ring significantly withdraw electron density, making the aryl iodide more susceptible to side reactions and influencing the stability of key catalytic intermediates. Consequently, the choice of base is not a trivial parameter but a critical determinant of reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for the amination of this compound?

The pyridopyrazine system is highly electron-deficient. This property makes the C-I bond susceptible to activation, but it also renders the aromatic ring sensitive to nucleophilic attack or decomposition under overly harsh basic conditions. A strong base, such as sodium tert-butoxide (NaOtBu), can lead to degradation of the starting material or the desired product.[1] Conversely, a base that is too weak will fail to efficiently deprotonate the amine nucleophile (or the intermediate palladium-amine complex), stalling the catalytic cycle and resulting in low or no product formation.[2] Therefore, a delicate balance must be struck.

Q2: What are the primary roles of the base in the Buchwald-Hartwig catalytic cycle?

The base performs several crucial functions in the catalytic cycle.[3] Its primary role is to facilitate the deprotonation of the amine nucleophile after it coordinates to the palladium center, forming the key palladium-amido complex.[4] This step is essential for the final, product-forming reductive elimination. The nature of the base (anionic vs. neutral, soluble vs. insoluble) and the solvent system can fundamentally alter the reaction mechanism and the rate-limiting step.[2][5]

Q3: What are the main classes of bases used, and which should I start with for this substrate?

The bases are typically categorized as:

  • Strong Inorganic Alkoxides: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). These are highly reactive but often incompatible with sensitive functional groups.[1]

  • Weaker Inorganic Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). These are generally milder and offer better functional group tolerance, making them an excellent starting point for electron-deficient substrates.[1][6]

  • Soluble Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases (e.g., P₂-Et). These offer homogenous reaction conditions, which can mitigate issues related to the poor solubility of inorganic bases.[7][8]

For the amination of this compound, it is highly recommended to start with weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

Q4: How does solvent choice influence the effectiveness of the base?

Solvent polarity plays a significant role. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[2][5] In polar aprotic solvents like DMF or dioxane, dissociation of the halide from the palladium center can occur, but the base may also coordinate to the catalyst, creating a stable, inactive "resting state".[2][5] Aromatic hydrocarbons (toluene) and ethereal solvents (1,4-dioxane, THF) are the most common choices.[9] Chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[1]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low to no conversion of this compound.

Your TLC or LC-MS shows primarily unreacted starting material.

  • Possible Cause A: The base is too weak.

    • Scientific Rationale: The catalytic cycle hinges on the deprotonation of the coordinated amine. If the pKₐ of the amine's conjugate acid is significantly lower than that of the base's conjugate acid, the deprotonation equilibrium will not favor the formation of the reactive palladium-amido complex.

    • Solution: Systematically screen bases of increasing strength. If you started with K₂CO₃, move to K₃PO₄, and then cautiously to a stronger base like LHMDS or NaOtBu. Refer to the base screening protocol below.

  • Possible Cause B: Poor solubility or physical form of the base.

    • Scientific Rationale: Heterogeneous reactions with inorganic bases like K₃PO₄ or Cs₂CO₃ occur at the solid-liquid interface. The rate can be limited by mass transfer, and the base's particle size, surface area, and tendency to clump can lead to poor reproducibility.[1][6]

    • Solution:

      • Before use, finely grind the inorganic base with a mortar and pestle to increase its surface area.

      • Ensure vigorous stirring throughout the reaction.

      • Consider switching to a soluble organic base like DBU, but be aware that these can sometimes inhibit the catalyst by coordinating to the palladium center.[7] A dual-base system like DBU/NaTFA has been shown to be effective for sensitive substrates.[5]

  • Possible Cause C: Catalyst inhibition.

    • Scientific Rationale: The iodide leaving group can sometimes form unreactive palladium iodide dimers, taking the catalyst out of the cycle.[1][10] Furthermore, the nitrogen atoms of the pyridopyrazine ring itself can coordinate to the palladium center, acting as a competitive inhibitor to the desired phosphine ligand.

    • Solution: The choice of ligand is crucial. Use bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to promote fast reductive elimination and their steric bulk can prevent the formation of inactive catalyst species and discourage coordination from the substrate's nitrogen atoms.[11][12]

Problem 2: Significant side product formation (e.g., hydrodehalogenation, decomposition).

Your analysis shows the consumption of starting material, but the yield of the desired product is low, with new, unidentified spots/peaks.

  • Possible Cause A: The base is too strong.

    • Scientific Rationale: Strong alkoxide bases like NaOtBu can be aggressive towards the electron-deficient pyridopyrazine ring, leading to nucleophilic aromatic substitution or other decomposition pathways. They can also promote competitive side reactions like β-hydride elimination if the amine nucleophile possesses β-hydrogens.[3][4]

    • Solution: Immediately switch to a milder base. K₃PO₄ is often the optimal choice for providing sufficient basicity while minimizing side reactions on sensitive heteroaromatics.

  • Possible Cause B: Reaction temperature is too high.

    • Scientific Rationale: Higher temperatures can accelerate desired and undesired pathways. Catalyst decomposition and substrate degradation are more likely at elevated temperatures, especially in the presence of a strong base.

    • Solution: Screen the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may require longer reaction times, it can significantly improve the selectivity for the desired product.

Visualizing the Process: Key Diagrams

Below are diagrams to illustrate the core concepts discussed.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)(L)-I Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)(L)(I)(R₂NH)] Amine Coordination OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Ar-Pd(II)(L)-NR₂ Amido Complex Amine_Coord->Amido_Complex Deprotonation (Base is CRITICAL) Amido_Complex->Pd0 Reductive Elimination product Ar-NR₂ Amido_Complex->product start Ar-I start->OA_Complex amine R₂NH amine->Amine_Coord base Base base->Amine_Coord

Caption: The central role of the base in the Buchwald-Hartwig catalytic cycle.

Base_Selection_Tree start Start: Screen with K₃PO₄ or Cs₂CO₃ in Toluene or Dioxane result Analyze Reaction Outcome start->result no_rxn Problem: Low or No Conversion result->no_rxn < 20% Conversion side_products Problem: Side Products/ Decomposition result->side_products > 10% Impurities success Success: Good Conversion & Clean Reaction result->success Clean, > 70% Conversion sol_no_rxn_1 Action: Increase Base Strength (e.g., LHMDS, NaOtBu) no_rxn->sol_no_rxn_1 sol_no_rxn_2 Action: Grind Base or Switch to Soluble Base no_rxn->sol_no_rxn_2 sol_side_products Action: Decrease Base Strength (e.g., K₂CO₃) or Lower Temperature side_products->sol_side_products

References

Technical Support Center: Purification of Polar Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying polar pyrido[2,3-b]pyrazine compounds. This class of heterocyclic compounds, while of significant interest in medicinal chemistry, presents unique purification challenges due to its inherent polarity and the presence of basic nitrogen atoms.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to empower you to overcome these obstacles and achieve high-purity compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues with a focus on the underlying chemical principles and provides actionable protocols.

Issue 1: Severe Peak Tailing or Streaking in Normal-Phase Chromatography

Causality: The basic nitrogen atoms in the pyrido[2,3-b]pyrazine ring system can strongly interact with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction leads to non-ideal chromatographic behavior, manifesting as broad, streaking peaks, which significantly compromises separation efficiency.

Solutions:

  • Mobile Phase Modification with a Basic Additive:

    • Principle: Introducing a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase will neutralize the acidic silanol groups on the silica surface, minimizing the strong interaction with the basic analyte.[2]

    • Protocol:

      • Prepare your initial mobile phase (e.g., dichloromethane/methanol).

      • Add a basic modifier to the polar component of your mobile phase. A typical starting concentration is 0.1-1% (v/v) of triethylamine or a 10% solution of ammonium hydroxide in methanol.[3]

      • Equilibrate the column with the modified mobile phase for at least 5-10 column volumes before loading your sample.

      • Monitor the separation by TLC, also using a mobile phase containing the basic additive.

  • Alternative Stationary Phases:

    • Principle: Switching to a less acidic or a basic stationary phase can prevent the undesirable interactions seen with silica gel.

    • Options:

      • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[2]

      • Amine-functionalized Silica (NH2-bonded silica): This stationary phase is less acidic than bare silica and can be used in normal-phase or HILIC mode.[4][5]

Issue 2: Poor Retention and Early Elution in Reversed-Phase Chromatography

Causality: Highly polar compounds, like many pyrido[2,3-b]pyrazine derivatives, have a low affinity for the non-polar stationary phases (e.g., C18) used in reversed-phase chromatography.[1] This results in the compound eluting at or near the solvent front, with little to no separation from other polar impurities.

Solutions:

  • Mobile Phase Optimization:

    • Principle: Increasing the polarity of the mobile phase will promote greater interaction with the non-polar stationary phase, thereby increasing retention.

    • Protocol:

      • Start with a highly aqueous mobile phase (e.g., 95:5 water:acetonitrile or water:methanol).

      • If retention is still insufficient, consider using 100% aqueous mobile phase. Be aware that some C18 columns can undergo "phase collapse" under highly aqueous conditions; use columns specifically designed for aqueous mobile phases.[6]

      • The addition of an ion-pairing agent or a buffer to control the pH can also enhance retention, depending on the pKa of your compound.[4][7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase.[4][9] It typically employs a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous solvent.[5][9][10]

    • Workflow:

      Caption: HILIC workflow for polar compound purification.

Issue 3: Compound Insolubility in the Loading Solvent

Causality: Polar pyrido[2,3-b]pyrazines may have poor solubility in the less polar solvents typically used for sample loading in normal-phase chromatography, leading to precipitation at the top of the column and poor separation.

Solutions:

  • Dry Loading:

    • Principle: Adsorbing the compound onto a solid support before loading it onto the column avoids solubility issues with the mobile phase.[2]

    • Protocol:

      • Dissolve your crude compound in a suitable solvent in which it is soluble (e.g., methanol, DMSO, DMF).

      • Add a small amount of an inert solid support, such as silica gel, Celite, or the stationary phase you will be using for the purification.

      • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

      • Carefully load the powder onto the top of the pre-packed column.

Issue 4: Irreversible Adsorption or Decomposition on the Column

Causality: The Lewis basicity of the nitrogen atoms in the pyrido[2,3-b]pyrazine core can lead to strong, sometimes irreversible, binding to the acidic sites on silica gel.[3] This can result in low or no recovery of the desired compound. In some cases, the acidic nature of the silica can also catalyze decomposition.

Solutions:

  • Stability Test:

    • Principle: Before committing to a large-scale purification, it's crucial to assess the stability of your compound on the chosen stationary phase.

    • Protocol (2D TLC):

      • Spot your compound on a TLC plate.

      • Run the plate in a suitable solvent system.

      • After drying, turn the plate 90 degrees and re-run it in the same solvent system.

      • If the spot remains intact and on the diagonal, your compound is likely stable. If streaking or new spots appear, your compound is likely degrading on the silica.[3]

  • Column Deactivation:

    • Principle: Reducing the acidity of the silica gel can mitigate decomposition and irreversible adsorption.

    • Method: While less common in modern labs with a variety of available stationary phases, you can deactivate silica gel by pre-treating it with a solution of the mobile phase containing a basic modifier like triethylamine.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel polar pyrido[2,3-b]pyrazine?

A1: Start with a thorough analysis using Thin Layer Chromatography (TLC).[2] Screen a variety of stationary phases (silica, alumina, C18) and mobile phase systems of varying polarities. For normal-phase on silica, always test a solvent system with and without a basic additive (e.g., 0.5% triethylamine). This initial screening will provide valuable information about your compound's behavior and guide your choice of column chromatography conditions.

Q2: My pyrido[2,3-b]pyrazine is UV-inactive. How can I monitor the purification?

A2: If your compound lacks a strong UV chromophore, you have several options:

  • Mass Spectrometry (MS): If you have access to a mass-directed purification system, this is the most powerful detection method.

  • Staining: Use TLC stains that react with your compound. Potassium permanganate or iodine stains are often effective for nitrogen-containing heterocyclic compounds.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can be used with HPLC systems.

Q3: Can I use crystallization for the purification of polar pyrido[2,3-b]pyrazines?

A3: Yes, crystallization can be a very effective purification technique, especially for removing closely related impurities. The challenge often lies in finding a suitable solvent or solvent system.

  • Solvent Selection: A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.[2] You may need to use a co-solvent system (a "good" solvent and a "poor" solvent) to achieve optimal results.[2]

  • Troubleshooting Crystallization: If your compound "oils out" instead of crystallizing, try adding more of the "good" solvent while hot and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce nucleation.[2]

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A4: The choice depends on the overall polarity of your molecule and its impurities.

Chromatography ModeBest Suited ForKey Considerations
Normal-Phase Moderately polar compounds soluble in organic solvents.[1]Prone to peak streaking with basic compounds; requires basic modifiers.[2]
Reversed-Phase Polar to moderately non-polar compounds.Highly polar compounds may have poor retention.[1]
HILIC Very polar, water-soluble compounds.[5][9]An excellent alternative when reversed-phase fails.

Q5: What are the key mobile phase parameters to consider in HPLC for these compounds?

A5:

  • Polarity: This is the primary factor influencing retention. In reversed-phase, higher aqueous content increases retention of polar compounds.

  • pH: The pH of the mobile phase can significantly affect the ionization state of your pyrido[2,3-b]pyrazine, which in turn impacts its retention and peak shape. Using buffers to control the pH is often necessary.[7][8][11]

  • Additives: As discussed, basic modifiers like triethylamine are crucial for normal-phase. In reversed-phase, acidic modifiers like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring a consistent protonation state.[2]

Logical Relationship Diagram: Purification Strategy Selection

Purification_Strategy start Crude Polar Pyrido[2,3-b]pyrazine tlc_screen TLC Screening (Silica, C18, Alumina) start->tlc_screen solubility_check Solubility Check tlc_screen->solubility_check np_good_rf Good Rf & Shape on Silica? solubility_check->np_good_rf Soluble in organic solvents crystallization Attempt Crystallization solubility_check->crystallization Poorly soluble rp_retained Retained on C18? np_good_rf->rp_retained No (streaking/low Rf) np_flash Normal-Phase Flash (w/ or w/o modifier) np_good_rf->np_flash Yes rp_hplc Reversed-Phase HPLC rp_retained->rp_hplc Yes hilic Consider HILIC rp_retained->hilic No (elutes in void) end_product Pure Compound np_flash->end_product rp_hplc->end_product hilic->end_product crystallization->end_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions of 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with 7-Iodopyrido[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthetic challenges posed by this important heterocyclic scaffold. The unique electronic and steric properties of this molecule, particularly the steric congestion around the C7 position, often lead to complications in common synthetic transformations. This guide is designed to provide you with the causal understanding and practical solutions needed to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental principles governing the reactivity of this compound, providing the foundational knowledge needed to troubleshoot effectively.

Q1: What specific structural features of this compound create steric hindrance at the C7 position?

A: The steric hindrance at the C7 position is significant and arises from two main factors. Firstly, the iodine atom is flanked by a hydrogen atom at C6 and, more importantly, the nitrogen atom at the peri-position (N8). This N8 atom's lone pair of electrons creates a region of high electron density that can repel incoming reagents. Secondly, the planar, fused bicyclic nature of the pyridopyrazine core itself presents a rigid structure that restricts the angles of approach for catalysts and coupling partners. This congestion makes the crucial oxidative addition step in many cross-coupling reactions kinetically challenging.

Caption: Steric congestion around the C7-I bond.

Q2: How do the nitrogen atoms in the pyridopyrazine ring system influence its reactivity in cross-coupling reactions?

A: The two nitrogen atoms in the pyrazine ring and the one in the pyridine ring are strongly electron-withdrawing. This has a dual effect. On one hand, it makes the entire aromatic system electron-deficient. This can slow down the rate-limiting oxidative addition step in palladium-catalyzed cycles, as the electron density at the C7 carbon is reduced. On the other hand, the lone pairs on the nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or "poisoning," where the active catalytic species is sequestered in an unproductive state, thereby lowering the overall reaction efficiency. The progressive addition of nitrogen atoms to an aromatic ring generally decreases its ability to act as a hydrogen-bond acceptor, which also modulates its interaction with protic solvents or reagents[1].

Q3: What is the general role of ligands in overcoming steric hindrance in palladium-catalyzed cross-coupling?

A: Ligands are paramount for success. In the context of sterically hindered substrates like this compound, modern ligands, particularly bulky, electron-rich monophosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs), perform several critical functions[2][3]:

  • Promote Oxidative Addition: Their steric bulk favors the formation of a highly reactive, monoligated 14-electron Pd(0) species. This less-coordinated species is more adept at inserting into the sterically shielded C-I bond.

  • Facilitate Reductive Elimination: The bulkiness of the ligands creates a sterically crowded environment around the palladium center in the final stages of the catalytic cycle. This crowding promotes the bond-forming reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.[4]

  • Stabilize the Catalyst: Their strong σ-donating ability stabilizes the palladium center throughout the catalytic cycle, preventing decomposition pathways like the formation of palladium black.

Q4: Can Nucleophilic Aromatic Substitution (SNAr) be a viable alternative strategy at the C7 position?

A: It is a plausible but challenging alternative. The electron-deficient nature of the pyridopyrazine ring is highly activating towards nucleophilic attack, which is a prerequisite for the SNAr mechanism[5][6]. However, two factors work against this strategy. First, iodine is not the best leaving group for SNAr; fluorine is superior because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack[7][8]. Second, the same steric factors that impede the approach of a bulky palladium complex can also hinder the approach of a nucleophile, especially if the nucleophile itself is sterically demanding. While SNAr should be considered, it may require harsh conditions (high temperatures, strong nucleophiles) and may not be as general as cross-coupling methods for complex molecule synthesis.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific issues encountered during key cross-coupling reactions.

2.1 Suzuki-Miyaura Coupling

Problem 1: Low to no conversion of this compound.

Potential Cause Explanation & Recommended Solution
Inefficient Oxidative Addition The steric hindrance around C7 is preventing the Pd(0) catalyst from inserting into the C-I bond. This is the most common failure mode. Solution: Switch to a catalyst system known for coupling hindered substrates. Use a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos in combination with a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂.[9][10] These ligands promote the formation of the active monoligated Pd(0) species required for this challenging step.[4]
Catalyst Inhibition The nitrogen atoms of the substrate or a nitrogen-containing boronic acid partner are coordinating to the palladium center, deactivating it. Solution: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). More importantly, ensure the use of a bulky ligand, as its steric profile can disfavor the binding of the heterocyclic substrate to the metal center after the desired product has been formed.
Incorrect Base/Solvent System The chosen base may be too weak or poorly soluble, or the solvent system may not be optimal for the transmetalation step. Solution: For hindered couplings, a strong base is often necessary. K₃PO₄ is a reliable choice, often used in a solvent mixture like Dioxane/H₂O or Toluene/H₂O.[11] Ensure vigorous stirring to overcome any solubility issues. If protodeboronation is an issue, consider using a fluoride-based activator like CsF in an anhydrous solvent, though this requires careful substrate compatibility checks.[12]

Problem 2: Significant formation of boronic acid homocoupling (biaryl) product.

Potential Cause Explanation & Recommended Solution
Slow Oxidative Addition vs. Transmetalation If the oxidative addition of Pd(0) to this compound is slow, the boronic acid can undergo transmetalation twice with the palladium center before reductive elimination occurs, leading to the homocoupled product. This is exacerbated by the presence of oxygen. Solution: Meticulously degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) to remove all traces of oxygen.[13][14] Additionally, using a pre-formed palladium-ligand complex (precatalyst) can ensure a more controlled initiation and a higher concentration of the active catalyst at the start of the reaction.
2.2 Buchwald-Hartwig Amination

Problem: Inefficient coupling, especially with primary or bulky secondary amines.

Potential Cause Explanation & Recommended Solution
Steric Clash in Reductive Elimination Coupling two sterically demanding partners (the pyridopyrazine and a bulky amine) makes the final C-N bond-forming reductive elimination step extremely difficult. Solution: This is a classic challenge in C-N coupling.[9][15] The choice of ligand is absolutely critical. Use ligands specifically designed for hindered substrates, such as XPhos or the even bulkier BrettPhos.[16] These ligands possess the necessary steric and electronic properties to facilitate the difficult reductive elimination.
Base Incompatibility The strong bases typically used (NaOtBu, LHMDS) can be problematic. NaOtBu can be poorly soluble and its reactivity can be inconsistent. Solution: Use lithium bis(trimethylsilyl)amide (LiHMDS) as it is often more soluble and effective for hindered systems. Alternatively, consider using a soluble organic base like DBU, which can enable homogeneous reaction conditions, although this may require specific ligand optimization.[17] Ensure the base is fresh and handled under inert conditions.
2.3 Sonogashira Coupling

Problem 1: Low yield of the desired alkynylated product.

Potential Cause Explanation & Recommended Solution
Slow Catalytic Turnover The steric hindrance slows the entire catalytic cycle. The copper co-catalyst, while often beneficial, can also lead to side reactions. Solution: Increase the reaction temperature, but monitor for substrate or product decomposition. More effectively, switch to a modern catalyst system. For hindered substrates, copper-free Sonogashira conditions can be very effective.[18] A system like Pd(PPh₃)₂Cl₂ with a bulky phosphine ligand and an amine base (e.g., diisopropylamine) can often provide cleaner results by avoiding copper-mediated side reactions.[19]
Competing Glaser-Hay Homocoupling The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, consuming the starting material and complicating purification. Solution: This is a strong indication that copper-free conditions should be employed.[18] If copper is deemed necessary, ensure rigorous exclusion of oxygen, as O₂ is the oxidant for the Glaser coupling. Running the reaction under a strict inert atmosphere is essential.
Part 3: Optimized Protocol & Ligand Comparison
3.1 Example Protocol: Optimized Suzuki-Miyaura Coupling of a Hindered Boronic Acid

This protocol is a starting point for the coupling of this compound with a sterically demanding partner like 2,6-dimethylphenylboronic acid.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to achieve a 5:1 solvent ratio (e.g., 2.5 mL dioxane, 0.5 mL water for a 0.1 mmol scale reaction).

  • Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon to ensure the reaction atmosphere is inert.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon counterflow.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

3.2 Data Presentation: Ligand Performance in a Model Suzuki Coupling

The following table summarizes typical outcomes for the coupling of this compound with 2,6-dimethylphenylboronic acid, demonstrating the critical impact of ligand choice.

LigandPd SourceBaseTemp (°C)Time (h)Yield (%)Comments
PPh₃Pd(PPh₃)₄K₂CO₃10024<5Classical conditions are ineffective due to steric clash.
P(t-Bu)₃Pd₂(dba)₃K₃PO₄1002435Moderate improvement, but catalyst may be unstable at high temp.
SPhosPd(OAc)₂K₃PO₄1101885Excellent performance; SPhos is well-suited for hindered substrates.[10]
XPhosXPhos Pd G3K₃PO₄1101692Superior performance due to the ligand's optimal balance of bulk and electron-donating ability.[9][11]

Part 4: Visualization of Concepts & Workflows

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-I) trans_complex L-Pd(II)(Ar)(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂) oa_problem HIGHLY DIFFICULT! Requires bulky ligand (L) to form reactive monoligated Pd(0). oa_complex->oa_problem trans_complex->pd0 Reductive Elimination re_problem DIFFICULT! Bulky ligand (L) promotes this final step. trans_complex->re_problem Ar-Ar' (Product)

Caption: Palladium-catalyzed Suzuki cycle highlighting sterically challenging steps.

Caption: A logical workflow for troubleshooting challenging cross-coupling reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 7-Iodopyrido[2,3-b]pyrazine vs. 7-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science.[1][2][3][4][5] Its rigid, planar structure and nitrogen-rich composition make it an excellent pharmacophore and a versatile building block for functional organic materials. Halogenated derivatives at the 7-position are critical intermediates, serving as synthetic handles for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of two key intermediates: 7-iodopyrido[2,3-b]pyrazine and 7-bromopyrido[2,3-b]pyrazine. For researchers in drug development and organic synthesis, the choice between an aryl iodide and an aryl bromide is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This document aims to provide the objective data and field-proven insights necessary to make an informed choice, grounded in the principles of organometallic chemistry.

The Decisive Step: Understanding C-X Bond Activation in Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The catalytic cycle, regardless of the specific named reaction (Suzuki, Buchwald-Hartwig, etc.), generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The initial and often rate-determining step is the oxidative addition , where the aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate. The efficiency of this step is directly governed by the strength of the carbon-halogen (C-X) bond being broken. The established reactivity trend for aryl halides is:

C-I > C-Br > C-Cl > C-F [6]

This trend is a direct consequence of the decreasing bond dissociation energies down the halogens. The weaker C-I bond requires less energy to cleave, leading to a faster rate of oxidative addition compared to the stronger C-Br bond. This fundamental difference in reactivity dictates the experimental conditions required for successful transformations. Generally, aryl iodides can be coupled under milder conditions—lower temperatures, less activated catalysts, and a broader range of bases—than their aryl bromide counterparts.[6][7]

cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactivity Reactivity Trend (Oxidative Addition) Pd(0)L2 Pd(0)L₂ OA Oxidative Addition Pd(0)L2->OA Ar-X (Rate Determining) ArPd(II)XL2 Ar-Pd(II)(X)L₂ OA->ArPd(II)XL2 TM Transmetalation ArPd(II)XL2->TM R'-M ArPd(II)R'L2 Ar-Pd(II)(R')L₂ TM->ArPd(II)R'L2 RE Reductive Elimination ArPd(II)R'L2->RE RE->Pd(0)L2 Ar-R' Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Faster Ar-Cl Ar-Cl Ar-Br->Ar-Cl Faster

Fig 1. Generalized Pd-Catalyzed Cross-Coupling Cycle.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct comparative studies on the 7-halopyrido[2,3-b]pyrazine core are sparse, we can extrapolate from well-established principles and specific examples involving similar heterocyclic systems to guide our analysis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing compounds with pharmacological activity.[8] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.

Reactivity Comparison:

  • This compound (Predicted): Due to the higher reactivity of the C-I bond, this substrate is expected to undergo amination under milder conditions. This could involve lower reaction temperatures (e.g., room temperature to 80 °C), the use of less electron-rich or bulky ligands, and potentially weaker bases. The reaction times are also anticipated to be shorter.

  • 7-Bromopyrido[2,3-b]pyrazine (Observed): Aryl bromides typically require more forcing conditions to achieve high yields in Buchwald-Hartwig aminations.[9] This often translates to higher temperatures (e.g., 80-110 °C), the use of specialized bulky, electron-rich phosphine ligands (like XPhos or tBu-XPhos), and strong, non-nucleophilic bases like NaOtBu or LHMDS.[9][10]

FeatureThis compound (Predicted)7-Bromopyrido[2,3-b]pyrazine (Reported for Analogs)
Temperature Room Temp to 80 °C80 °C to 110 °C
Catalyst/Ligand Standard Pd sources (e.g., Pd₂(dba)₃) with common ligands (e.g., BINAP).Requires bulky, electron-rich ligands (e.g., XantPhos, tBu-XPhos).[9][11]
Base K₂CO₃, K₃PO₄, or DBU may suffice.Strong bases like NaOtBu are typical.[12]
Reaction Time Generally shorter.Can be longer (4-24 h).
Representative Protocol: Buchwald-Hartwig Amination of a Bromo-Pyridine Derivative [12]

This protocol for a related bromopyridine illustrates the typical conditions required for less reactive aryl bromides.

Objective: To synthesize N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine.

Methodology:

  • To a Schlenk vessel under an inert argon atmosphere, add (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methyl pyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).

  • Add anhydrous toluene (50 mL) to the vessel.

  • Heat the resulting deep red/brown mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, add diethyl ether (50 mL).

  • Wash the resulting yellow mixture with brine (2 x 30 mL) and dry over MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an aryl halide with an organoboron species, is one of the most widely used cross-coupling reactions.

Reactivity Comparison:

  • This compound: Expected to couple efficiently at lower temperatures and with a wider range of boronic acids and esters. Standard catalysts like Pd(PPh₃)₄ are often sufficient.[13]

  • 7-Bromopyrido[2,3-b]pyrazine: Generally requires higher temperatures and often benefits from more active catalyst systems, such as those employing bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition step.[14]

FeatureThis compound (Reported for Analogs)[15]7-Bromopyrido[2,3-b]pyrazine (Reported for Analogs)[16]
Temperature 80-100 °C (often in water or aqueous mixtures)100-120 °C
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands
Base Na₂CO₃, K₂CO₃K₂CO₃, Cs₂CO₃
Yield Often high (>80%)Good to high, but can be sensitive to substrate
Representative Protocol: Suzuki Coupling of a Bromo-pyridoxazine Derivative [16]

Objective: To synthesize novel pyrido[2,3-b][17][18]oxazine analogues via Suzuki cross-coupling.

Methodology:

  • Combine the 7-bromo-pyridoxazine starting material (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (3.0 eq.) in a reaction vessel.

  • Add a solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Purge the mixture with argon for 15-20 minutes.

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.1 eq.).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the residue using column chromatography.

Sonogashira Coupling

The Sonogashira coupling creates C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt.

Reactivity Comparison:

  • This compound: As with other couplings, the iodo derivative is more reactive. It can often be coupled at room temperature and may not strictly require the copper(I) co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).

  • 7-Bromopyrido[2,3-b]pyrazine: Requires higher temperatures and almost always necessitates the use of a copper(I) salt (e.g., CuI) to facilitate the catalytic cycle.[19] The reaction conditions need to be carefully optimized to achieve good yields.

FeatureThis compound (Predicted)7-Bromopyrido[2,3-b]pyrazine (Reported for Analogs)[19]
Temperature Room Temp to 60 °C60 °C to 100 °C
Catalyst System Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; CuI is optional or can be omitted.Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with mandatory CuI co-catalyst.
Base Amine base (e.g., Et₃N, DIPEA)Amine base (e.g., Et₃N, piperidine)
Side Reactions Lower incidence of Glaser homocoupling.Higher risk of alkyne homocoupling due to required CuI and higher temps.
Stille Coupling

The Stille coupling involves the reaction of an organostannane reagent with an organic halide.[20] While powerful due to the stability and tolerance of organostannanes to many functional groups, a major drawback is the toxicity of the tin reagents and byproducts.[20][21]

Reactivity Comparison:

  • This compound: The high reactivity allows for very mild conditions, often at or slightly above room temperature, which can be crucial for thermally sensitive substrates.

  • 7-Bromopyrido[2,3-b]pyrazine: Requires elevated temperatures and sometimes the use of additives like LiCl or Cu(I) salts to promote the transmetalation step.[21]

Practical Considerations and Reagent Selection

The choice between the iodo and bromo derivative is not based solely on reactivity. Practical factors such as cost, availability, and the specific synthetic context are paramount.

start Start: Need to Functionalize 7-Position of Pyrido[2,3-b]pyrazine q1 Is rapid, high-yield reaction under mild conditions the top priority? start->q1 use_iodo Choose this compound q1->use_iodo Yes q2 Is cost a major constraint or is large scale required? q1->q2 No end_iodo Ideal for complex, sensitive substrates and rapid library synthesis. use_iodo->end_iodo use_bromo Choose 7-Bromopyrido[2,3-b]pyrazine q2->use_bromo Yes q3 Does the molecule contain other reactive sites (e.g., another Br or OTf)? q2->q3 No end_bromo Ideal for cost-effective, large-scale synthesis and when orthogonality is needed. use_bromo->end_bromo q3->use_iodo No consider_ortho The Bromo derivative offers better selectivity for stepwise functionalization. Consider 7-Bromopyrido[2,3-b]pyrazine. q3->consider_ortho Yes consider_ortho->end_bromo

Fig 2. Decision workflow for selecting the appropriate halide.
Key Decision Factors:

  • Cost and Availability: Aryl bromides are generally less expensive and more widely available from commercial suppliers than the corresponding aryl iodides. For large-scale synthesis, 7-bromopyrido[2,3-b]pyrazine is almost always the more economical choice.[22][23]

  • Reaction Conditions: If your substrate contains sensitive functional groups that cannot tolerate high temperatures or strongly basic conditions, the milder conditions afforded by the 7-iodo derivative are highly advantageous.

  • Synthetic Strategy and Orthogonality: The reactivity difference can be exploited. In a molecule containing both a bromo and an iodo group, the iodo group can be selectively functionalized under mild conditions, leaving the bromo group untouched for a subsequent, different coupling reaction. If such stepwise functionalization is desired, starting with the less reactive 7-bromo derivative and introducing an iodo group elsewhere could be a viable strategy.

Conclusion and Recommendations

The selection between this compound and 7-bromopyrido[2,3-b]pyrazine is a classic trade-off between reactivity and cost.

  • Choose this compound for:

    • Speed and Efficiency: When rapid reaction development and high yields are paramount, especially in the context of medicinal chemistry library synthesis.

    • Sensitive Substrates: When the molecule contains thermally or base-labile functional groups.

    • Difficult Couplings: For challenging cross-coupling partners where the higher reactivity is necessary to drive the reaction to completion.

  • Choose 7-Bromopyrido[2,3-b]pyrazine for:

    • Scale-Up and Cost-Effectiveness: When producing material at a larger scale where reagent cost is a significant factor.

    • Robust Substrates: For molecules that can withstand the more forcing conditions (higher temperatures, stronger bases) required for C-Br activation.

    • Stepwise Functionalization: When its lower reactivity is needed for selective transformations in the presence of more reactive halides.

By understanding the fundamental principles of C-X bond activation and considering the practical aspects of the synthetic goal, researchers can strategically select the optimal halogenated pyrido[2,3-b]pyrazine intermediate to accelerate their research and development efforts.

References

A Researcher's Guide to Palladium-Catalyzed Functionalization of 7-Iodopyrido[2,3-b]pyrazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyrido[2,3-b]pyrazine scaffold is a critical step in the discovery of novel therapeutics. This heterocyclic core is a key pharmacophore in a range of biologically active molecules. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of halogenated precursors offer a powerful and versatile approach for introducing molecular diversity. This guide provides an in-depth, comparative analysis of palladium catalysts for the functionalization of 7-Iodopyrido[2,3-b]pyrazine, a key building block in the synthesis of targeted libraries of bioactive compounds.

The pyrido[2,3-b]pyrazine nucleus is a significant pharmacophore found in a variety of biologically active compounds. The ability to selectively introduce substituents at the 7-position of this scaffold is of great interest in medicinal chemistry for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds in the synthesis of complex organic molecules. This guide will delve into a comparison of various palladium catalysts for the functionalization of this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Strategic Importance of Catalyst Selection

The choice of the palladium catalyst, which comprises a palladium precursor and a ligand, is a critical parameter that dictates the efficiency, selectivity, and substrate scope of the cross-coupling reaction. The electronic and steric properties of the ligand play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient heterocyclic system like pyrido[2,3-b]pyrazine, the selection of an appropriate ligand is paramount to achieving high yields and avoiding undesired side reactions.

Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions

While direct head-to-head comparative studies on this compound are not extensively documented in the literature, valuable insights can be drawn from studies on closely related substrates, such as 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, and from the general principles established for the functionalization of other nitrogen-containing heterocyles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures. For the coupling of arylboronic acids with iodo- and bromo-pyridopyrazines, several palladium catalysts have shown efficacy.

A study on the functionalization of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine provides a valuable point of reference. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this substrate with various arylboronic acids.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1101870-95
Pd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O1101875-88

Data adapted from a study on 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.

The data suggests that for this class of substrates, traditional palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are highly effective. The use of a phosphine ligand is crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle. The choice of base and solvent system is also critical, with aqueous conditions often being beneficial for the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. For the Sonogashira coupling of this compound, the following catalyst systems are expected to be effective based on general principles for halo-N-heterocycles.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃N or DIPEATHF or DMFRoom Temp to 60
Pd(PPh₃)₄CuIEt₃N or DIPEATHF or DMFRoom Temp to 60

The classic Pd(PPh₃)₂Cl₂/CuI system is a reliable choice for Sonogashira couplings of iodoarenes. The reaction is typically carried out under mild conditions, often at room temperature. The amine base serves both as a proton scavenger and as a solvent in some cases.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂(I) Pd0->PdII Oxidative Addition PdAlkyne R¹-Pd(II)L₂(C≡CR²) PdII->PdAlkyne Transmetalation PdAlkyne->Pd0 Reductive Elimination Product R¹-C≡CR² PdAlkyne->Product CuAlkyne Cu-C≡CR² CuAlkyne->PdII Alkyne H-C≡CR² Alkyne->CuAlkyne Deprotonation Halide R¹-I Halide->PdII Base Base Base->CuAlkyne CuI CuI CuI->CuAlkyne

Caption: The generally accepted catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds. For the amination of this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst deactivation.

A study on the N-arylation of anilines with 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine provides valuable insights into catalyst selection for this transformation.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101870-85
Pd(OAc)₂ / BINAPNaOtBuToluene1001865-80

Data adapted from a study on 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.

The use of bulky biarylphosphine ligands such as Xantphos or chelating phosphines like BINAP, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, is generally effective. A strong, non-nucleophilic base such as cesium carbonate or sodium tert-butoxide is required to facilitate the deprotonation of the amine.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 110 °C with stirring for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling:

  • To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • After completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene).

  • Seal the tube and heat the mixture with stirring to 110 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed functionalization of this compound is a highly effective strategy for the synthesis of diverse libraries of compounds with potential biological activity. For Suzuki-Miyaura couplings, traditional catalyst systems like Pd(PPh₃)₄ and Pd(dppf)Cl₂ provide excellent results. In Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice. For the more challenging Buchwald-Hartwig amination, the use of bulky and electron-rich phosphine ligands such as Xantphos or BINAP is recommended. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field, enabling the rational design of synthetic routes and the efficient optimization of reaction conditions for the functionalization of this important heterocyclic scaffold.

Pyrido[2,3-b]pyrazine: A Strategic Bioisostere for the Quinoxaline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold has long been revered as a "privileged" structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its rigid, planar, and aromatic nature provides an excellent framework for molecular recognition. However, the relentless pursuit of optimized drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led researchers to explore subtle yet impactful modifications of this venerable scaffold. One such modification, the strategic incorporation of an additional nitrogen atom to form the pyrido[2,3-b]pyrazine ring system, has emerged as a powerful tool for fine-tuning molecular properties and overcoming common drug development hurdles.

This guide provides an in-depth, objective comparison of the pyrido[2,3-b]pyrazine and quinoxaline scaffolds, supported by experimental data, to empower researchers in making informed decisions during the scaffold selection and optimization phases of drug design.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between the quinoxaline and pyrido[2,3-b]pyrazine scaffolds lies in the replacement of a carbon-hydrogen (C-H) unit in the benzene ring of quinoxaline with a nitrogen atom. This seemingly minor alteration has profound implications for the electronic and physicochemical properties of the resulting molecule.

FeatureQuinoxalinePyrido[2,3-b]pyrazine
Core Structure Benzene ring fused to a pyrazine ringPyridine ring fused to a pyrazine ring
Nitrogen Atoms TwoThree
Electron Density Electron-deficient pyrazine ringIncreased electron deficiency across the bicyclic system
Hydrogen Bond Acceptors Two (in the pyrazine ring)Three (two in pyrazine, one in pyridine ring)
Dipole Moment ModerateGenerally higher than corresponding quinoxaline

The introduction of the third nitrogen atom in the pyrido[2,3-b]pyrazine core renders the entire ring system more electron-deficient compared to quinoxaline. This increased electron-withdrawing nature can significantly influence a molecule's interaction with biological targets and its metabolic profile.

Scaffolds cluster_Q Quinoxaline cluster_P Pyrido[2,3-b]pyrazine q_img q_img p_img p_img q_props - Two Nitrogen Atoms - Fused Benzene & Pyrazine Rings - Moderately Electron-Deficient p_props - Three Nitrogen Atoms - Fused Pyridine & Pyrazine Rings - Enhanced Electron Deficiency - Additional H-Bond Acceptor

Figure 1. Structural comparison of Quinoxaline and Pyrido[2,3-b]pyrazine.

The Pyrido[2,3-b]pyrazine Advantage: Case Studies and Experimental Evidence

The true value of pyrido[2,3-b]pyrazine as a quinoxaline alternative is best illustrated through its successful application in overcoming specific challenges in drug discovery programs.

Case Study 1: Mitigating hERG Liability in Antiviral Drug Discovery

A significant hurdle in the development of many nitrogen-containing heterocyclic drugs is off-target activity against the human ether-à-go-go-related gene (hERG) potassium ion channel, which can lead to life-threatening cardiac arrhythmias. In a compelling example, researchers developing non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase encountered hERG liability with a series of compounds based on a 1,8-naphthyridinone core.[4]

To address this, they strategically replaced the naphthyridinone core with the less lipophilic pyrido[2,3-b]pyrazine scaffold. This modification, coupled with further optimization of substituents, led to the discovery of compounds with potent antiviral activity and significantly reduced hERG inhibition.[4]

CompoundCore ScaffoldHCMV EC50 (µM)hERG IC50 (µM)Therapeutic Index (hERG IC50/HCMV EC50)
Lead Compound 1,8-NaphthyridinonePotentMicromolar range-
Compound 27 Pyrido[2,3-b]pyrazine0.33>40>121

Data adapted from a study on HCMV polymerase inhibitors.[4]

The rationale behind this successful scaffold hop lies in the modulation of physicochemical properties. The additional nitrogen atom in the pyrido[2,3-b]pyrazine core generally leads to a decrease in lipophilicity (logP) and an increase in polarity, which are often correlated with reduced hERG binding.[4]

Case Study 2: Enhancing Potency of Allosteric SHP2 Inhibitors

In the realm of oncology, the SHP2 phosphatase is a key target. A study on the discovery of allosteric SHP2 inhibitors provides another excellent example of the strategic advantage of the pyrido[2,3-b]pyrazine scaffold. Researchers compared a series of compounds with different core structures, including quinoxaline and 5-azaquinoxaline (an isomer of pyrido[2,3-b]pyrazine).

The 5-azaquinoxaline-based compound demonstrated superior enzymatic and cellular activity compared to its quinoxaline counterpart.[5]

CompoundCore ScaffoldSHP2 Enzymatic IC50 (nM)Cellular Activity IC50 (nM)
Compound 5 Quinoxaline705No Activity
Compound 7 5-Azaquinoxaline471068

Data adapted from a study on SHP2 inhibitors.[5]

This enhancement in potency can be attributed to the altered electronic distribution and hydrogen bonding capacity of the aza-analog, allowing for more favorable interactions within the allosteric binding pocket of the SHP2 enzyme.

A Decision-Making Framework for Scaffold Selection

The choice between a quinoxaline and a pyrido[2,3-b]pyrazine scaffold is context-dependent and should be guided by the specific objectives of the drug discovery program. The following workflow can serve as a guide for this decision-making process.

ScaffoldSelection start Initiate Scaffold Selection is_hERG_a_concern Is hERG liability a potential issue? start->is_hERG_a_concern is_cns_penetration_needed Is CNS penetration required? is_hERG_a_concern->is_cns_penetration_needed No consider_pbp Prioritize Pyrido[2,3-b]pyrazine (lower lipophilicity, potential for reduced hERG) is_hERG_a_concern->consider_pbp Yes consider_q Quinoxaline as a starting point (well-established, synthetically tractable) is_cns_penetration_needed->consider_q Yes (generally higher lipophilicity) need_h_bond_acceptor Is an additional H-bond acceptor beneficial for target binding? is_cns_penetration_needed->need_h_bond_acceptor No evaluate_both Evaluate both scaffolds empirically consider_pbp->evaluate_both consider_q->evaluate_both need_h_bond_acceptor->consider_pbp Yes need_h_bond_acceptor->evaluate_both Uncertain

Figure 2. Decision workflow for scaffold selection.

Experimental Protocols: Synthesis of Representative Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative quinoxaline and a substituted pyrido[2,3-b]pyrazine derivative.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classic condensation reaction to form the quinoxaline ring.

Materials:

  • o-Phenylenediamine

  • Benzil

  • Rectified Spirit (Ethanol)

  • Water

  • Beaker, Round-bottom flask, Reflux condenser, Buchner funnel, Filter paper

Procedure:

  • Dissolve 2.1 g (0.01 mol) of benzil in 15 mL of warm rectified spirit in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 10 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the benzil solution in the round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture on a boiling water bath for 1 hour.

  • After reflux, add water dropwise to the hot solution until a slight turbidity persists.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to complete crystallization.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold aqueous ethanol.

  • Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.

Expected Outcome:

  • Appearance: White to light yellow crystalline powder.

  • Yield: 75-98%.

  • Melting Point: 125-128 °C.

Protocol 2: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazine Derivatives

This protocol outlines a modern, efficient multicomponent approach to synthesize substituted pyrido[2,3-b]pyrazines.[6][7]

Materials:

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (0.684 mmol)

  • 1,3-Indanedione (0.1 g, 0.684 mmol)

  • 2-Aminopyrazine (0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (10 mL)

  • Petroleum ether, Ethyl acetate

  • Round-bottom flask, Magnetic stirrer, Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (0.137 mmol).

  • Add 10 mL of ethanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 70:30 mixture of petroleum ether and ethyl acetate as the eluent. The reaction is typically complete after approximately 8-9 hours.[7]

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Yellowish solid precipitates of the product will form.

  • Collect the precipitates by filtration and wash them with water and then with cold ethanol.

  • Recrystallize the product from ethyl acetate and dry it under vacuum.

Expected Outcome:

  • Appearance: Yellowish solid.

  • Yield: 82-89%.[7]

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a valuable and strategic alternative to the more traditional quinoxaline core in medicinal chemistry. The introduction of an additional nitrogen atom provides a powerful handle for modulating key drug-like properties, including electron density, lipophilicity, and hydrogen bonding potential. As demonstrated in the case studies, this can translate into tangible benefits such as reduced hERG liability and enhanced target potency.[4][5] While the quinoxaline scaffold remains a cornerstone of drug design, a thorough consideration of its aza-analogs, like pyrido[2,3-b]pyrazine, is warranted in any modern drug discovery program aiming to deliver optimized clinical candidates. The choice between these two scaffolds should be a data-driven decision, weighing the potential advantages of the pyrido[2,3-b]pyrazine core against the extensive historical knowledge and synthetic accessibility of quinoxalines.

References

A Comparative Guide to the Anti-Herpesvirus Efficacy of Novel Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The enduring prevalence of herpesvirus infections and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents. This guide provides a comprehensive technical comparison of a promising class of non-nucleoside inhibitors, the pyrido[2,3-b]pyrazines, against established anti-herpesvirus therapies. A recent study has identified several derivatives with a pyrido[2,3-b]pyrazine core that exhibit potent, broad-spectrum activity against multiple members of the Herpesviridae family, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr virus (EBV)[1][2]. This guide will dissect the available preclinical data, compare efficacy and cytotoxicity with standard-of-care drugs like Acyclovir and Ganciclovir, detail the experimental protocols used for their evaluation, and discuss the underlying mechanism of action.

Introduction: The Herpesvirus Challenge and the Rise of Non-Nucleoside Inhibitors

Herpesviruses, a family of DNA viruses including HCMV (HHV-5), HSV-1, and HSV-2, are known for establishing lifelong latent infections[1]. While drugs like Acyclovir and Ganciclovir have been mainstays of treatment, their efficacy can be compromised by significant side effects and the development of viral resistance, often through mutations in viral kinases required for their activation[3][4][5].

This clinical challenge has spurred the development of non-nucleoside inhibitors, which act through different mechanisms. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising core structure for a new series of non-nucleoside HCMV DNA polymerase inhibitors[1][2]. These compounds bypass the need for initial phosphorylation by viral kinases, offering a potential advantage against resistant strains.

Mechanism of Action: Targeting the Viral DNA Polymerase

Unlike nucleoside analogues such as Acyclovir and Ganciclovir, which require initial phosphorylation by viral enzymes (Thymidine Kinase for HSV, UL97 for HCMV) to become active and subsequently terminate the growing DNA chain[3][4][5], the pyrido[2,3-b]pyrazine derivatives function as non-nucleoside inhibitors. They are designed to directly inhibit the viral DNA polymerase, an essential enzyme for viral replication[1][2]. This direct action circumvents the primary resistance mechanism associated with nucleoside analogues.

The development of this class of compounds was optimized to enhance HCMV polymerase inhibition while minimizing off-target effects, particularly the inhibition of the human ether-à-go-go (hERG) ion channel, which can lead to cardiotoxicity[1][2].

Mechanism_Comparison cluster_0 Nucleoside Analogues (e.g., Acyclovir, Ganciclovir) cluster_1 Pyrido[2,3-b]pyrazine Derivatives NA_Prodrug Acyclovir / Ganciclovir (Prodrug) ViralKinase Viral Kinase (HSV-TK / HCMV-UL97) NA_Prodrug->ViralKinase Phosphorylation NA_MP Monophosphate Form ViralKinase->NA_MP HostKinases Host Cell Kinases NA_MP->HostKinases NA_TP Active Triphosphate Form HostKinases->NA_TP vDNAP_NA Viral DNA Polymerase NA_TP->vDNAP_NA Competitive Inhibition ChainTermination DNA Chain Termination vDNAP_NA->ChainTermination PBP_Drug Pyrido[2,3-b]pyrazine Derivative vDNAP_PBP Viral DNA Polymerase PBP_Drug->vDNAP_PBP Direct, Non-Nucleoside Inhibition ReplicationBlock Replication Blocked vDNAP_PBP->ReplicationBlock

Caption: Comparative mechanisms of action. Nucleoside analogues require multi-step activation, while pyrido[2,3-b]pyrazines directly inhibit viral DNA polymerase.

Comparative Efficacy and Cytotoxicity

The true potential of a novel antiviral compound is determined by its potency (EC₅₀ - the concentration required to inhibit viral replication by 50%) and its safety profile (CC₅₀ - the concentration that causes 50% cytotoxicity to host cells). The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a critical measure of a drug's therapeutic window. A higher SI is desirable[6].

Recent research has identified several pyrido[2,3-b]pyrazine derivatives with potent anti-herpesvirus activity[1]. The data below summarizes the performance of lead compounds compared to the standard-of-care drug, Acyclovir.

Table 1: In Vitro Efficacy (EC₅₀, µM) Against Herpesviruses

Compound HCMV HSV-1 HSV-2
Pyrido[2,3-b]pyrazine 23 Potent (<1 µM) 3-fold more potent than Acyclovir Similar to Acyclovir
Pyrido[2,3-b]pyrazine 27 0.33 Reduced activity vs. Acyclovir Reduced activity vs. Acyclovir
Pyrido[2,3-b]pyrazine 28 Potent (<1 µM) N/A N/A
Acyclovir (Control) Low Activity Baseline Baseline

Data synthesized from Bai, B., et al. (2025).[1]

Table 2: Cytotoxicity (CC₅₀, µM) and Selectivity Index (SI)

Compound Cytotoxicity (CC₅₀, µM) Selectivity Index (SI = CC₅₀/EC₅₀)
Pyrido[2,3-b]pyrazine 23 >40 >120 (for HCMV)
Pyrido[2,3-b]pyrazine 27 >40 >121 (for HCMV)
Pyrido[2,3-b]pyrazine 28 23 >120 (for HCMV)

Data synthesized from Bai, B., et al. (2025).[1]

Expert Analysis: The data clearly demonstrates the potential of this new chemical class. Compounds 23 and 27 show exceptional potency against HCMV with an outstanding therapeutic window, indicated by a Selectivity Index greater than 120[1]. Notably, compound 23 also exhibits superior activity against HSV-1 compared to Acyclovir[1]. While compound 28 is also potent, its higher cytotoxicity (CC₅₀ = 23 µM) makes it a less attractive candidate for further development compared to 23 and 27 [1]. The reduced activity of compound 27 against HSV-1 and HSV-2 was possibly due to reduced cell permeability[1].

Experimental Protocols: A Guide to Antiviral Evaluation

To ensure scientific rigor and reproducibility, the evaluation of novel antiviral compounds follows standardized, self-validating methodologies. The core experiments are the Plaque Reduction Assay (to determine efficacy) and a cytotoxicity assay (to determine the safety profile).

Antiviral_Screening_Workflow cluster_workflow Antiviral Screening & Evaluation Workflow Start Candidate Compound (Pyrido[2,3-b]pyrazine derivative) Cytotoxicity_Assay 1. Cytotoxicity Assay (e.g., MTT) - Determine CC₅₀ Start->Cytotoxicity_Assay Efficacy_Assay 2. Efficacy Assay (Plaque Reduction Assay) - Determine EC₅₀ Start->Efficacy_Assay Data_Analysis 3. Data Analysis - Calculate Selectivity Index (SI = CC₅₀/EC₅₀) Cytotoxicity_Assay->Data_Analysis Efficacy_Assay->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: A typical workflow for screening and evaluating novel antiviral compounds.

Protocol: Plaque Reduction Assay (PRA)

The PRA is the gold-standard method for determining the susceptibility of cytopathic viruses to antiviral agents[7][8].

  • Principle: This assay measures the ability of a compound to prevent a virus from forming plaques (localized areas of cell death) in a monolayer of cultured host cells. The reduction in the number of plaques is directly proportional to the antiviral activity of the compound.

  • Methodology:

    • Cell Seeding: Seed appropriate host cells (e.g., Vero cells for HSV, human foreskin fibroblasts for HCMV) into multi-well plates (e.g., 6- or 12-well) and incubate until they form a confluent monolayer[8][9]. Causality: A confluent monolayer ensures uniform virus infection and clear plaque visualization.

    • Virus Inoculation: Infect the cell monolayers with a standardized amount of virus (a multiplicity of infection, MOI, that yields a countable number of plaques) in the presence of serial dilutions of the test compound[8][10]. Include a "no drug" (virus only) control and a "no virus" (cells only) control.

    • Virus Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells[10][11].

    • Overlay Application: Remove the virus inoculum and add a semi-solid overlay medium, such as methylcellulose, containing the same concentrations of the test compound[9]. Causality: The viscous overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious virus particle.

    • Incubation: Incubate the plates for several days (2-3 for HSV, 7-8 for HCMV) to allow for plaque formation[8].

    • Fixation and Staining: Remove the overlay, fix the cells (e.g., with ethanol), and stain with a dye like Crystal Violet, which stains living cells but not the dead cells within a plaque[10].

    • Plaque Counting: Count the visible plaques in each well. The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50% compared to the "no drug" control[8].

Protocol: MTT Cytotoxicity Assay

It is crucial to assess whether the antiviral effect is genuine or simply a result of the compound killing the host cells[12][13]. The MTT assay is a standard colorimetric method for this purpose[6][14].

  • Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of purple formazan is proportional to the number of living cells[13][14].

  • Methodology:

    • Cell Seeding: Seed host cells in a 96-well plate at the same density used for the efficacy assay[6].

    • Compound Addition: Add serial dilutions of the test compound to the wells (without any virus) and incubate for the same duration as the PRA[13].

    • MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. Causality: During this time, only viable cells will convert the MTT into insoluble purple crystals.

    • Solubilization: Remove the medium and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals, resulting in a colored solution[13].

    • Absorbance Reading: Measure the absorbance of the solution using a spectrophotometer (plate reader).

    • Calculation: The CC₅₀ is calculated as the drug concentration that reduces cell viability (absorbance) by 50% compared to untreated control cells[12].

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine derivatives represent a highly promising class of non-nucleoside anti-herpesvirus agents. The lead compounds, particularly compound 23, exhibit potent and broad-spectrum activity combined with a high selectivity index, marking them as strong candidates for further preclinical development[1]. Their direct inhibition of the viral DNA polymerase offers a critical advantage, potentially overcoming common resistance mechanisms that plague current nucleoside-based therapies.

Future research should focus on in vivo efficacy and safety studies in animal models, pharmacokinetic profiling, and further optimization of the scaffold to enhance activity against a wider range of herpesviruses and to maintain a low cytotoxicity profile.

References

A Comparative Benchmarking of Pyrido[2,3-b]pyrazine Isomers in Biological Assays: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold and its isomers represent a privileged heterocyclic system, demonstrating a remarkable breadth of biological activities. The subtle rearrangement of the nitrogen atoms within this fused ring system can profoundly influence the molecule's interaction with biological targets, leading to significant differences in potency and selectivity. This guide offers an in-depth comparative analysis of pyrido[2,3-b]pyrazine and its isomer, pyrido[3,4-b]pyrazine, with a primary focus on their roles as kinase inhibitors in oncology and as antibacterial agents. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key biological assays, and explore the mechanistic rationale behind the observed activities.

The Isomeric Landscape: A Tale of Two Scaffolds

The constitutional isomers, pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine, differ in the placement of a nitrogen atom within the pyridine ring. This seemingly minor alteration has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of biological activity.

  • Pyrido[2,3-b]pyrazine: This isomer has been extensively explored, particularly as a scaffold for potent kinase inhibitors targeting key signaling pathways in cancer. Its derivatives have also demonstrated significant promise as antibacterial agents.

  • Pyrido[3,4-b]pyrazine: Research on this isomer has also revealed its potential in kinase inhibition, offering a distinct pharmacological profile that provides a valuable counterpoint for structure-activity relationship (SAR) studies.

This guide will now proceed to a direct comparison of these isomeric systems in two key therapeutic areas.

I. Comparative Analysis as Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer, making them a prime target for therapeutic intervention. Both pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine cores have been successfully utilized to develop potent kinase inhibitors.

Mechanism of Action: ATP-Competitive Inhibition

The majority of kinase inhibitors derived from these scaffolds function as ATP-competitive inhibitors.[1][2][3] They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The efficacy and selectivity of these inhibitors are dictated by their ability to form specific interactions with the amino acid residues within this pocket.

cluster_0 Kinase Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates Inactive_Kinase Inactive Kinase Kinase->Inactive_Kinase Becomes ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Becomes Inhibitor Inhibitor Inhibitor->Kinase Competes with ATP for binding

Caption: General mechanism of ATP-competitive kinase inhibition.

Comparative Inhibitory Data

The following table summarizes the kinase inhibitory activities of representative derivatives from both isomeric series. It is important to note that these compounds were evaluated in different studies, and direct comparison of absolute potencies should be approached with caution. However, the data provides valuable insights into the potential of each scaffold against various kinase targets.

Isomer ScaffoldCompound/DerivativeTarget Kinase(s)IC50 (µM)Reference
Pyrido[2,3-b]pyrazine Compound 7nPC9 (EGFR mutant)0.09[4]
Compound 7nPC9-ER (Erlotinib-Resistant)0.15[4]
Pyrido[3,4-b]pyrazine A representative compoundRET Kinase0.025[5]
Various AnaloguesPanel of 7 cancer-related kinasesLow micromolar[6]

From this data, it is evident that both scaffolds can be decorated with substituents to achieve potent inhibition of cancer-relevant kinases. The pyrido[2,3-b]pyrazine derivative shows strong activity against both erlotinib-sensitive and resistant non-small cell lung cancer cell lines, highlighting its potential to overcome acquired resistance.[4] The pyrido[3,4-b]pyrazine derivatives have demonstrated low micromolar activity against a panel of kinases and a specific derivative has shown potent nanomolar inhibition of RET kinase.[5][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against a target kinase.

1. Materials and Reagents:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Wash buffers

  • Phospho-specific antibody conjugated to an enzyme (e.g., HRP)

  • Enzyme substrate for detection (e.g., TMB)

  • Stop solution

2. Procedure:

  • Coat a 96-well plate with the kinase substrate.

  • Wash the plate to remove unbound substrate.

  • Add the test compound at various concentrations to the wells.

  • Add the recombinant kinase to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and wash the plate to remove unbound reagents.

  • Add the phospho-specific antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the detection substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[7]

cluster_1 Kinase Inhibition Assay Workflow Start Start Coat_Plate Coat Plate with Substrate Start->Coat_Plate Add_Compound Add Test Compound Coat_Plate->Add_Compound Add_Kinase Add Kinase Add_Compound->Add_Kinase Add_ATP Add ATP (Start Reaction) Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Wash Wash Incubate->Wash Add_Antibody Add Phospho-Specific Antibody Wash->Add_Antibody Incubate_2 Incubate Add_Antibody->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Detection_Reagent Add Detection Reagent Wash_2->Add_Detection_Reagent Measure_Signal Measure Signal Add_Detection_Reagent->Measure_Signal End End Measure_Signal->End

Caption: Workflow for a typical ELISA-based kinase inhibition assay.

II. Comparative Analysis as Antibacterial Agents

The pyrido[2,3-b]pyrazine scaffold has also been a fruitful starting point for the development of novel antibacterial agents. While data for a direct comparison with its isomers is limited, the structure-activity relationships established for pyrido[2,3-b]pyrazine derivatives provide valuable insights.

Mechanism of Action

The precise mechanism of action for many pyrido[2,3-b]pyrazine-based antibacterial agents is not fully elucidated. However, related quinoxaline compounds are known to exert their antibacterial effects through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[8][9][10] It is plausible that some pyrido[2,3-b]pyrazine derivatives share a similar mechanism.

Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

A study on a series of pyrido[2,3-b]pyrazine derivatives revealed that the nature of the substituents at positions 2 and 3 significantly influences their antibacterial activity.[11]

Compound/DerivativeBacterial StrainMIC (mg/mL)Reference
2,3-dithione derivative Staphylococcus aureus0.078[11]
Bacillus cereus0.078[11]
Escherichia coli0.625[11]
Salmonella typhi1.25[11]
Derivatives with alkyl/aryl side chains Various strains1.5 - 5[11]

The data clearly indicates that the 2,3-dithione derivative is the most potent compound in the series, with good activity against both Gram-positive and Gram-negative bacteria. The presence of alkyl or aryl side chains at these positions was found to be detrimental to the antibacterial activity.[11] Another study showed that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives possessed strong antibacterial activity, while the corresponding 1-oxide derivatives were inactive, highlighting the importance of the N-oxide moieties for activity in that particular series.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

1. Materials and Reagents:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

2. Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum.

  • Inoculate each well with the bacterial suspension, except for a sterility control well.

  • Include a positive control well with no compound to ensure bacterial growth.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[5][6]

cluster_2 MIC Assay Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Compound Start->Serial_Dilution Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

This comparative guide highlights the therapeutic potential of the pyrido[2,3-b]pyrazine scaffold and its isomer, pyrido[3,4-b]pyrazine. Both isomeric systems have proven to be versatile platforms for the development of potent kinase inhibitors, with specific derivatives showing promise against challenging cancer targets. The pyrido[2,3-b]pyrazine core has also demonstrated significant utility in the discovery of novel antibacterial agents.

The key takeaway for medicinal chemists is that subtle changes in the arrangement of nitrogen atoms within the pyridopyrazine core can lead to distinct pharmacological profiles. This underscores the importance of exploring isomeric scaffolds in drug discovery campaigns to identify compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on direct, head-to-head comparisons of these and other pyridopyrazine isomers in a wider range of biological assays to build a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable in guiding the rational design of the next generation of therapeutics based on this privileged heterocyclic system.

References

A Comprehensive Guide to Validating the Structure of 7-Iodopyrido[2,3-b]pyrazine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities.[1] The functionalization of this core, particularly at the 7-position, is crucial for modulating its pharmacological properties. 7-Iodopyrido[2,3-b]pyrazine serves as a versatile precursor for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. However, the unambiguous structural validation of the resulting products is paramount to ensure the integrity of structure-activity relationship (SAR) studies and the overall success of drug discovery programs.

This guide provides an in-depth comparison of common reactions involving this compound and outlines a robust, multi-technique approach for the structural elucidation of its derivatives.

The Strategic Importance of this compound in Synthesis

This compound, with the chemical formula C₇H₄IN₃ and a molecular weight of 257.03 g/mol , is a solid compound at room temperature.[2] Its utility stems from the reactivity of the carbon-iodine bond, which is amenable to a range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing access to a vast chemical space for biological screening.[3]

Common Synthetic Transformations of this compound

The following sections detail the experimental protocols for three widely used cross-coupling reactions with this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4][5]

Experimental Protocol:

A detailed procedure for the Suzuki-Miyaura coupling of a halogenated pyridazine with an arylboronic acid is as follows:

  • To a solution of 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) in a mixture of DME (8 mL) and ethanol (2 mL), add the desired (hetero)aromatic boronic acid (0.6 mmol) and an aqueous 2 M Na₂CO₃ solution (1 mL).[5]

  • S घोल में Pd(PPh₃)₄ (5 mol %) डालें।[5]

  • The reaction mixture is then heated at 80 °C under a nitrogen atmosphere for 48 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[5]

  • After cooling, the mixture is extracted with chloroform and washed with a saturated NaCl solution.[5]

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7]

Experimental Protocol:

A general procedure for the Sonogashira coupling is as follows:

  • A degassed solution of the halide (1 equivalent), alkyne (1.1 equivalents), and base (e.g., NEt₃, 2.2 equivalents) in a suitable solvent (e.g., THF, 0.5 M) is prepared.[8]

  • This solution is added to a flask containing the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mol %), copper(I) iodide (CuI, 1 mol %), and triphenylphosphine (PPh₃, 1 mol %).[8]

  • The mixture is stirred vigorously for 24 hours at 353 K under an inert atmosphere (e.g., Argon).[8]

  • After cooling to room temperature, the catalyst is separated by filtration.[8]

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[9]

Experimental Protocol:

A representative procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, an oven-dried vial is charged with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂), a phosphine ligand (e.g., t-BuXPhos), the aryl halide, the amine, and a base (e.g., NaOtBu).[10]

  • The vial is sealed and removed from the glovebox.

  • Anhydrous, degassed solvent (e.g., toluene) is added via syringe.

  • The reaction mixture is heated at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).[11]

Caption: Buchwald-Hartwig Amination Workflow.

A Multi-faceted Approach to Structural Validation

The unambiguous determination of the molecular structure of the synthesized pyrido[2,3-b]pyrazine derivatives is critical. A combination of spectroscopic and analytical techniques should be employed to provide a comprehensive and self-validating dataset.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the connectivity and chemical environment of atoms within a molecule.[14] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 7-substituted pyrido[2,3-b]pyrazine, one would expect to see characteristic signals for the protons on the pyridine and pyrazine rings, as well as signals corresponding to the newly introduced substituent.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts of the carbons in the pyrido[2,3-b]pyrazine core will be influenced by the nature of the substituent at the 7-position.

Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, provide a detailed picture of the molecule's framework.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the product and confirming its elemental composition.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the molecular formula. The experimentally determined mass should be compared to the calculated mass for the expected product.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[15] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[16] While obtaining a suitable crystal can be challenging, the structural data it provides is unparalleled.[13]

Workflow for Structural Validation:

Validation_Logic Synthesis Synthesized Product NMR 1H & 13C NMR Synthesis->NMR Initial Characterization MS HRMS Synthesis->MS Molecular Formula Structure_Confirmation Unambiguous Structure NMR->Structure_Confirmation Connectivity MS->Structure_Confirmation Composition Xray X-ray Crystallography (if possible) Xray->Structure_Confirmation Definitive 3D Structure

Caption: Logical Flow of Structural Validation.

Comparative Analysis of Reaction Products

To illustrate the expected analytical data, the following table summarizes the key characterization parameters for a hypothetical Suzuki coupling product, 7-phenylpyrido[2,3-b]pyrazine.

Analytical TechniqueExpected Data for 7-Phenylpyrido[2,3-b]pyrazine
¹H NMR (CDCl₃, 400 MHz)δ 9.15 (d, 1H), 8.65 (d, 1H), 7.80-7.90 (m, 2H), 7.40-7.55 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 155.0, 150.0, 148.5, 140.0, 138.0, 136.0, 130.0, 129.0, 128.0, 121.0
HRMS (ESI)m/z calculated for C₁₃H₉N₃ [M+H]⁺: 208.0875, Found: 208.0873
X-ray Crystallography Provides precise bond lengths and angles for the entire molecule.

Comparison with Alternative Precursors

While this compound is a highly effective precursor, other halogenated analogs, such as the bromo and chloro derivatives, can also be used in cross-coupling reactions.

PrecursorReactivity in Cross-CouplingAdvantagesDisadvantages
This compound HighGenerally higher reaction rates and yields.Higher cost and potentially lower stability.
7-Bromopyrido[2,3-b]pyrazine ModerateGood balance of reactivity and stability; often more cost-effective than the iodo analog.[16]May require more forcing reaction conditions than the iodo analog.
7-Chloropyrido[2,3-b]pyrazine LowMost cost-effective.Often requires specialized catalyst systems and harsher reaction conditions.

The choice of precursor will depend on a balance of factors including cost, desired reactivity, and the specific coupling partners being employed.

Conclusion

The structural validation of reaction products derived from this compound is a critical step in the drug discovery process. A rigorous and multi-pronged analytical approach, combining NMR spectroscopy, mass spectrometry, and, when feasible, X-ray crystallography, is essential to ensure the integrity of the synthesized compounds. This guide provides a framework for researchers to confidently synthesize and characterize novel pyrido[2,3-b]pyrazine derivatives, paving the way for the development of new therapeutic agents.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Based on the Pyrido[2,3-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged core structure in the development of kinase inhibitors, demonstrating potential across a range of therapeutic areas, including oncology and inflammatory diseases.[1][2] The promise of this heterocyclic system lies in its ability to be chemically modified to achieve potent and selective inhibition of specific kinases.[3] However, a critical aspect of preclinical development is the characterization of an inhibitor's selectivity—its tendency to bind to its intended target versus a host of other kinases (off-target effects).[4][5] This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical pyrido[2,3-b]pyrazine-based kinase inhibitors, supported by established experimental methodologies.

The Imperative of Kinase Selectivity Profiling

Protein kinases share a structurally conserved ATP-binding pocket, which is the primary target for many small molecule inhibitors.[6] This similarity is a double-edged sword: while it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in developing highly selective drugs.[7] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits.[5][8] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental step in understanding a compound's mechanism of action and predicting its clinical safety and efficacy.[4]

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

Several robust, high-throughput methods are available to profile the selectivity of kinase inhibitors. These can be broadly categorized into biochemical assays, which measure direct enzymatic inhibition, and binding assays, which quantify the affinity of a compound for a kinase.[9][10]

Key Experimental Techniques:

  • Biochemical Kinase Assays: These assays directly measure the catalytic activity of a kinase.[10] A common format is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, such as the LanthaScreen™ platform.[11][12] This method quantifies the phosphorylation of a substrate by a kinase.[11] Inhibition of the kinase results in a decreased signal, from which potency values like IC50 (half-maximal inhibitory concentration) can be derived.[10][13]

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from the kinase's ATP-binding site.[9] The KINOMEscan™ platform is a widely used example that employs a DNA-tagged kinase and an immobilized ligand.[14][15] The amount of kinase bound to the solid support is quantified by qPCR, providing a measure of the inhibitor's binding affinity (Kd).[15] This ATP-independent format provides a true measure of thermodynamic binding affinity.[15][16]

  • Differential Scanning Fluorimetry (DSF): This biophysical method assesses the thermal stability of a kinase in the presence of an inhibitor.[17] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). DSF is a rapid and cost-effective method for initial screening and selectivity profiling.[17]

Comparative Analysis of Hypothetical Pyrido[2,3-b]pyrazine Inhibitors

To illustrate the importance of cross-reactivity profiling, we present a comparative analysis of three hypothetical pyrido[2,3-b]pyrazine-based inhibitors: Compound A , Compound B , and Compound C . All three were designed to target Aurora Kinase A (AURKA), a key regulator of mitosis frequently dysregulated in cancer.

Table 1: Kinase Inhibition Profile (IC50, nM) of Pyrido[2,3-b]pyrazine Derivatives

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
AURKA (Primary Target) 12 15 25
AURKB25035450
VEGFR21,200850>10,000
PDGFRβ2,5001,100>10,000
SRC8002505,000
ABL1>10,000600>10,000
EGFR5,0003,0008,000

Interpretation of Results:

  • Compound A demonstrates high potency for the primary target, AURKA. However, it exhibits significant off-target activity against SRC and, to a lesser extent, AURKB. This polypharmacology could lead to a complex biological response and potential side effects.

  • Compound B is slightly less potent against AURKA but shows a more pronounced cross-reactivity profile, with notable inhibition of AURKB, VEGFR2, PDGFRβ, SRC, and ABL1. This broad-spectrum activity might be advantageous in certain cancer types where these pathways are co-activated, but it also increases the risk of toxicity.

  • Compound C is the least potent of the three against AURKA but displays a remarkably clean selectivity profile. Its minimal off-target activity makes it a more precise tool for studying the specific role of AURKA and potentially a safer therapeutic candidate.

Signaling Pathway Context

The cross-reactivity profiles of these compounds have significant implications for their effects on cellular signaling. For instance, the inhibition of both AURKA and AURKB by Compound B could lead to more profound mitotic arrest than inhibition of AURKA alone. However, its activity against VEGFR2 and PDGFRβ, key regulators of angiogenesis, could also contribute to its anti-tumor effects or cause vascular-related side effects.

G cluster_growth_factors cluster_membrane cluster_cytoplasm cluster_nucleus GF VEGF/PDGF RTK VEGFR2 / PDGFRβ GF->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK SRC SRC SRC->PI3K_AKT SRC->RAS_MAPK ABL1 ABL1 ABL1->PI3K_AKT ABL1->RAS_MAPK Mitosis Mitotic Progression PI3K_AKT->Mitosis RAS_MAPK->Mitosis AURKA AURKA AURKA->Mitosis AURKB AURKB AURKB->Mitosis CompoundB Compound B CompoundB->RTK Inhibits CompoundB->SRC Inhibits CompoundB->ABL1 Inhibits CompoundB->AURKA Inhibits CompoundB->AURKB Inhibits

Caption: Simplified signaling network illustrating the targets of Compound B.

Experimental Protocols

Step-by-Step Methodology for Kinase Inhibition Assay (TR-FRET)

  • Reagent Preparation: Prepare a 3X kinase/antibody mixture and a 3X tracer solution in the appropriate kinase buffer.[18] The test compounds are typically prepared in a 10-point serial dilution at a 3X final concentration.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilution.

  • Kinase Reaction: Add 5 µL of the kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.[19]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start reagent_prep Prepare 3X Compound, Kinase/Antibody, and Tracer Solutions start->reagent_prep plate_setup Add 5 µL Compound to 384-well Plate reagent_prep->plate_setup add_kinase Add 5 µL Kinase/Antibody Mixture plate_setup->add_kinase add_tracer Add 5 µL Tracer Solution add_kinase->add_tracer incubate Incubate 1 hour at Room Temperature add_tracer->incubate read_plate Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) incubate->read_plate analyze_data Calculate Emission Ratio and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Conclusion

The pyrido[2,3-b]pyrazine scaffold remains a fertile ground for the discovery of novel kinase inhibitors. However, this guide underscores the critical need for early and comprehensive cross-reactivity profiling. The choice between a highly potent but less selective compound (like Compound B) and a moderately potent but highly selective one (like Compound C) is a strategic decision in drug development. This decision should be guided by the therapeutic indication, the potential for on-target and off-target toxicities, and the overall goals of the research program. By employing robust methodologies and carefully interpreting the resulting data, researchers can better navigate the complexities of kinase inhibitor development and ultimately deliver safer and more effective medicines.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a critical step in the journey from discovery to clinical application. The pyrido[2,3-b]pyrazine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent therapeutic candidates, from kinase inhibitors for cancer therapy to antivirals.[1][2][3] However, their efficacy and safety are intrinsically linked to their metabolic stability. This guide provides an in-depth, comparative analysis of the metabolic stability of pyrido[2,3-b]pyrazine derivatives, grounded in experimental data and established scientific principles.

The liver is the primary site of drug metabolism, where a host of enzymes work to modify foreign compounds, preparing them for excretion.[4] This biotransformation process, broadly divided into Phase I and Phase II reactions, dictates a drug's half-life, exposure, and potential for drug-drug interactions. For pyrido[2,3-b]pyrazine-based compounds, navigating this metabolic maze is key to designing molecules with optimal pharmacokinetic profiles.

The Metabolic Machinery: Key Players in Pyrido[2,3-b]pyrazine Biotransformation

The metabolic journey of a pyrido[2,3-b]pyrazine derivative typically begins with Phase I metabolism , dominated by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases introduce or unmask functional groups through oxidative reactions, rendering the molecule more polar. The specific CYP isozymes involved in the metabolism of a particular drug are identified through a process called reaction phenotyping.[5][6][7]

Following Phase I, or sometimes in parallel, compounds may undergo Phase II metabolism . In this phase, conjugating enzymes attach endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to the drug or its Phase I metabolite. This further increases water solubility and facilitates excretion.

The interplay between these two phases determines the overall metabolic clearance of a compound. A high metabolic clearance can lead to low bioavailability and a short duration of action, necessitating more frequent or higher doses. Conversely, very low metabolic clearance can result in drug accumulation and potential toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are paramount in drug discovery.

Assessing Metabolic Stability: A Tale of Two In Vitro Systems

To predict the in vivo metabolic fate of pyrido[2,3-b]pyrazine derivatives, researchers rely on robust in vitro models that mimic the metabolic environment of the liver. The two most common systems are liver microsomes and hepatocytes.

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and are a rich source of Phase I enzymes, particularly CYPs.[8] Microsomal stability assays are a high-throughput and cost-effective method to assess the intrinsic clearance (Clint) of a compound due to Phase I metabolism.

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[6] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate within the liver.

The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often utilizes microsomes for rapid rank-ordering of compounds based on their susceptibility to CYP-mediated metabolism. As promising candidates emerge, hepatocyte assays are employed to gain a more complete understanding of their metabolic clearance pathways.

Comparative Metabolic Stability of Pyrido[2,3-b]pyrazine Derivatives: A Data-Driven Analysis

To illustrate a typical comparative analysis, the following table presents hypothetical metabolic stability data for a series of substituted pyrido[2,3-b]pyrazine derivatives, based on common observations in medicinal chemistry.

CompoundSubstitution PatternMicrosomal Half-Life (t1/2, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells)
PBP-1 (Parent) Unsubstituted3545
PBP-2 7-Fluoro5530
PBP-3 2-Methyl2070
PBP-4 7-Methoxy1595
PBP-5 2,7-Difluoro7022

This is a hypothetical table for illustrative purposes. Actual values would be determined experimentally.

  • Fluorination at the 7-position (PBP-2) appears to block a potential site of metabolism, leading to a longer half-life and lower clearance compared to the parent compound (PBP-1).

  • Introduction of a metabolically labile methyl group at the 2-position (PBP-3) results in faster metabolism.

  • A methoxy group at the 7-position (PBP-4) is likely a site of O-demethylation, a common metabolic pathway, leading to rapid clearance.

  • Difluorination at both the 2 and 7-positions (PBP-5) provides the most significant improvement in metabolic stability.

Structure-Metabolism Relationships (SMRs) of Pyrido[2,3-b]pyrazines

The metabolic stability of a pyrido[2,3-b]pyrazine derivative is intricately linked to its chemical structure. By systematically modifying the scaffold and observing the impact on metabolism, we can establish Structure-Metabolism Relationships (SMRs). These relationships are invaluable for guiding the design of more stable and efficacious drug candidates.

Key SMRs for the Pyrido[2,3-b]pyrazine Scaffold:

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms or other metabolically robust groups, at positions susceptible to oxidation can significantly enhance metabolic stability.[2]

  • Introducing Steric Hindrance: Bulky groups positioned near a potential metabolic site can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.

  • Modulating Electronic Properties: The electronic nature of substituents can influence the reactivity of the pyrido[2,3-b]pyrazine ring system and its susceptibility to enzymatic attack.

  • Bioisosteric Replacements: Replacing metabolically labile functional groups with more stable bioisosteres is a common strategy to improve pharmacokinetic properties.

Caption: Key strategies to enhance the metabolic stability of pyrido[2,3-b]pyrazine derivatives.

Experimental Protocols for Assessing Metabolic Stability

To ensure the trustworthiness and reproducibility of metabolic stability data, standardized and well-validated protocols are essential. Below are detailed, step-by-step methodologies for the two key in vitro assays.

Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound in the presence of liver microsomes and the essential cofactor NADPH.

Microsomal_Workflow A Prepare Compound Stock Solution (e.g., 1 mM in DMSO) D Initiate Reaction (Add Compound & NADPH) A->D B Prepare Microsomal Suspension (e.g., 0.5 mg/mL in buffer) C Pre-incubate Microsomes (37°C) B->C C->D E Incubate at 37°C D->E F Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Add cold acetonitrile with internal standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Determine % Remaining vs. Time I->J K Calculate t1/2 and CLint J->K

Caption: Workflow for a typical liver microsomal stability assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a stock solution of NADPH (e.g., 10 mM in buffer).

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomal suspension to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay measures the disappearance of a test compound in a suspension of cryopreserved or fresh hepatocytes.

Hepatocyte_Workflow A Thaw & Prepare Hepatocyte Suspension (e.g., 1 x 10^6 cells/mL) C Pre-incubate Hepatocytes (37°C, 5% CO2) A->C B Prepare Compound Working Solution D Initiate Reaction (Add Compound to Hepatocytes) B->D C->D E Incubate at 37°C with shaking D->E F Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) E->F G Quench Reaction (Add cold acetonitrile with internal standard) F->G H Lyse Cells & Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I J Determine % Remaining vs. Time I->J K Calculate t1/2 and CLint J->K

Caption: Workflow for a typical hepatocyte stability assay.

Protocol:

  • Preparation of Reagents and Cells:

    • Prepare incubation medium (e.g., Williams' Medium E) and warm to 37°C.

    • Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

    • Prepare a hepatocyte suspension at a desired cell density (e.g., 1 x 10^6 viable cells/mL).

    • Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension.

    • Pre-incubate the plate at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes.

    • Initiate the reaction by adding the test compound working solution to a final concentration of 1 µM.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the cell suspension to a tube or plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples to ensure cell lysis and protein precipitation.

    • Centrifuge the samples to pellet cell debris and precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: CLint = (0.693 / t1/2) / (number of hepatocytes in millions/mL).

Conclusion and Future Perspectives

The metabolic stability of pyrido[2,3-b]pyrazine derivatives is a multifaceted property that is crucial for their development as safe and effective drugs. A thorough understanding of their biotransformation pathways and the application of robust in vitro assays are essential for guiding medicinal chemistry efforts. By establishing clear structure-metabolism relationships, researchers can rationally design next-generation pyrido[2,3-b]pyrazine-based therapeutics with optimized pharmacokinetic profiles.

Future research in this area should focus on generating more comprehensive and publicly available comparative metabolic stability data for a wider range of pyrido[2,3-b]pyrazine analogs. Furthermore, the use of more advanced in vitro models, such as 3D liver microtissues, and the application of computational modeling and machine learning can further enhance our ability to predict the in vivo metabolic fate of these promising compounds.

References

A Comparative Guide to the Synthesis of Substituted Pyrido[2,3-b]pyrazines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents and TRPV1 antagonists. The continued exploration of this scaffold's therapeutic potential necessitates the development and optimization of efficient and versatile synthetic routes. This guide provides an in-depth, objective comparison of key synthetic strategies for accessing substituted pyrido[2,3-b]pyrazines, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to the Pyrido[2,3-b]pyrazine Core

The synthesis of substituted pyrido[2,3-b]pyrazines can be broadly categorized into two main strategies: direct construction of the heterocyclic core and functionalization of a pre-formed pyrido[2,3-b]pyrazine scaffold . Each approach offers distinct advantages and is suited to different synthetic goals. This guide will delve into three prominent methods that exemplify these strategies:

  • Classical Condensation: A traditional and direct approach involving the reaction of a 2,3-diaminopyridine with an α-dicarbonyl compound.

  • Multicomponent Reaction: A modern and efficient one-pot synthesis that combines multiple starting materials to rapidly build molecular complexity.

  • Palladium-Catalyzed Cross-Coupling: A powerful method for the late-stage functionalization of a halogenated pyrido[2,3-b]pyrazine core, allowing for the introduction of a wide variety of substituents.

Method 1: The Classical Condensation Approach

The condensation of a 2,3-diaminopyridine with an α-dicarbonyl compound is a foundational method for the synthesis of the pyrido[2,3-b]pyrazine ring system. The choice of reaction conditions is crucial, particularly when using unsymmetrical dicarbonyl compounds, as it can influence the regioselectivity of the final product.

Causality Behind Experimental Choices

The mechanism of this condensation involves the sequential formation of two imine bonds. With an unsymmetrical dicarbonyl, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The regiochemical outcome can be directed by several factors:

  • Electronic Effects: The inherent reactivity of the two carbonyl groups.

  • Steric Hindrance: The steric environment around each carbonyl.

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction pathway. For instance, acidic conditions can protonate a carbonyl group, enhancing its electrophilicity, while also influencing the nucleophilicity of the diamine. Studies have shown that conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid can lead to increased regioselectivity, favoring the formation of the thermodynamically more stable isomer.[1]

Experimental Data Comparison
Starting MaterialsDicarbonyl CompoundConditionsYield (%)Reference
2,3-DiaminopyridineBenzilEthanol, refluxHighGeneral knowledge
2,3-Diamino-5-bromopyridinePhenylglyoxalTFA, low temp>98% (single isomer)[1]
2,3-Diaminopyridine1-Phenyl-1,2-propanedioneAcetic acid, refluxMixture of isomers[2]

Experimental Workflow: Classical Condensation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2,3-Diaminopyridine reaction Dissolve in Solvent (e.g., Ethanol, Acetic Acid) start1->reaction start2 α-Dicarbonyl Compound start2->reaction heating Heat to Reflux reaction->heating cool Cool Reaction Mixture heating->cool precipitate Collect Precipitate by Filtration cool->precipitate purify Recrystallize or Column Chromatography precipitate->purify product Substituted Pyrido[2,3-b]pyrazine purify->product

Caption: General workflow for the classical condensation synthesis.

Method 2: Multicomponent Synthesis

Multicomponent reactions (MCRs) offer a significant advantage in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation. A notable MCR for the synthesis of complex pyrido[2,3-b]pyrazine derivatives involves the reaction of an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine.[3][4]

Causality Behind Experimental Choices

This reaction proceeds through a cascade of interconnected steps, likely initiated by a Knoevenagel condensation between the aromatic aldehyde and indane-1,3-dione. The resulting intermediate then undergoes a Michael addition with 2-aminopyrazine, followed by an intramolecular cyclization and subsequent aromatization to afford the final product. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is critical to promote the condensation and cyclization steps. Ethanol is often used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for the reaction to be conducted at reflux.

Experimental Data Comparison
Aromatic AldehydeCatalystSolventTime (h)Yield (%)Reference
4-Methoxybenzaldehydep-TSA (20 mol%)Ethanol989[3]
4-Chlorobenzaldehydep-TSA (20 mol%)Ethanol885[3]
4-Nitrobenzaldehydep-TSA (20 mol%)Ethanol882[3]
Benzaldehydep-TSA (20 mol%)Ethanol987[3]

Experimental Workflow: Multicomponent Reaction

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Aromatic Aldehyde reaction Combine and Reflux in Ethanol start1->reaction start2 Indane-1,3-dione start2->reaction start3 2-Aminopyrazine start3->reaction catalyst p-TSA catalyst->reaction cool Cool to Room Temperature reaction->cool precipitate Filter Precipitate cool->precipitate wash Wash with Water and Cold Ethanol precipitate->wash recrystallize Recrystallize from Ethyl Acetate wash->recrystallize product Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivative recrystallize->product cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Halogenated Pyrido[2,3-b]pyrazine reaction Combine in Degassed Solvent under Inert Atmosphere start1->reaction start2 Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) start2->reaction catalyst Palladium Catalyst & Ligand catalyst->reaction base Base base->reaction heating Heat to Reaction Temperature reaction->heating quench Quench Reaction heating->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product Substituted Pyrido[2,3-b]pyrazine purify->product

References

A Senior Application Scientist's Guide: In Vitro Comparison of Pyrido[2,3-b]pyrazine and Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Nitrogen-Containing Heterocycles

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine and naphthyridine scaffolds represent two privileged heterocyclic systems. Their structural resemblance to endogenous purines and pteridines allows them to interact with a wide array of biological targets, making them foundational cores for the development of novel therapeutics. Pyrido[2,3-b]pyrazines have demonstrated significant potential as kinase inhibitors and antibacterial agents, while various naphthyridine isomers are well-documented for their anticancer, antimalarial, and antimicrobial activities.[1][2][3]

Section 1: Comparative Biological Activity Profile

While direct head-to-head studies are sparse, a survey of existing literature reveals the therapeutic potential of each scaffold across different disease areas. The following data, synthesized from multiple sources, provides a baseline for understanding their relative potency and spectrum of activity.

Anticancer Activity

Both scaffolds have yielded potent anticancer agents. Pyrido[2,3-b]pyrazines have been notably developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), including in erlotinib-resistant models.[4] Naphthyridine derivatives have also shown significant cytotoxicity against various cancer cell lines, such as pancreatic cancer.[2]

Table 1: Representative Anticancer Activity of Pyrido[2,3-b]pyrazine and Naphthyridine Analogs

Compound ClassRepresentative AnalogCancer Cell LineIn Vitro Potency (IC₅₀)Reference
Pyrido[2,3-b]pyrazine Compound 7nPC9 (Erlotinib-sensitive)0.09 µM[4]
Compound 7nPC9-ER (Erlotinib-resistant)0.15 µM[4]
Pyrido[2,3-d]pyrimidine *Compound 8dA-549 (Lung)7.23 µM[5]
Compound 8dPC-3 (Prostate)7.12 µM[5]
1,8-Naphthyridine Compound 11MIA PaCa-2 (Pancreatic)11 µM[2]

Note: Pyrido[2,3-d]pyrimidine is a closely related isomer, included to broaden the comparative context of pyridopyrimidine systems.[5][6]

Antimicrobial and Antimalarial Activity

The naphthyridine core has been successfully modified to produce potent antimalarial agents, in some cases exceeding the efficacy of chloroquine against resistant strains.[1] Pyrido[2,3-b]pyrazines have been investigated as antibacterial agents, with specific derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Representative Antimicrobial Activity of Pyrido[2,3-b]pyrazine and Naphthyridine Analogs

Compound ClassRepresentative AnalogTarget OrganismIn Vitro Potency (MIC/IC₅₀)Reference
Pyrido[2,3-b]pyrazine 2,3-dithione derivativeStaphylococcus aureus0.078 mg/mL (MIC)
2,3-dithione derivativeEscherichia coli0.625 mg/mL (MIC)
1,5-Naphthyridine Compound 3 (Primaquine analog)P. falciparum (W2 strain)≤ 0.11 µM (IC₅₀)[1]
1,8-Naphthyridine ANA-12M. tuberculosis H37Rv6.25 µg/mL (MIC)[7]

Section 2: A Validated Workflow for Comparative In Vitro Analysis

To conduct a direct and meaningful comparison between novel analogs from these two families, a standardized workflow is essential. This workflow ensures that data is comparable, reproducible, and mechanistically informative.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Selectivity & Final Assessment A Synthesis of Pyrido[2,3-b]pyrazine & Naphthyridine Analogs B Cytotoxicity Screening (e.g., SRB Assay) Against Panel of Cell Lines A->B Test Compounds C Biochemical Assay (e.g., Kinase Inhibition) Determine IC₅₀ B->C Active Hits E Selectivity Profiling (Kinase Panel / Off-Target Assays) C->E Potent Hits D Mechanism of Action (e.g., DNA Binding Assay) Determine Binding Mode D->E Characterized Hits F Data Synthesis & Lead Candidate Selection E->F Selective Hits G cluster_0 Principle of Kinase Inhibition Assay Enzyme Active Kinase Product Phosphorylated Substrate Enzyme->Product Phosphorylation ADP ADP Enzyme->ADP Blocked No Reaction Enzyme->Blocked Substrate Peptide Substrate Substrate->Product Phosphorylation Substrate->Blocked ATP ATP ATP->Product Phosphorylation ATP->Blocked Inhibitor {Test Analog (Pyrido[2,3-b]pyrazine or Naphthyridine)} Inhibitor->Enzyme Binds to Active Site Inhibitor->Blocked

References

The Pyrido[2,3-b]pyrazine Scaffold: A Strategic Choice for Mitigating Reactive Metabolite Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the attrition of promising candidates due to safety concerns remains a significant hurdle. A primary contributor to idiosyncratic drug toxicities is the formation of reactive metabolites, electrophilic species generated through metabolic bioactivation that can covalently bind to cellular macromolecules, leading to downstream adverse effects. The careful selection of heterocyclic scaffolds during the design phase is therefore a critical strategy to minimize this liability. This guide provides an in-depth evaluation of the pyrido[2,3-b]pyrazine core, comparing its potential for reactive metabolite formation against other common nitrogen-containing heterocycles and offering detailed experimental protocols for its assessment.

The Challenge of Bioactivation in Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their ability to engage in a wide range of biological interactions.[1][2][3] However, the very nature of these structures can also render them susceptible to metabolic bioactivation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[4] Common bioactivation pathways for nitrogen heterocycles include epoxidation of aromatic rings, oxidation of substituent groups, and N-oxidation, which can lead to the formation of highly reactive electrophiles such as quinone-imines, nitroso compounds, and epoxides. These reactive species can then form covalent adducts with cellular nucleophiles like proteins and DNA, potentially triggering immune responses or direct cellular toxicity.[5]

Pyrido[2,3-b]pyrazine: A Favorable Profile

The pyrido[2,3-b]pyrazine scaffold has emerged as a promising alternative to other nitrogen heterocycles known to be associated with a higher risk of reactive metabolite formation. A key piece of evidence comes from a study on TRPV1 antagonists, where the replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine core resulted in a significant reduction in the potential for reactive metabolite formation.[6] This suggests that the electronic properties and metabolic profile of the pyrido[2,3-b]pyrazine system are inherently less prone to bioactivation.

While specific metabolic pathways for the unsubstituted pyrido[2,3-b]pyrazine core are not extensively detailed in the public domain, the reduced potential for reactive metabolite formation can be rationalized by considering the arrangement of nitrogen atoms within the fused ring system. The pyrazine ring is generally more electron-deficient than a pyridine or benzene ring, which can decrease its susceptibility to oxidative metabolism by CYPs.

The following diagram illustrates a conceptual comparison of the relative risk of reactive metabolite formation for different nitrogen heterocycles, placing pyrido[2,3-b]pyrazine in a more favorable position.

Reactive_Metabolite_Risk cluster_0 Relative Risk of Reactive Metabolite Formation cluster_1 Heterocyclic Scaffolds High_Risk High Risk Moderate_Risk Moderate Risk Low_Risk Low Risk Naphthyridine 1,8-Naphthyridine Naphthyridine->High_Risk Quinoline Quinoline Quinoline->High_Risk Pyrrole Pyrrole Pyrrole->Moderate_Risk Thiophene Thiophene Thiophene->Moderate_Risk Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Pyrido_Pyrazine->Low_Risk Pyridine Pyridine Pyridine->Moderate_Risk Imidazole Imidazole Imidazole->Low_Risk caption Conceptual Risk Profile of Heterocycles

Caption: Conceptual risk of reactive metabolite formation for various heterocycles.

Experimental Evaluation of Reactive Metabolite Formation

To experimentally assess the potential for reactive metabolite formation of a pyrido[2,3-b]pyrazine-containing compound, two primary in vitro assays are employed: glutathione (GSH) trapping and covalent binding studies.

Glutathione (GSH) Trapping Assay

This assay is designed to detect and identify electrophilic metabolites by trapping them with the nucleophilic tripeptide glutathione.[7][8] The formation of stable GSH adducts serves as a surrogate indicator of reactive metabolite generation.

GSH_Trapping_Workflow Incubation Incubation of Test Compound with Human Liver Microsomes, NADPH, and GSH Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Centrifugation to Pellet Protein Quenching->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis (Neutral Loss or Precursor Ion Scan) Supernatant_Collection->LC_MS_Analysis Data_Analysis Data Analysis and Structure Elucidation of GSH Adducts LC_MS_Analysis->Data_Analysis caption GSH Trapping Assay Workflow

Caption: Workflow for the glutathione (GSH) trapping assay.

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System: A solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • GSH Solution: 10 mM glutathione in phosphate buffer.

    • Test Compound Stock: 10 mM solution of the pyrido[2,3-b]pyrazine derivative in a suitable organic solvent (e.g., DMSO).

    • Human Liver Microsomes (HLM): Pooled HLM, stored at -80°C. Thaw on ice before use.

  • Incubation Procedure: [9][10][11]

    • In a microcentrifuge tube, combine the following in order:

      • Phosphate buffer to a final volume of 200 µL.

      • Human liver microsomes to a final concentration of 1 mg/mL.

      • Test compound to a final concentration of 10 µM.

      • GSH solution to a final concentration of 1 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle agitation.

    • Prepare a control incubation without the NADPH regenerating system.

  • Sample Processing:

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

    • Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: [7][12][13]

    • Utilize a high-resolution mass spectrometer capable of performing data-dependent scanning.

    • Employ a neutral loss scan to detect the loss of the pyroglutamic acid moiety of GSH (129 Da) in positive ion mode, or a precursor ion scan for the characteristic fragment of GSH (m/z 272) in negative ion mode.

    • Analyze the data for the presence of potential GSH adducts and perform product ion scans to confirm their structure.

Covalent Binding Assay

This assay provides a quantitative measure of the extent to which a drug or its metabolites bind irreversibly to macromolecules, typically microsomal proteins.[4][14][15] It is considered a more direct assessment of the risk of forming protein adducts. This assay usually requires a radiolabeled version of the test compound.

Covalent_Binding_Workflow Incubation Incubation of Radiolabeled Test Compound with Human Liver Microsomes and NADPH Protein_Precipitation Protein Precipitation (e.g., Acetonitrile or Methanol) Incubation->Protein_Precipitation Washing Repeated Washing of Protein Pellet to Remove Non-covalently Bound Radioactivity Protein_Precipitation->Washing Protein_Solubilization Solubilization of the Final Protein Pellet Washing->Protein_Solubilization Quantification Quantification of Radioactivity (Liquid Scintillation Counting) and Protein Concentration (BCA Assay) Protein_Solubilization->Quantification Calculation Calculation of Covalent Binding (pmol equivalents/mg protein) Quantification->Calculation caption Covalent Binding Assay Workflow

Caption: Workflow for the covalent binding assay.

  • Prepare Reagents:

    • Radiolabeled Test Compound: [³H]- or [¹⁴C]-labeled pyrido[2,3-b]pyrazine derivative with known specific activity.

    • All other reagents are the same as for the GSH trapping assay, excluding the GSH solution.

  • Incubation Procedure:

    • The incubation is performed as described for the GSH trapping assay, but with the radiolabeled test compound and without the addition of GSH.

  • Sample Processing: [4][14]

    • Terminate the reaction by adding 4 volumes of ice-cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Wash the protein pellet repeatedly (typically 3-4 times) with a mixture of methanol and water (e.g., 80:20 v/v) to remove all non-covalently bound radioactivity.

    • After the final wash, solubilize the protein pellet in a suitable buffer (e.g., 1 N NaOH or a commercially available protein solubilizer).

  • Quantification:

    • Determine the amount of radioactivity in an aliquot of the solubilized protein by liquid scintillation counting.

    • Determine the protein concentration in another aliquot using a standard protein quantification method (e.g., BCA assay).

  • Data Analysis:

    • Calculate the extent of covalent binding as picomole equivalents of the test compound bound per milligram of microsomal protein.

Data Interpretation and Comparison

The results from these assays allow for a direct comparison of the reactive metabolite potential of a pyrido[2,3-b]pyrazine-containing compound with other structural analogs or benchmark compounds.

Table 1: Hypothetical Comparative Data for a Pyrido[2,3-b]pyrazine Derivative

CompoundHeterocyclic CoreGSH Adducts DetectedCovalent Binding (pmol equiv/mg protein)
Compound A Pyrido[2,3-b]pyrazine None Detected < 1.0
Compound B1,8-NaphthyridineM+GSH, M+O+GSH55.2
Compound CQuinolineM+GSH25.8
Positive Control (e.g., Acetaminophen)-Multiple Adducts> 100
Negative Control (e.g., Propranolol)-None Detected< 1.0

The hypothetical data in Table 1 illustrates a scenario where the pyrido[2,3-b]pyrazine-containing compound (Compound A) shows a significantly lower potential for reactive metabolite formation compared to its 1,8-naphthyridine and quinoline analogs.

Conclusion

The selection of the core heterocyclic scaffold is a pivotal decision in the design of new drug candidates with an improved safety profile. The available evidence suggests that the pyrido[2,3-b]pyrazine system represents a favorable choice for mitigating the risk of reactive metabolite formation compared to other commonly used nitrogen heterocycles. By employing the robust in vitro assays detailed in this guide, drug discovery teams can make data-driven decisions to select and optimize compounds with a lower propensity for bioactivation-related toxicities, ultimately contributing to the development of safer medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Iodopyrido[2,3-b]pyrazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the integrity of our science is matched by our commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 7-Iodopyrido[2,3-b]pyrazine, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our goal is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of sound scientific practice.

Part 1: Hazard Profile and Core Disposal Principles

The presence of the pyrido[2,3-b]pyrazine core, found in related molecules, suggests potential for skin, eye, and respiratory irritation.[4][5][6] Furthermore, as a halogenated organic compound, it falls under a category of chemicals that require special disposal considerations to prevent environmental persistence and potential toxicity. Therefore, the foundational principle is to treat this compound and any materials contaminated with it as hazardous waste.

Core Principles:

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink. Halogenated organics can be toxic to aquatic life and may interfere with wastewater treatment processes.[7]

  • No General Trash Disposal: Solid waste contaminated with this chemical must not be placed in regular municipal trash.

  • Professional Disposal is Mandatory: All waste must be collected, properly labeled, and disposed of through a licensed professional hazardous waste disposal service.[4] The most common and effective method for destroying such compounds is high-temperature incineration.[8]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe segregation, containment, and disposal of all waste streams generated from the use of this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing hazardous reactions and ensuring compliant disposal. Waste should be separated into distinct streams immediately upon generation.

  • Solid Waste: This stream includes any residual this compound powder, contaminated weighing papers, gloves, bench protectors, and other disposable lab supplies.

  • Non-Halogenated Liquid Waste: This includes any solutions containing the compound dissolved in solvents that do not contain halogens (e.g., acetone, acetonitrile, methanol).

  • Halogenated Liquid Waste: This stream is for solutions where the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform). Mixing halogenated and non-halogenated waste streams is often prohibited and can increase disposal costs.[9][10]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount to laboratory safety.

  • Select Compatible Containers: Use only containers approved for hazardous waste. High-density polyethylene (HDPE) carboys are suitable for most liquid waste, while wide-mouth HDPE containers or lined drums are appropriate for solid waste.[11] Ensure containers have secure, vapor-tight lids.[9]

  • Label Immediately: Label the container before adding any waste. The label must be clear, durable, and include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound".

    • For liquid waste, list all solvent components and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

    • The date the first drop of waste was added.

Step 3: Decontamination of Reusable Equipment

Glassware and other non-disposable equipment must be thoroughly decontaminated.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone) that can solubilize the compound.

  • Collect Rinsate: This first rinse is considered hazardous and must be collected in the appropriate liquid hazardous waste container (non-halogenated or halogenated, depending on the solvent used).

  • Triple Rinse: Perform a "triple rinse" by washing the glassware three additional times with soap and water or a suitable solvent. Subsequent rinses can typically be disposed of as normal laboratory liquid waste, but consult your institution's specific guidelines.

Step 4: Safe Storage and Pickup

Accumulated waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[9][11]

  • Use a Satellite Accumulation Area (SAA): Store the sealed and labeled containers in a designated SAA within the lab. This area should provide secondary containment (such as a spill tray) and be away from heat sources or high-traffic areas.

  • Schedule Pickup: Do not allow waste to accumulate beyond your facility's designated limits. Follow institutional procedures to schedule a waste pickup.

Part 3: Visual and Tabular Summaries

Disposal Workflow Diagram

The following diagram outlines the logical flow for managing this compound waste from generation to final disposal.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Decontamination cluster_disposal Storage & Final Disposal start Experiment using This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, powder) waste_type->solid Solid liquid Liquid Waste (e.g., reaction solutions) waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Reusable solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container decon Triple Rinse with Appropriate Solvent glassware->decon store Store Sealed Containers in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store collect_rinsate Collect First Rinse as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->liquid_container pickup Arrange Pickup by Licensed Waste Vendor store->pickup

Caption: Logical workflow for the disposal of this compound waste.

Waste Stream Summary Table
Waste StreamContainer TypeKey Labeling RequirementsDisposal Route
Solid Waste Wide-mouth, sealed HDPE container"Hazardous Waste", "Waste this compound (Solid)"Licensed Hazardous Waste Vendor
Liquid Waste Sealed HDPE or glass carboy"Hazardous Waste", "Waste this compound (Liquid)", List all solvents & %Licensed Hazardous Waste Vendor
Contaminated Sharps Puncture-proof sharps container"Hazardous Waste Sharps", "Contaminated with this compound"Licensed Hazardous Waste Vendor
Decontamination Rinsate Sealed HDPE or glass carboy"Hazardous Waste", "Waste Solvent Rinsate", List solvent & %Licensed Hazardous Waste Vendor

By implementing this comprehensive disposal plan, your laboratory can maintain the highest standards of safety and environmental compliance. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

Navigating the Uncharted: A Guide to Safely Handling 7-Iodopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety, especially when comprehensive toxicological data is not yet available. This guide provides essential, immediate safety and logistical information for handling 7-Iodopyrido[2,3-b]pyrazine, a compound with burgeoning interest in medicinal chemistry. Our focus is to empower you with a robust framework for risk mitigation, grounded in established safety principles for analogous chemical structures.

The Precautionary Principle: Acknowledging the Unknowns

It is crucial to recognize that, as a novel compound, this compound lacks extensive toxicological studies.[1] Therefore, a precautionary approach is paramount.[2] We must assume the compound is hazardous and handle it as a particularly hazardous substance.[2] This principle informs every recommendation in this guide, from personal protective equipment (PPE) to disposal procedures. The guidance provided for structurally similar halogenated aromatic compounds should be considered a baseline for safety protocols.

Core Hazard Assessment and Personal Protective Equipment (PPE)

Given its structure as a halogenated heterocyclic aromatic compound, we can anticipate potential hazards including skin and eye irritation, respiratory tract irritation if inhaled, and potential toxicity upon ingestion or absorption.[3][4] The presence of iodine also warrants caution, as some iodinated compounds can have toxic effects.

Engineering Controls: Your First Line of Defense

All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood.[5] This primary engineering control is non-negotiable to prevent inhalation of any dust or vapors. Ensure the fume hood has adequate airflow and is not cluttered.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes and Face Chemical safety goggles and a face shieldProtects against splashes of the solid or solutions, which could cause serious eye damage.
Skin Chemical-resistant gloves (Nitrile or Neoprene), a chemically resistant lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation or unknown systemic effects. Nitrile or neoprene gloves offer good protection against minor splashes.[5]
Respiratory Use in a chemical fume hood is mandatory. For emergency situations or potential breaches of containment, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be available.Minimizes inhalation of fine particles or potential vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

Preparation
  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[6] Pay close attention to any specific hazard statements and emergency procedures.

  • Don Appropriate PPE: Equip yourself with the full complement of PPE as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the workspace is clean and organized. All necessary equipment, including a designated waste container, should be placed within the fume hood.

Handling
  • Aliquot the Chemical: Carefully weigh and transfer the required amount of this compound. Use appropriate tools, such as spatulas and weighing paper, to minimize the generation of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container capped when not in use.

Post-Handling
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.

Emergency Procedures: Planning for the Unexpected

Spills: In the event of a small spill within the fume hood, use an absorbent material to contain it. The contaminated absorbent and any other materials used for cleanup must be placed in a sealed container and disposed of as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Categorization: Due to the presence of a halogen, this waste should be segregated as halogenated organic waste .[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, properly ventilated, and contained area until it is collected by your institution's environmental health and safety department.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Aliquot prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Doff PPE post1->post2 disp1 Segregate as Halogenated Waste post1->disp1 post3 Wash Hands post2->post3 disp2 Label Container disp1->disp2 disp3 Store for Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, you can confidently work with this compound while upholding the highest standards of laboratory safety. Remember, when dealing with novel compounds, a culture of caution and preparedness is your most valuable asset.

References

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7-Iodopyrido[2,3-b]pyrazine

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